4-(Chloromethyl)phenylacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNLILROAPGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437997 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-91-2 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: A Cornerstone Linker for Targeted Protein Degradation
This guide provides a comprehensive technical overview of 4-(Chloromethyl)phenylacetic acid (CAS Number: 56066-91-2), a bifunctional molecule of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. Its unique structural features make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. We will delve into its chemical identity, synthesis, analytical characterization, key applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and essential safety protocols.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a reactive chloromethyl group and a carboxylic acid moiety on the same phenylacetic acid scaffold imparts its bifunctional nature, making it an ideal linker component in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |
| CAS Number | 56066-91-2 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. | |
| Melting Point | Not consistently reported, requires experimental verification. | |
| Boiling Point | Not available, likely to decompose at high temperatures. |
Synthesis and Purification: A Practical Laboratory Protocol
The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of the corresponding 4-methylphenylacetic acid. This approach offers good selectivity for the benzylic position under controlled conditions.
Experimental Protocol: Synthesis via Chlorination of 4-Methylphenylacetic Acid
This protocol is based on the principles of benzylic halogenation, a well-established transformation in organic synthesis. The use of a radical initiator is crucial for the selective chlorination of the methyl group over aromatic ring substitution.
Materials and Reagents:
-
4-Methylphenylacetic acid
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylacetic acid (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white crystalline solid.
-
Causality Behind Experimental Choices:
-
Solvent: Carbon tetrachloride is a classic solvent for radical halogenations due to its inertness. However, due to its toxicity, other solvents like cyclohexane or certain chlorocarbons can be used with appropriate safety measures.
-
Radical Initiator: Benzoyl peroxide or AIBN is used in catalytic amounts to initiate the radical chain reaction. The weak O-O or C-N bond cleaves upon heating to form radicals, which then abstract a hydrogen atom from the methyl group of the starting material, initiating the chlorination process.
-
Washing with Sodium Bicarbonate: This step is crucial to remove any unreacted starting material and acidic byproducts, ensuring a purer final product.
Analytical Characterization: Validating the Molecular Structure
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure. Key expected signals include:
-
A singlet for the benzylic protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.5-4.7 ppm.
-
A singlet for the methylene protons of the acetic acid moiety (-CH₂COOH) around 3.6-3.8 ppm.
-
A pair of doublets in the aromatic region (7.2-7.4 ppm) corresponding to the para-substituted benzene ring.
-
A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically >10 ppm) and may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment, including the chloromethyl carbon, the methylene carbon of the acetic acid group, the carboxylic acid carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.
-
C-Cl stretching vibrations, which are typically found in the fingerprint region (below 800 cm⁻¹).
-
C-H stretches from the aromatic ring and the methylene groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[1] Common fragmentation patterns would involve the loss of a chlorine radical (-Cl) and the loss of the carboxylic acid group (-COOH).[2]
Reactivity and Applications in Drug Development
The utility of this compound in drug development stems from its bifunctional nature. The carboxylic acid can be readily derivatized to form amides, esters, or other functionalities. The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alcohols.
A Key Linker in PROTAC Synthesis
The most prominent application of this compound is as a linker in the synthesis of PROTACs.[3][4][5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this compound typically involves two key steps:
-
Amide Bond Formation: The carboxylic acid group is coupled with an amine-containing ligand for the target protein or the E3 ligase using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Nucleophilic Substitution: The chloromethyl group is then reacted with a nucleophilic handle (e.g., an amine or a phenol) on the other ligand to complete the PROTAC structure.
The causality for its use as a linker is its ability to provide a rigid phenylacetic acid core that can be readily functionalized at two distinct points, allowing for the precise spatial positioning of the two ligands. This spatial arrangement is critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Skin and Eye Irritant: May cause skin irritation and serious eye irritation.[8][9]
-
Respiratory Irritant: May cause respiratory irritation.[8]
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[10]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.[8]
Handling and Storage:
-
Handle in a well-ventilated area to avoid dust formation and inhalation.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[10]
-
If inhaled: Move the person into fresh air. Seek medical attention if symptoms occur.[10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with a particularly impactful role in the development of PROTACs for targeted protein degradation. Its straightforward synthesis, well-defined reactivity, and commercially availability make it an attractive choice for researchers in academia and industry. A thorough understanding of its chemical properties, handling requirements, and reactivity is paramount for its safe and effective use in the laboratory. This guide provides a solid foundation for scientists and drug development professionals to leverage the potential of this important chemical entity in their research endeavors.
References
- 1. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: Properties, Synthesis, and Applications
Introduction
4-(Chloromethyl)phenylacetic acid is a bifunctional aromatic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a reactive benzylic chloride and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. The carboxylic acid provides a handle for amide bond formation, while the chloromethyl group is an effective electrophile for alkylation reactions. This dual reactivity is particularly valuable in the construction of targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target-protein-binding ligand to an E3 ubiquitin ligase ligand. This guide provides a technical overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety information.
Section 1: Chemical Identity and Structure
The fundamental identity of this compound is established by its unique structure and standardized chemical identifiers.
Chemical Structure:
-
A phenyl ring is para-substituted with a chloromethyl group (-CH₂Cl) and an acetic acid group (-CH₂COOH).
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |
| CAS Number | 56066-91-2 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)CCl | [2] |
| InChIKey | GJNNLILROAPGRC-UHFFFAOYSA-N |[1] |
Section 2: Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| XLogP3 | 1.9 | A computed value indicating moderate lipophilicity.[1] |
| Topological Polar Surface Area | 37.3 Ų | Computed value.[1] |
| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[1] |
| Hydrogen Bond Acceptors | 2 | From the two oxygen atoms of the carboxylic acid.[1] |
Spectroscopic Characterization (Expected):
While a specific, citable spectrum for this exact compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure:
-
¹H NMR: One would expect a singlet for the carboxylic acid proton (-COOH, ~10-12 ppm), two doublets in the aromatic region (~7.2-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring, a singlet for the benzylic chloromethyl protons (-CH₂Cl, ~4.6 ppm), and a singlet for the benzylic acetic acid protons (-CH₂COOH, ~3.6 ppm).
-
¹³C NMR: One would expect signals for the carbonyl carbon (~175-180 ppm), four distinct signals for the aromatic carbons (~128-140 ppm), a signal for the chloromethyl carbon (-CH₂Cl, ~45 ppm), and a signal for the acetic acid methylene carbon (-CH₂COOH, ~40 ppm).
-
IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹).
Section 3: Synthesis and Purification
The most direct and industrially relevant method for preparing this compound is the Blanc chloromethylation of phenylacetic acid. This reaction is a type of electrophilic aromatic substitution.
Reaction Principle: The reaction involves treating the aromatic precursor, phenylacetic acid, with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[3][4] The catalyst activates formaldehyde, which is then attacked by the electron-rich phenyl ring. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride by hydrogen chloride.
Causality in Experimental Design:
-
Reactant Choice: Phenylacetic acid is the logical starting material. Formaldehyde (often in the form of paraformaldehyde for easier handling) serves as the source for the new CH₂ group, and HCl provides both the acidic medium and the chloride nucleophile.
-
Catalyst: Zinc chloride is a moderately strong Lewis acid that effectively polarizes the C=O bond in formaldehyde, generating the electrophile for the Friedel-Crafts-type reaction.
-
Regioselectivity: The acetic acid side chain (-CH₂COOH) is an ortho-, para-director. Due to steric hindrance at the ortho positions, the chloromethylation occurs predominantly at the para-position.
-
Safety Precaution: A critical consideration in any chloromethylation is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[2] This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment, and conditions should be controlled to minimize its formation.
Detailed Experimental Protocol (Illustrative): This protocol is based on the principles of the Blanc reaction and should be performed with appropriate laboratory safety measures.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a sodium hydroxide solution), charge phenylacetic acid (1 equivalent) and powdered anhydrous zinc chloride (0.5-1.0 equivalents).
-
Reagent Addition: Add paraformaldehyde (1.5 equivalents) to the flask.
-
Reaction Execution: While stirring the mixture, begin bubbling dry hydrogen chloride gas through the suspension. The reaction is typically exothermic and may require cooling to maintain a temperature of 60-70°C.[3]
-
Monitoring: Continue the addition of HCl gas for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. This will precipitate the crude product and dissolve the zinc salts.
-
Purification: Filter the solid crude product and wash it thoroughly with cold water. Recrystallize the solid from a suitable solvent system, such as a toluene/heptane mixture, to yield pure this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Section 4: Key Applications in Research and Development
The utility of this compound stems from its two distinct functional groups, which can be addressed in orthogonal reaction steps.
Core Application: PROTAC Linker PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker component is crucial for orienting the two ligands correctly. This compound is an ideal precursor for a rigid linker.
Self-Validating Protocol Logic:
-
Amide Coupling: The carboxylic acid end is typically reacted first. It can be activated (e.g., using HATU or EDC) and coupled with an amine-containing ligand for either the E3 ligase (e.g., a derivative of pomalidomide) or the target protein. This forms a stable amide bond.
-
Nucleophilic Substitution: The chloromethyl group on the other end of the molecule remains unreacted during the amide coupling. In a second step, this electrophilic site can be reacted with a nucleophile (e.g., a phenol, thiol, or amine) present on the second ligand. This forms a stable ether, thioether, or amine linkage, completing the PROTAC structure.
PROTAC Assembly Workflow:
Caption: Bifunctional role in a two-step PROTAC synthesis.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential due to its reactive nature. While a specific, verified Safety Data Sheet (SDS) for CAS 56066-91-2 is not publicly available, data from closely related compounds such as 4-(bromomethyl)phenylacetic acid and other benzylic halides suggest the following hazards.
Table 3: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage, or causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Trustworthy Handling Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for chlorinated compounds; consider butyl rubber or laminate gloves), and chemical safety goggles or a full-face shield.
-
Engineering Controls: Ensure adequate ventilation to prevent inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional design. The presence of both an acylatable carboxylic acid and an alkylatable benzylic chloride allows for its strategic incorporation into complex molecular architectures. Its primary role as a rigid linker in the rapidly advancing field of PROTACs underscores its importance to modern drug discovery. While its synthesis via Blanc chloromethylation is straightforward, it requires careful control of reaction conditions and adherence to strict safety protocols. For researchers and drug development professionals, a thorough understanding of this compound's properties and reactivity is key to leveraging its full synthetic potential.
References
Introduction: A Versatile Bifunctional Reagent in Modern Synthesis
An In-Depth Technical Guide to 2-[4-(Chloromethyl)phenyl]acetic Acid for Advanced Research
2-[4-(Chloromethyl)phenyl]acetic acid, a seemingly unassuming molecule, holds a prominent position in the toolbox of synthetic chemists, particularly those in pharmaceutical and materials science research. Its unique bifunctional nature—possessing both a reactive benzylic chloride for alkylation and a versatile carboxylic acid for amide or ester formation—makes it an invaluable building block for complex molecular architectures.
The formal IUPAC name for this compound is 2-[4-(chloromethyl)phenyl]acetic acid [1]. However, it is widely known in literature and commercial catalogs by several synonyms, including 4-(Chloromethyl)phenylacetic acid , p-(Chloromethyl)phenylacetic acid , and 4-(Chloromethyl)benzeneacetic acid [1]. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of novel therapeutic modalities.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are paramount for the successful application of any chemical reagent. The key properties of 2-[4-(chloromethyl)phenyl]acetic acid are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 56066-91-2 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][3] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |
Computed Physicochemical Data
| Property | Value | Source |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Exact Mass | 184.0291072 Da | [1] |
Spectroscopic Signature
The structural identity of 2-[4-(chloromethyl)phenyl]acetic acid is unequivocally confirmed through standard spectroscopic techniques. While experimental spectra should be run for each new batch, the expected characteristic signals are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons of the chloromethyl group (~4.6 ppm), a singlet for the methylene protons of the acetic acid moiety (~3.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: The carbon NMR will display signals for the carboxyl carbon (~177 ppm), the aromatic carbons (in the 128-140 ppm range), the chloromethyl carbon (~45 ppm), and the acetic acid methylene carbon (~40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretching and O-H bending bands (~1400-1200 cm⁻¹), and C-Cl stretching bands (600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak at m/z 186 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-[4-(chloromethyl)phenyl]acetic acid can be approached through several strategic routes. A common and logical method involves the chloromethylation of a suitable phenylacetic acid precursor. One established industrial approach for analogous compounds involves the reaction of a protected phenylacetic acid derivative, such as methyl p-tolylacetate, with a chlorinating agent like N-chlorosuccinimide (NCS) under radical initiation, followed by hydrolysis of the ester.
A highly relevant method is the direct α-chlorination of phenylacetic acids. Recent advancements have shown that treating para-substituted phenylacetic acids with catalytic phosphorus trichloride (PCl₃) and trichloroisocyanuric acid (TCCA) under solvent-free conditions can rapidly yield the desired products in high yields. This avoids harsh conditions and protects other functional groups.
Caption: Key synthetic routes to 2-[4-(chloromethyl)phenyl]acetic acid.
Core Reactivity and Mechanistic Insights
The utility of this reagent stems from the orthogonal reactivity of its two functional groups.
-
Alkylation via the Chloromethyl Group: The benzylic chloride is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, phenols, thiols, carboxylates). This reactivity is central to its use as a linker, where it serves to covalently attach the phenylacetic acid core to another molecule. The choice of a non-nucleophilic base and an appropriate solvent is critical to prevent self-reaction or reaction with the carboxylic acid moiety.
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be activated and converted into esters, amides, or acid chlorides. Standard coupling reagents like EDC/HOBt or HATU are effective for amide bond formation, while esterification can be achieved under Fischer conditions or by reaction with an alcohol in the presence of a dehydrating agent like DCC. This functionality is crucial for attaching the molecule to the second component of a bifunctional system, such as an E3 ligase ligand in a PROTAC.
Application Spotlight: A Key Linker in PROTAC Drug Development
Perhaps the most significant contemporary application of 2-[4-(chloromethyl)phenyl]acetic acid is in the field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system[5][6].
A PROTAC molecule consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands[7].
Caption: The catalytic mechanism of action for a PROTAC molecule.
2-[4-(Chloromethyl)phenyl]acetic acid serves as an ideal "linker" component. Its dual reactivity allows for a modular and convergent synthesis strategy. For example, the carboxylic acid can be coupled to an E3 ligase ligand (e.g., derived from pomalidomide or VHL ligands), and the resulting intermediate can then be alkylated using its chloromethyl group with a nucleophilic handle on the POI-binding ligand[3]. The nature of the linker—its length, rigidity, and solubility—is not merely a spacer but plays a critical role in the efficacy of the final PROTAC by influencing the stability and geometry of the crucial ternary complex[8][].
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a representative example of using 2-[4-(chloromethyl)phenyl]acetic acid as an alkylating agent, a key step in many synthetic applications.
Objective: To synthesize N-(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.
Materials:
-
2-[4-(Chloromethyl)phenyl]acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[4-(chloromethyl)phenyl]acetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the starting acid).
-
Activation: Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the active HOBt ester.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, followed by the addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(benzyl)-2-[4-(chloromethyl)phenyl]acetamide.
Safety and Handling
As a reactive chlorinated compound and a carboxylic acid, 2-[4-(chloromethyl)phenyl]acetic acid must be handled with appropriate care.
-
Hazard Identification: The compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation[10]. The presence of the benzylic chloride suggests it is a potential lachrymator and alkylating agent.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10][11].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[10].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains[11].
References
- 1. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
4-(Chloromethyl)phenylacetic acid molecular weight and formula
An In-depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: A Core Building Block in Targeted Protein Degradation
Abstract
This compound has emerged as a pivotal bifunctional molecule in modern medicinal chemistry, primarily serving as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a nucleophilic-receptive chloromethyl group and a carboxyl group amenable to standard coupling chemistries, allows for the strategic connection of a target protein ligand to an E3 ubiquitin ligase ligand. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, and core applications, with a focus on its instrumental role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis and subsequent conjugation are provided to enable researchers to effectively utilize this key building block.
Core Molecular Profile and Physicochemical Properties
This compound is an off-white solid at room temperature. Its bifunctional nature, stemming from the carboxylic acid and the reactive benzyl chloride moieties, dictates its chemical behavior and utility as a molecular scaffold. The correct Chemical Abstracts Service (CAS) number for this compound is 56066-91-2.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |
| CAS Number | 56066-91-2 | [1][3][4] |
| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |
| Molecular Weight | 184.62 g/mol | [3][4][5] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)CCl | [1] |
| InChIKey | GJNNLILROAPGRC-UHFFFAOYSA-N | [1] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Spectroscopic Characterization
Precise structural confirmation is critical for synthetic intermediates. While commercial suppliers indicate the availability of spectroscopic data, experimental ¹H and ¹³C NMR spectra for this compound are not readily found in peer-reviewed literature or public spectral databases. The data presented below are predicted values based on standard computational models and serve as a reference for researchers. Experimental verification is strongly recommended upon synthesis or acquisition.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~11-12 | 1H, broad singlet (COOH) |
| ~7.35-7.45 | 4H, multiplet (Ar-H) |
| ~4.55-4.65 | 2H, singlet (CH₂Cl) |
| ~3.60-3.70 | 2H, singlet (CH₂COOH) |
Note: Predicted shifts are estimates. Actual shifts will be influenced by solvent and concentration.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved via the radical chlorination of the corresponding methyl-substituted precursor, 4-methylphenylacetic acid. This method offers a direct route that avoids the harsher conditions of some alternative multi-step syntheses.
Experimental Protocol: Synthesis via Radical Chlorination
This protocol is adapted from the methodology described in European Patent EP 1072580 B1.[7]
Materials:
-
4-Methylphenylacetic acid
-
Monochlorobenzene (solvent)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
High-pressure mercury lamp (for radical initiation)
-
Reaction flask equipped with a gas inlet, reflux condenser, stirrer, and thermometer
Procedure:
-
Reaction Setup: In a 200 mL flask, charge 4-methylphenylacetic acid (30 g) and monochlorobenzene (90 g).
-
Inerting: Purge the system with nitrogen gas to remove oxygen.
-
Reaction Conditions: While stirring, control the internal reaction temperature to a range of 20-50°C.
-
Chlorination: Begin irradiation with the high-pressure mercury lamp to initiate the radical reaction. Introduce chlorine gas into the reaction mixture at a controlled rate.
-
Monitoring: Monitor the reaction's progress using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, cease the chlorine gas flow and turn off the lamp. Cool the reaction solution to approximately 20°C.
-
Isolation: The product, this compound, will precipitate from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove residual solvent and by-products. For higher purity, the product can be recrystallized from a suitable solvent system.
Causality: The use of a radical initiator (UV light) and chlorine gas selectively promotes chlorination at the benzylic methyl group over electrophilic aromatic substitution on the phenyl ring.[7] Maintaining a moderate temperature (20-50°C) helps control the reaction rate and minimizes the formation of dichlorinated and other by-products.[7]
Core Application in Drug Discovery: The PROTAC Linker
The primary and most significant application of this compound is as a bifunctional linker in the construction of PROTACs.[8][9] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.[4][8]
A PROTAC molecule consists of three components:
-
A ligand for the target protein (POI - Protein of Interest).
-
A ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
A linker that covalently connects the two ligands.
This compound serves as a foundational piece of the linker. Its two functional groups allow for sequential or orthogonal conjugation to the other components.
-
The carboxylic acid is typically activated and reacted with an amine or alcohol on one of the ligands to form a stable amide or ester bond.
-
The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution (Sₙ2) with a nucleophile (e.g., an amine, thiol, or alcohol) on the other ligand.[10]
Caption: Structure of a PROTAC using this compound as a linker.
Experimental Protocols: Application as a Linker
The dual functionality of this compound allows for versatile conjugation strategies. Below are two representative, self-validating protocols demonstrating the independent reactivity of each functional group.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the coupling of the carboxylic acid moiety to a generic primary amine using a standard peptide coupling agent, HATU.
Materials:
-
This compound (1.0 eq)
-
Primary amine hydrochloride (R-NH₂·HCl, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Addition of Reagents: Add the primary amine hydrochloride salt, followed by DIPEA. Stir the solution for 5 minutes at room temperature.
-
Activation: Add HATU to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Quenching & Extraction: Pour the reaction mixture into water and extract three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: The carboxylic acid is not sufficiently electrophilic to react directly with an amine.[11] HATU acts as a coupling reagent by activating the carboxyl group, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile to form a stable amide bond.[12] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the acidic by-products of the reaction.
Protocol 2: Nucleophilic Substitution at the Chloromethyl Group
This protocol details the reaction of the chloromethyl group with a generic thiol nucleophile to form a thioether linkage.
Materials:
-
This compound (1.0 eq)
-
Thiol (R-SH, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Dichloromethane (DCM), water, brine
Procedure:
-
Base Suspension: In a round-bottom flask, suspend K₂CO₃ in anhydrous MeCN.
-
Thiolate Formation: Add the thiol to the suspension and stir for 15 minutes at room temperature to generate the thiolate nucleophile in situ.
-
Substrate Addition: Add a solution of this compound in MeCN to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or gently heat to 40-50°C to increase the rate. Monitor completion by TLC or LC-MS.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between DCM and water. Separate the layers.
-
Washing & Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the product by flash column chromatography.
Caption: Experimental workflows for the dual functionalization of the linker.
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
| Hazard Class | GHS Statement |
| Pictograms | GHS06 (Toxic), GHS07 (Irritant) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[13] H315: Causes skin irritation.[13] H317: May cause an allergic skin reaction.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. 4-(Chloromethyl)-phenylacetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]
- 7. CAS:95335-46-9, 2-氯甲基苯基乙酸-毕得医药 [bidepharm.com]
- 8. (4-CHLOROMETHYLPHENYL)ACETIC ACID(938-95-4) 1H NMR [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 12. spectrabase.com [spectrabase.com]
- 13. aceschem.com [aceschem.com]
A Comprehensive Technical Guide to the Synthesis of 4-(Chloromethyl)phenylacetic Acid from p-Toluic Acid
Abstract
4-(Chloromethyl)phenylacetic acid (CMPA) is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive benzylic chloride and a carboxylic acid moiety ready for homologation, makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized linkers for Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth technical overview for the synthesis of CMPA starting from the readily available and cost-effective precursor, p-toluic acid.[2] We present a strategic analysis of potential synthetic routes, focusing on a recommended pathway that prioritizes safety, scalability, and reaction control. This pathway involves an initial free-radical chlorination of the benzylic methyl group of p-toluic acid, followed by a robust, multi-step homologation of the carboxylic acid group. Each step is detailed with mechanistic rationale, step-by-step experimental protocols, and critical process parameters, designed to provide researchers and drug development professionals with a practical and scientifically grounded methodology.
Introduction and Strategic Overview
The conversion of p-toluic acid (4-methylbenzoic acid) to this compound requires two fundamental transformations:
-
Side-Chain Chlorination: The conversion of the benzylic methyl group (Ar-CH₃) to a chloromethyl group (Ar-CH₂Cl).
-
Homologation: The insertion of a methylene (-CH₂-) unit between the aromatic ring and the carboxylic acid, effectively converting a benzoic acid derivative into a phenylacetic acid derivative (Ar-COOH → Ar-CH₂-COOH).
The sequence of these operations is the primary strategic consideration. This guide will analyze the most logical and field-proven approach: a sequential strategy of chlorination followed by homologation. This approach is favored because the initial chlorination is performed on a simpler, less functionalized substrate, which can prevent unwanted side reactions that might occur if the more complex phenylacetic acid moiety were present during the chlorination step.
Recommended Synthetic Pathway
The recommended pathway is a two-stage process. Stage 1 achieves the selective chlorination of p-toluic acid. Stage 2 executes the homologation of the resulting 4-(chloromethyl)benzoic acid into the final target molecule, CMPA, via a safe and reliable reduction-cyanation-hydrolysis sequence.
Caption: Recommended two-stage synthetic strategy.
Stage 1: Synthesis of 4-(Chloromethyl)benzoic Acid
The first stage involves the selective monochlorination of the benzylic methyl group of p-toluic acid. This transformation is reliably achieved through a free-radical chain reaction.
Mechanism and Rationale
The reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light. The UV radiation facilitates the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group of p-toluic acid, which is the most favorable position for radical formation due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with another molecule of Cl₂ to form the desired product, 4-(chloromethyl)benzoic acid, and a new chlorine radical, propagating the chain reaction.
To ensure selectivity and prevent chlorination of the aromatic ring, the reaction is performed in the absence of Lewis acid catalysts. The choice of solvent is critical; it must be inert to radical chlorination. Chlorinated solvents such as chlorobenzene are often employed.[3] The reaction temperature is typically maintained between 100-115°C to ensure sufficient reaction kinetics while minimizing thermal degradation.[4]
Experimental Protocol: Radical Chlorination
Disclaimer: This protocol involves hazardous materials, including chlorine gas and high temperatures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a thermometer.
-
UV lamp (mercury vapor lamp or similar).
-
Gas scrubber (for neutralizing excess chlorine and HCl byproduct).
-
Magnetic stirrer and heating mantle.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |
| p-Toluic Acid | 136.15 | 272 g | 1.0 | Starting material |
| Chlorobenzene | 112.56 | 750 parts | - | Solvent |
| Chlorine (Cl₂) | 70.90 | As needed | - | Chlorinating agent |
Procedure:
-
Setup: In a 2L three-neck flask, dissolve 272 g of p-toluic acid in 750 parts of chlorobenzene. Equip the flask with a reflux condenser connected to a gas scrubber (containing NaOH solution), a gas inlet tube extending below the surface of the solution, and a thermometer.
-
Heating and Initiation: Begin stirring and heat the mixture to 100°C. Position a UV lamp adjacent to the flask to irradiate the reaction mixture.
-
Chlorination: Slowly bubble chlorine gas through the solution via the gas inlet tube. The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which should be neutralized by the scrubber.
-
Monitoring: Monitor the reaction progress by tracking the formation of HCl. The chlorination is complete when the theoretical amount of HCl (71 g for a 2-mole scale reaction) has evolved.[3]
-
Workup and Isolation: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove any residual chlorine and HCl.
-
Crystallization: Cool the reaction mixture to approximately 0°C with continuous stirring. The product, 4-(chloromethyl)benzoic acid, will precipitate out of the solution.
-
Purification: Filter the precipitate using a Büchner funnel. Wash the solid cake several times with cold, low-boiling petroleum ether to remove residual chlorobenzene.
-
Drying: Dry the purified product under vacuum to yield 4-(chloromethyl)benzoic acid as a white crystalline solid. The expected yield is approximately 307 g, with a melting point of 196-200°C.[3]
Stage 2: Homologation to this compound
This stage converts the benzoic acid derivative into the target phenylacetic acid. While the classic Arndt-Eistert synthesis can achieve this, it involves the use of diazomethane, which is highly toxic and explosive. Therefore, a safer and more scalable four-step sequence is presented as the primary method.
Caption: Workflow for the homologation sequence.
Sub-step 2.1: Selective Reduction to (4-(Chloromethyl)phenyl)methanol
Rationale: The carboxylic acid must be reduced to a primary alcohol. A key challenge is to perform this reduction without affecting the existing benzylic chloride. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF), are highly chemoselective for carboxylic acids in the presence of halides and are therefore the reagent of choice.
Protocol:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-(chloromethyl)benzoic acid (1 equiv.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add BH₃·THF complex (approx. 1.1 equiv.) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-(chloromethyl)phenyl)methanol.
Sub-step 2.2: Conversion to 4-(Chloromethyl)benzyl Chloride
Rationale: The primary alcohol is converted to a more reactive benzylic chloride to facilitate the subsequent nucleophilic substitution with cyanide. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
Protocol:
-
Dissolve the crude (4-(chloromethyl)phenyl)methanol (1 equiv.) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-chloro-4-(chloromethyl)benzene, which can often be used in the next step without further purification.
Sub-step 2.3: Synthesis of 4-(Chloromethyl)phenylacetonitrile
Rationale: This step introduces the final carbon atom required for the phenylacetic acid structure. It is a standard Sₙ2 reaction where cyanide anion displaces the newly formed benzylic chloride. The original chloromethyl group is less reactive under these conditions than the doubly activated benzylic chloride, allowing for selective reaction. A similar synthesis is described for the benzyloxy analogue.[5]
Protocol:
-
In a flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equiv.) in a mixture of water and an organic solvent (e.g., ethanol or DMSO). CAUTION: Cyanide salts are extremely toxic.
-
Add a solution of the crude 4-(chloromethyl)benzyl chloride (1 equiv.) in the same organic solvent to the cyanide solution.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-(chloromethyl)phenylacetonitrile.
Sub-step 2.4: Hydrolysis to this compound
Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, using an aqueous acid such as sulfuric acid, is a common and effective method.[6]
Protocol:
-
Combine the crude 4-(chloromethyl)phenylacetonitrile with a mixture of water and concentrated sulfuric acid (e.g., 3 volumes of acid to 2 volumes of water).[6]
-
Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 3-5 hours.
-
Cool the reaction mixture and pour it into cold water or onto ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent system (e.g., benzene/ethyl alcohol) to obtain pure this compound.[7]
Safety Considerations
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. All manipulations must be conducted in a high-performance fume hood, and a scrubber must be used to neutralize excess gas.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle with care under an inert atmosphere.
-
Alkali Cyanides (NaCN, KCN): Extremely toxic by ingestion, inhalation, or skin contact. Never allow contact with acids, which liberates lethal hydrogen cyanide (HCN) gas. All waste must be quenched with bleach before disposal according to institutional guidelines.
-
Solvents: Use appropriate care when handling flammable and volatile organic solvents. Ensure proper grounding of equipment to prevent static discharge.
Conclusion
The synthesis of this compound from p-toluic acid is a multi-step process that can be achieved efficiently and safely through a well-designed synthetic strategy. The recommended pathway, involving initial side-chain chlorination followed by a four-step homologation sequence (reduction, chlorination, cyanation, and hydrolysis), avoids the use of exceptionally hazardous reagents like diazomethane while providing a robust and scalable route to the target molecule. Careful control of reaction conditions and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical protocols for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. US3109799A - Process for the production of p-monochloromethyl benzoic acid - Google Patents [patents.google.com]
- 5. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Guide to the Spectroscopic Characterization of 4-(Chloromethyl)phenylacetic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Chloromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction kinetics. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both theoretical underpinnings and practical insights into the interpretation of these spectra.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₉ClO₂) possesses a molecular weight of 184.62 g/mol .[1] Its structure, featuring a carboxylic acid moiety and a chloromethyl group attached to a benzene ring in a para substitution pattern, gives rise to a unique and identifiable spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and carboxylic acid protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-12 | Singlet (broad) | 1H |
| Aromatic Protons (AA'BB' system) | ~7.3-7.4 | Multiplet | 4H |
| Benzylic Protons (-CH₂Cl) | ~4.6 | Singlet | 2H |
| Methylene Protons (-CH₂COOH) | ~3.6 | Singlet | 2H |
Interpretation of the ¹H NMR Spectrum
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, around 11-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.3-7.4 ppm). Due to the para-substitution, they will form a complex second-order splitting pattern known as an AA'BB' system, which may appear as a multiplet.
-
Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a downfield shift to approximately 4.6 ppm. These protons are chemically equivalent and will appear as a sharp singlet as there are no adjacent protons to couple with.
-
Methylene Protons (-CH₂COOH): The two protons of the methylene group adjacent to the carboxylic acid are also deshielded and will appear as a singlet around 3.6 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon atoms of this compound are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | ~178 |
| Aromatic Quaternary Carbon (-C -CH₂COOH) | ~136 |
| Aromatic Quaternary Carbon (-C -CH₂Cl) | ~138 |
| Aromatic CH Carbons | ~129-131 |
| Benzylic Carbon (-C H₂Cl) | ~45 |
| Methylene Carbon (-C H₂COOH) | ~41 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, appearing at approximately 178 ppm.
-
Aromatic Carbons: The two quaternary carbons of the benzene ring, attached to the methylene groups, will appear in the range of 136-138 ppm. The four aromatic CH carbons will have chemical shifts in the region of 129-131 ppm.
-
Aliphatic Carbons: The benzylic carbon of the chloromethyl group is expected around 45 ppm, while the methylene carbon adjacent to the carboxylic acid will be found at approximately 41 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.
Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C Stretch (Aromatic) | 1600, 1450 | Medium-Weak |
| C-O Stretch (Carboxylic Acid) | 1200-1300 | Strong |
| C-Cl Stretch | 600-800 | Medium-Strong |
Interpretation of the FT-IR Spectrum
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.
-
Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Absorptions due to the carbon-carbon stretching vibrations within the benzene ring are expected around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group will give a strong band in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: The presence of the chloromethyl group will be indicated by a medium to strong absorption in the fingerprint region, between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum Data
For this compound (MW = 184.62), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment Ion | Proposed Origin |
| 184/186 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 149 | [M - Cl]⁺ | Loss of a chlorine radical |
| 139 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 125 | [C₈H₉O₂]⁺ | Benzylic cleavage with loss of CH₂Cl |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 184 and 186, with an intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragmentations: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.
-
Loss of a chlorine radical (Cl•) from the molecular ion would result in a fragment at m/z 149.
-
Decarboxylation (loss of •COOH) would lead to a fragment at m/z 139.
-
Cleavage of the C-C bond between the aromatic ring and the acetic acid side chain is unlikely as a primary fragmentation pathway.
-
A significant peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is expected due to the benzylic nature of the compound.
-
Fragmentation Pathway
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)phenylacetic acid, a bifunctional organic compound, is a key building block in modern medicinal chemistry and drug development. Its structure, featuring both a reactive benzylic chloride and a carboxylic acid moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
Core Physicochemical Properties
| Property | Value/Information | Source/Basis |
| Chemical Formula | C₉H₉ClO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 184.62 g/mol | --INVALID-LINK--[1] |
| CAS Number | 56066-91-2 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (Expected) | Inferred from related phenylacetic acid derivatives. |
| Melting Point | No experimental data available. Estimated to be in the range of 100-180 °C. | Based on analogs: 4-Chlorophenylacetic acid (102-105 °C) and 4-(Bromomethyl)phenylacetic acid (179-183 °C). |
| Boiling Point | No experimental data available. Likely to decompose upon heating at atmospheric pressure. | High melting point and presence of two reactive functional groups suggest thermal instability at higher temperatures. |
| Solubility | No quantitative experimental data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, with limited solubility in water. | The carboxylic acid group imparts some polarity, while the phenyl and chloromethyl groups contribute to its organic solubility.[2] |
| pKa | No experimental data available. Estimated to be around 4.0-4.5. | Based on the pKa of Phenylacetic acid (~4.3) and the electron-withdrawing nature of the chloromethyl group. |
| XLogP3 | 1.9 | --INVALID-LINK--[1] |
Spectral Data Interpretation
While specific, authenticated spectra for this compound are not publicly available, a predicted spectral analysis is provided below based on its chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (a doublet of doublets in the range of 7.2-7.5 ppm), a singlet for the benzylic protons of the chloromethyl group (~4.6 ppm), a singlet for the methylene protons of the acetic acid group (~3.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbonyl carbon (~175-180 ppm), the aromatic carbons (in the 125-140 ppm region), the benzylic carbon of the chloromethyl group (~45 ppm), and the methylene carbon of the acetic acid group (~40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-H stretches from the aromatic and aliphatic groups (2850-3100 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 184 and 186 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the chloromethyl group and the carboxylic acid group.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its two functional groups: the benzylic chloride and the carboxylic acid.
The Dual Nature of the Benzylic Chloride
The chloromethyl group attached to the phenyl ring is a benzylic halide, which exhibits enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This is due to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.
The choice between the Sₙ1 and Sₙ2 mechanism is influenced by the reaction conditions:
-
Sₙ1 Conditions: Polar protic solvents (e.g., water, alcohols) and weak nucleophiles favor the formation of a resonance-stabilized benzylic carbocation intermediate.
-
Sₙ2 Conditions: Polar aprotic solvents (e.g., acetone, DMF) and strong nucleophiles promote a concerted backside attack.
Carboxylic Acid Reactivity
The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. These reactions are fundamental to its use as a linker in drug development, allowing for the covalent attachment to other molecular fragments.
Stability and Storage
This compound is expected to be sensitive to moisture and heat. The benzylic chloride can undergo slow hydrolysis to the corresponding benzyl alcohol in the presence of water. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8 °C).[3]
Synthesis Protocol
A common synthetic route to this compound involves the hydrolysis of 4-(chloromethyl)benzyl cyanide. This method is analogous to the well-established synthesis of phenylacetic acid from benzyl cyanide.[4][5]
Step-by-Step Methodology (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(chloromethyl)benzyl cyanide.
-
Acid Addition: Slowly add an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[6]
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).
Applications in Drug Development: A PROTAC Linker
A significant application of this compound is as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are novel therapeutic agents designed to induce the degradation of specific target proteins within cells.
The carboxylic acid end of this compound can be coupled to a ligand for an E3 ubiquitin ligase, while the benzylic chloride can be used to attach a ligand for the target protein. The resulting PROTAC molecule then brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its dual reactivity, stemming from the benzylic chloride and carboxylic acid functionalities, allows for its incorporation into complex molecules, most notably as a linker in the burgeoning field of targeted protein degradation. A clear understanding of its physicochemical properties, reactivity, and handling requirements is essential for its successful application in research and development.
References
- 1. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csustan.edu [csustan.edu]
- 3. 56066-91-2|this compound|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Introduction: Understanding the Physicochemical Profile of 4-(Chloromethyl)phenylacetic acid
An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol [1]. Its structure, featuring a phenylacetic acid backbone substituted with a chloromethyl group, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. For instance, it is utilized as a PROTAC (Proteolysis Targeting Chimera) linker, which are molecules designed to selectively degrade target proteins within cells[2]. The efficacy of this compound in various synthetic applications is intrinsically linked to its solubility in different solvent systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, equipping researchers with the knowledge to effectively utilize this compound in their work.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[3]. The structure of this compound contains both polar and non-polar regions, which dictates its solubility profile.
-
Polar Characteristics: The carboxylic acid group (-COOH) is highly polar and capable of forming hydrogen bonds with polar solvents like water and alcohols[3][4][5][6]. This functional group is the primary contributor to the compound's solubility in polar media.
-
Non-Polar Characteristics: The phenyl ring and the chloromethyl group (-CH2Cl) are non-polar. The bulky, hydrophobic phenyl ring, in particular, can limit solubility in water but promotes solubility in non-polar organic solvents through van der Waals interactions[3].
The interplay between these opposing characteristics determines the compound's solubility in a given solvent. For instance, while the carboxylic acid group of benzoic acid provides some water solubility, the nonpolar aromatic ring makes it almost insoluble in cold water[3]. Similarly, for this compound, the presence of the phenyl ring and the additional non-polar chloromethyl group would suggest a limited solubility in water but good solubility in many organic solvents.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, we can predict its general solubility based on its structure and data from analogous compounds like phenylacetic acid and 4-chlorophenylacetic acid.
-
Phenylacetic acid is slightly soluble in cold water but freely soluble in hot water, ethanol, and diethyl ether[7][8][9].
-
4-Chlorophenylacetic acid is reported to be soluble in ethanol at a concentration of 100 mg/mL[10].
Based on these analogs, the following solubility profile for this compound can be anticipated:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Sparingly soluble to Soluble. Solubility is expected to be limited in water due to the non-polar phenyl and chloromethyl groups. However, it should be soluble in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group and also solvate the non-polar parts of the molecule. | |
| Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) | Soluble. These solvents can accept hydrogen bonds from the carboxylic acid group and have sufficient polarity to dissolve the molecule. | |
| Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether) | Slightly soluble to Soluble. The non-polar phenyl ring and chloromethyl group will promote solubility in these solvents. Diethyl ether is expected to be a good solvent. | |
| Aqueous Acidic/Basic Solutions | Soluble in basic solutions. As a carboxylic acid, it will be deprotonated in basic solutions (like aqueous sodium hydroxide or sodium bicarbonate) to form a highly polar and water-soluble carboxylate salt[11]. It is expected to be insoluble in acidic solutions. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise solubility data for this compound in a specific solvent, an experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility[12]. The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
pH meter (for aqueous solutions)
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant[12].
-
-
Sample Preparation for Analysis:
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Causality and Self-Validation:
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.
-
Why determine equilibration time? To ensure that the measured solubility is the true equilibrium solubility and not a kinetic measurement[12].
-
Why filtration? To separate the dissolved solute from the undissolved solid, preventing overestimation of solubility.
-
Why a calibration curve? To provide a reliable and accurate quantification of the solute concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenylacetic Acid [drugfuture.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. 4-Chlorophenylacetic acid ReagentPlus , 99 1878-66-6 [sigmaaldrich.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. who.int [who.int]
Fundamental reaction mechanisms involving 4-(Chloromethyl)phenylacetic acid
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 4-(Chloromethyl)phenylacetic Acid
Abstract
This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic chloride and a versatile carboxylic acid, makes it an invaluable building block for constructing complex molecules, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the reactivity of its two key functional groups, explaining the causality behind experimental choices to ensure reproducible and efficient synthetic outcomes.
Introduction: The Dual-Reactivity Profile of this compound
This compound (CAS: 56066-91-2, Molecular Formula: C₉H₉ClO₂) is characterized by two orthogonal reactive centers: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the carboxylic acid.[2][3] This duality allows for sequential or selective functionalization, a highly desirable trait in multi-step synthesis.
-
The Benzylic Chloride (-CH₂Cl) : This functional group is primed for nucleophilic substitution reactions. The phenyl ring stabilizes the transition state and potential carbocation intermediates, rendering the chlorine a good leaving group.[4]
-
The Carboxylic Acid (-COOH) : This group can be converted into a wide array of derivatives, including esters, amides, and acyl chlorides, primarily through nucleophilic acyl substitution pathways.[5][6]
Understanding the interplay and selective targeting of these two sites is fundamental to leveraging the full synthetic potential of this molecule.
Reactions at the Benzylic Chloride Center: Nucleophilic Substitution
The chloromethyl group is a classic benzylic halide, a class of compounds known for their high reactivity towards nucleophiles.[4][7] These reactions can proceed via Sₙ1 or Sₙ2 mechanisms, with the Sₙ2 pathway generally being more common under typical synthetic conditions where a strong nucleophile is employed. The stability of the potential benzyl carbocation intermediate, however, means an Sₙ1 pathway can also be accessible, particularly in polar, protic solvents.[4]
Mechanism: The Sₙ2 Displacement
In the predominant Sₙ2 mechanism, a nucleophile directly attacks the electrophilic methylene carbon, displacing the chloride ion in a single, concerted step. The choice of a polar aprotic solvent (e.g., DMF, Acetone) can accelerate this process by solvating the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its nucleophilicity.
Caption: Generalized Sₙ2 reaction at the benzylic carbon.
Key Transformations and Protocols
The reaction with alkoxides or phenoxides yields benzyl ethers. A common protocol involves deprotonating an alcohol with a suitable base (e.g., NaH) to generate the more potent alkoxide nucleophile prior to the addition of the chloromethyl compound.
Primary and secondary amines readily displace the chloride to form the corresponding benzylamines.[8] Using a tertiary amine results in the formation of a quaternary ammonium salt.[9] The reaction often requires a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl byproduct.
Powerful carbon nucleophiles, such as cyanide or Grignard reagents, can also be employed. The reaction with sodium cyanide is a classic route to produce the corresponding nitrile, which can be further hydrolyzed to extend the carboxylic acid chain.[4][8]
Field-Proven Protocol: Synthesis of a Benzylamine Derivative
This protocol details the reaction with a primary amine, a foundational step in building more complex structures like PROTACs.
Objective: To synthesize 2-(4-((benzylamino)methyl)phenyl)acetic acid.
Methodology:
-
Setup: To a round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 eq.) to the stirring solution. This base is crucial for neutralizing the HCl formed during the reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Add benzylamine (1.1 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with 1N HCl to pH ~3-4, which protonates the product's carboxylate, causing it to precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Reactions at the Carboxylic Acid Center: Nucleophilic Acyl Substitution
The carboxylic acid moiety is a versatile handle for forming stable ester and amide linkages. Direct reaction with nucleophiles is often inefficient; therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon.[5][10]
Esterification
This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[11] The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms is necessary to drive the reaction to completion.[12]
Caption: Mechanism of Fischer-Tropsch Esterification.
Objective: To synthesize methyl 2-(4-(chloromethyl)phenyl)acetate.
Methodology:
-
Setup: Dissolve this compound (1.0 eq.) in methanol (MeOH, used in large excess as both reactant and solvent).
-
Catalyst Addition: Cool the solution in an ice bath to 0 °C. Slowly and carefully add thionyl chloride (SOCl₂) (1.5 eq.) dropwise. SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which serves as the catalyst for the esterification.[13] This method avoids the use of concentrated sulfuric acid and often leads to cleaner reactions.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.
-
Work-up: After cooling, remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography.
Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt.[10] Therefore, coupling reagents are essential for activating the carboxylic acid.
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, so an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an activated HOBt ester, which is more stable and reacts cleanly with the amine to form the amide bond.[10][14]
Caption: General workflow for EDC-mediated amide coupling.
The choice of coupling reagent is critical and depends on factors like steric hindrance, cost, and potential for side reactions.
| Coupling Reagent | Class | Typical Yield | Key Advantages & Considerations |
| EDC/HOBt | Carbodiimide | Moderate-High | Cost-effective, common. HOBt minimizes side reactions and racemization.[14] |
| HATU/DIPEA | Uronium Salt | High | Very fast and efficient, excellent for sterically hindered substrates.[14] More expensive. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings; byproducts are water-soluble, simplifying purification.[14] |
| SOCl₂ | Acyl Chloride | High | Forms a highly reactive acyl chloride intermediate. Requires a separate step and careful handling.[10] |
Objective: To couple this compound with a primary amine.
Methodology:
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.). DIPEA is a bulky, non-nucleophilic base that maintains basic conditions without competing in the reaction.
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) in one portion. The reaction is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product via flash column chromatography.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its dual functionality allows for precise, sequential modifications, making it a staple in the synthesis of targeted therapeutics and other complex organic molecules. A thorough understanding of the fundamental mechanisms governing the reactivity of its benzylic chloride and carboxylic acid groups is paramount for any researcher aiming to exploit its full potential. By carefully selecting reagents, solvents, and reaction conditions as outlined in this guide, scientists can achieve high-yielding, predictable, and scalable outcomes in their synthetic endeavors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzyl Chloride [commonorganicchemistry.com]
- 8. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]
- 9. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Acknowledging the Reactive Nature of 4-(Chloromethyl)phenylacetic Acid
An In-Depth Technical Guide to the Safe Handling of 4-(Chloromethyl)phenylacetic Acid
This compound (CAS No: 938-95-4) is a valuable bifunctional molecule utilized in chemical synthesis, particularly in the development of pharmaceutical intermediates.[1] Its structure incorporates both a reactive benzylic chloride and a carboxylic acid, rendering it highly useful but also demanding stringent safety and handling protocols. This guide provides an in-depth framework for researchers and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity. The causality behind the recommended protocols stems from the compound's identified hazards: it is toxic upon ingestion and causes significant irritation to the skin, eyes, and respiratory system.[1][2]
Section 1: Hazard Identification and GHS Classification
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary precautions. The primary risks are acute toxicity and severe irritant effects.[1]
The signal word for this compound is "Danger" .[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
These classifications necessitate a comprehensive approach to exposure prevention, as contact via any route—ingestion, skin contact, eye contact, or inhalation—can lead to adverse health effects.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against exposure. The selection of PPE must directly address the hazards identified in Section 1.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of solid this compound should occur in a well-ventilated area to prevent the accumulation of dust.[2][3] For procedures that may generate significant dust or aerosols, a certified chemical fume hood or a local exhaust ventilation system is mandatory. This is a direct countermeasure to the respiratory irritation hazard (H335).
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[2]
Personal Protective Equipment (PPE): A Mandated Barrier
A comprehensive suite of PPE is required for all personnel handling this compound. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[3][4] Due to the serious eye irritation risk (H319), a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant, impervious gloves, such as nitrile rubber, must be worn.[4][5] Double-gloving is recommended as a best practice to minimize the risk of exposure from a potential tear or during glove removal.[5] Gloves must be inspected before use and changed frequently, especially if contamination is suspected.[7]
-
Protective Clothing: A long-sleeved lab coat or a disposable gown is required to protect against skin contact.[3][5] This directly mitigates the skin irritation hazard (H315). For larger scale operations, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection:
-
If engineering controls are insufficient or during spill cleanup where dust generation is unavoidable, a properly fit-tested N95 respirator or higher is the minimum requirement.[5] This is essential to prevent respiratory irritation and potential sensitization.
-
Section 3: Safe Handling and Storage Procedures
Adherence to standardized handling and storage protocols is critical for preventing accidents and maintaining the compound's integrity.
Handling Protocols
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][4][7] Use dry clean-up procedures for any minor spills on the benchtop; do not use air hoses for cleaning.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[2][3] Contaminated work clothing should be laundered separately from other clothes.[3]
-
Grounding: For processes involving the transfer of large quantities of powder, equipment should be properly grounded to prevent static discharge.[3]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][7]
-
Security: The substance should be stored locked up, accessible only to authorized personnel, as recommended by precautionary statement P405.[1][2][3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
Workflow for Safe Handling and Emergency Response
Caption: Workflow for handling this compound.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical following any exposure. Always show the Safety Data Sheet to attending medical personnel.[1][7]
Step-by-Step First Aid Protocols
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Section 5: Spill Management and Waste Disposal
Accidental release requires a controlled and systematic response to prevent environmental contamination and personnel exposure.
Spill Cleanup Protocol
-
Evacuate: Clear all non-essential personnel from the area and move upwind of the spill.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains, sewers, or waterways.[3]
-
Wear PPE: Don the appropriate PPE as described in Section 2, including respiratory protection.
-
Clean Up:
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
Waste Disposal
-
Disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[7]
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][3] Do not release into the environment.[2]
References
- 1. (4-CHLOROMETHYLPHENYL)ACETIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. westliberty.edu [westliberty.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Harnessing 4-(Chloromethyl)phenylacetic Acid as a Strategic Linker in PROTAC Development: Application Notes and Protocols
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two entities.[2] While the choice of POI and E3 ligase ligands dictates the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) and impacting the molecule's physicochemical properties.[3]
This guide provides an in-depth exploration of 4-(Chloromethyl)phenylacetic acid as a versatile and strategic linker in PROTAC design. We will delve into the chemical rationale for its use, provide detailed, field-proven protocols for its incorporation into PROTACs, and discuss methods for the characterization and evaluation of the final constructs.
Scientific Rationale: Why Employ a this compound-Based Linker?
The selection of a linker is a pivotal step in PROTAC design, moving beyond the initial perception of a simple spacer to a more nuanced understanding of its role in dictating the orientation and cooperativity of the ternary complex.[4] The this compound scaffold offers several distinct advantages:
-
Conformational Restriction and Pre-organization: Unlike flexible alkyl or PEG linkers, the rigid phenyl ring of this linker provides a degree of conformational constraint. This can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[4][5]
-
Facilitation of Favorable Protein-Protein Interactions: The defined geometry of the benzyl linker can be strategically employed to foster beneficial protein-protein interactions between the POI and the E3 ligase. A notable example is the PROTAC ACBI1, where a benzyl linking fragment was designed to promote a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, thereby enhancing ternary complex stability and degradation efficiency.[4][6]
-
Tunable Exit Vectors: The phenylacetic acid moiety provides two distinct points for modification: the carboxylic acid and the benzylic chloride. This allows for versatile and controlled synthesis, enabling the researcher to systematically explore different attachment points and vectors on the POI and E3 ligase ligands.
-
Modulation of Physicochemical Properties: The introduction of an aromatic ring can influence the overall solubility, permeability, and metabolic stability of the PROTAC molecule, properties that are critical for its drug-like characteristics.[4]
Experimental Workflows and Protocols
The synthesis of a PROTAC utilizing a this compound linker can be conceptualized as a modular process, involving the sequential or convergent coupling of the linker to the POI and E3 ligase ligands. The following protocols are based on established methodologies and provide a robust framework for the synthesis of such constructs.
Diagram: PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.
Protocol 1: Synthesis of POI Ligand-Linker Intermediate via Nucleophilic Alkylation
This protocol describes the alkylation of a nucleophilic handle (e.g., a secondary amine in a piperazine ring) on the POI ligand with the benzylic chloride of this compound. This reaction is exemplified by the initial step in the synthesis of PROTACs like ACBI1, which targets the bromodomains of SMARCA2 and SMARCA4.[7]
Materials and Reagents:
-
POI ligand with a piperazine or other secondary amine moiety (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the POI ligand (1.0 eq) and dissolve it in anhydrous DMF or MeCN.
-
Base Addition: Add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq) to the solution and stir the suspension at room temperature for 15-30 minutes. The base is crucial for scavenging the HCl generated during the reaction.
-
Alkylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir overnight. The optimal temperature may vary depending on the reactivity of the POI ligand.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired POI ligand-linker conjugate.
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol details the formation of an amide bond between the carboxylic acid of the POI ligand-linker intermediate and an amine handle on the E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative).[3]
Materials and Reagents:
-
POI ligand-linker conjugate from Protocol 1 (1.0 eq)
-
E3 ligase ligand with a primary or secondary amine handle (1.0-1.2 eq)
-
Peptide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
Organic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the POI ligand-linker conjugate (1.0 eq) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (DIPEA, 2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of E3 Ligase Ligand: Add the E3 ligase ligand with an amine handle (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with a 5% lithium chloride (LiCl) solution (to remove residual DMF), followed by saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the highly pure product.[1][8]
Characterization and Quality Control
Ensuring the identity, purity, and stability of the synthesized PROTAC is paramount for reliable biological evaluation.
Table 1: Analytical Techniques for PROTAC Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight of the final PROTAC and monitor reaction progress. | A peak corresponding to the calculated mass of the desired PROTAC. |
| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the final PROTAC. | Characteristic peaks corresponding to the protons and carbons of the POI ligand, linker, and E3 ligase ligand moieties. |
| Analytical HPLC | To determine the purity of the final PROTAC.[8] | A single major peak with >95% purity is generally desired for biological assays. |
Protocol 3: Biological Evaluation - Western Blot for Protein Degradation
This protocol provides a standard method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[2]
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to confirm equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The use of LC-MS at each step ensures that the desired transformations are occurring and allows for optimization of reaction conditions.
-
Purification: The two-step purification strategy (flash chromatography followed by preparative HPLC) is designed to remove starting materials, reagents, and byproducts, leading to a highly pure final compound.
-
Structural Confirmation: The combination of MS and NMR provides unambiguous confirmation of the chemical identity of the synthesized PROTAC.
-
Biological Validation: The in-cell degradation assay serves as the ultimate validation of the PROTAC's intended biological function. A dose-dependent degradation of the target protein confirms the successful design and synthesis of an active molecule.
Conclusion
This compound is a valuable and strategic linker for the development of potent and effective PROTACs. Its rigid nature can be exploited to pre-organize the PROTAC for optimal ternary complex formation and to introduce beneficial protein-protein interactions. The synthetic protocols outlined in this guide provide a robust and reliable framework for the incorporation of this linker into novel PROTACs. By following these detailed procedures and employing rigorous analytical and biological validation, researchers can confidently synthesize and evaluate new protein degraders for a wide range of therapeutic targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PROTACs with a 4-(Chloromethyl)phenylacetic Acid Linker
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3][] This document provides a detailed guide to the synthesis of PROTACs utilizing 4-(chloromethyl)phenylacetic acid, a versatile linker that offers a degree of structural rigidity and defined exit vectors for ligand attachment. We present a comprehensive synthetic strategy, step-by-step protocols, and methods for purification and characterization, designed for researchers in drug discovery and chemical biology.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule is comprised of three essential components: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[] While the ligands provide specificity, the linker is not merely a passive spacer. Its length, rigidity, solubility, and attachment points critically affect the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[3][5]
The this compound linker offers distinct advantages:
-
Dual Reactivity: It possesses two distinct reactive sites: a benzylic chloride and a carboxylic acid. The chloromethyl group is susceptible to nucleophilic substitution (SN2) by amines, phenols, or thiols, while the carboxylic acid can be readily coupled to amines or alcohols through amide or ester bond formation.[6][7]
-
Structural Definition: The phenyl ring provides a semi-rigid scaffold, which can help to control the spatial orientation of the two ligands, a key factor in optimizing ternary complex stability.
-
Tunable Exit Vectors: The para substitution pattern on the phenyl ring directs the ligands in opposing directions, providing a linear extension that can be advantageous for spanning the distance between the POI and E3 ligase.
This guide will detail a synthetic workflow that leverages these features for the rational construction of potent protein degraders.
Synthetic Strategy and Workflow
The synthesis of a PROTAC using the this compound linker is a convergent process.[8] The general strategy involves the sequential attachment of the E3 ligase ligand and the POI ligand to the linker. The order of addition can be adapted based on the specific functionalities present on the ligands and their stability to the required reaction conditions.
Here, we present a common and logical workflow:
-
Step 1: Conjugation of the First Ligand via SN2 Reaction. The synthesis begins by reacting the chloromethyl group of the linker with a nucleophilic handle (e.g., a primary amine or phenol) on the first ligand. This is typically the E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative) due to their common availability with suitable functional groups.
-
Step 2: Conjugation of the Second Ligand via Amide/Ester Coupling. The carboxylic acid of the resulting ligand-linker conjugate is then activated and coupled with the second ligand (the POI ligand), which typically bears an amine or hydroxyl group. Standard peptide coupling reagents are employed for this transformation.[6]
-
Step 3: Purification and Characterization. The final PROTAC molecule is purified to a high degree of homogeneity, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11] Comprehensive characterization is then performed to confirm its identity and purity.[1]
This synthetic sequence is illustrated in the workflow diagram below.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guiding framework. Researchers must adapt and optimize conditions based on the specific properties (solubility, reactivity, stability) of their chosen POI and E3 ligase ligands. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Conjugation of an Amine-Containing E3 Ligase Ligand to the Linker
This protocol describes the alkylation of an E3 ligase ligand (e.g., an amino-pomalidomide derivative) at the chloromethyl position of the linker.
-
Principle: A nucleophilic substitution (SN2) reaction where the amine of the E3 ligase ligand displaces the chloride on the linker. A non-nucleophilic base is used to scavenge the HCl byproduct.
Materials and Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| Amine-functionalized E3 Ligase Ligand | Varies | 1.0 | Starting Material |
| This compound | 184.62 | 1.1 | Linker |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Non-nucleophilic Base |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | Solvent |
| Ethyl acetate, Water, Brine | - | - | Workup Solvents |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying Agent |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine-functionalized E3 ligase ligand (1.0 eq).
-
Dissolve the ligand in anhydrous DMF (approx. 0.1 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ligand-linker intermediate.
-
The crude product may be purified by flash column chromatography or carried forward to the next step if sufficiently pure.
Protocol 2: Amide Coupling of the POI Ligand to the Ligand-Linker Intermediate
This protocol describes the formation of an amide bond between the carboxylic acid of the intermediate from Protocol 1 and an amine-containing POI ligand.
-
Principle: The carboxylic acid is activated in situ using a peptide coupling reagent (e.g., HATU) to form a highly reactive species, which is then readily attacked by the amine on the POI ligand to form a stable amide bond.[6][8]
Materials and Reagents:
| Reagent | M.W. | Equivalents | Purpose |
| Ligand-Linker Intermediate (from Step 1) | Varies | 1.0 | Starting Material |
| Amine-functionalized POI Ligand | Varies | 1.2 | Starting Material |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 1.5 | Peptide Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 - 4.0 | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | Solvent |
| HPLC-grade Acetonitrile and Water | - | - | Purification Solvents |
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the ligand-linker intermediate (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.5 eq) and DIPEA (3.0 - 4.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-functionalized POI ligand (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the POI ligand to the activated intermediate mixture.
-
Stir the reaction at room temperature for 4-18 hours.
-
Reaction Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Workup: Upon completion, the reaction mixture can be directly subjected to purification by preparative HPLC. Diluting with water may precipitate the crude product, which can then be collected by filtration and redissolved for purification.
Protocol 3: Final Purification by Preparative RP-HPLC
This protocol is for the final purification of the PROTAC to achieve the high purity (>95%) required for biological evaluation.[9][10]
-
Principle: Reversed-phase chromatography separates molecules based on their hydrophobicity. A gradient of an organic solvent (acetonitrile) is used to elute compounds from a nonpolar stationary phase (C18).[10][11]
Instrumentation and Materials:
| Item | Specification |
| Preparative HPLC System | Equipped with a gradient pump, autosampler, UV detector, and fraction collector |
| Stationary Phase | Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | HPLC-grade acetonitrile with 0.1% FA or TFA |
| Sample Solvent | DMSO or DMF |
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC from Protocol 2 in a minimal volume of DMSO or DMF. Dilute with the initial mobile phase conditions (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to ensure solubility upon injection.
-
Method Development: Develop a suitable gradient method on an analytical scale first to determine the optimal separation conditions. A typical gradient might run from 10% to 95% Acetonitrile over 20-30 minutes.
-
Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the prepared sample.
-
Fraction Collection: Monitor the elution profile using a UV detector (typically at 254 nm and/or 280 nm). Collect fractions corresponding to the desired product peak.
-
Fraction Analysis: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.
-
Product Isolation: Combine the pure fractions and remove the acetonitrile under reduced pressure (rotary evaporation). Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final PROTAC as a pure, solid powder.
Characterization of the Final PROTAC
To ensure the identity, structure, and purity of the final PROTAC, comprehensive analytical characterization is mandatory.[1]
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirms the complete chemical structure. The spectra should show all expected signals with correct chemical shifts, integrations, and coupling patterns.[1][12] |
| High-Resolution Mass Spectrometry (HRMS) | Provides an accurate mass measurement, confirming the elemental composition (molecular formula) of the synthesized PROTAC.[1] |
| Analytical HPLC | Determines the final purity of the compound, typically reported as a percentage based on the peak area at a specific wavelength (e.g., >95%).[10] |
PROTAC Mechanism of Action
Once synthesized and purified, the PROTAC mediates protein degradation by hijacking the cell's native ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin (Ub) molecules to the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into small peptides. The PROTAC is released and can act catalytically to degrade multiple POI molecules.[7]
References
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hplc.eu [hplc.eu]
- 12. chemrxiv.org [chemrxiv.org]
Derivatisierung von 4-(Chlormethyl)phenylessigsäure für die Biokonjugation
Anwendungsleitfaden und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
4-(Chlormethyl)phenylessigsäure (CMPA) ist ein heterobifunktioneller Linker, der aufgrund seiner zwei unterschiedlichen reaktiven Stellen – einer Carbonsäuregruppe und einem Benzylchlorid – eine entscheidende Rolle in der modernen Biokonjugation und der Entwicklung von Wirkstoffkonjugaten spielt.[1][2] Diese einzigartige Struktur ermöglicht eine sequenzielle oder orthogonale Konjugation an Biomoleküle und ist besonders wertvoll für den Aufbau komplexer Architekturen wie Proteolysis-Targeting Chimeras (PROTACs).[1] Dieser Leitfaden bietet einen detaillierten Einblick in die chemischen Strategien zur Derivatisierung von CMPA und stellt validierte Protokolle für dessen Anwendung in der Biokonjugation bereit.
Einführung: Die duale Reaktivität der 4-(Chlormethyl)phenylessigsäure
Die Effektivität von CMPA als Linker beruht auf der unterschiedlichen Reaktivität seiner beiden funktionellen Gruppen:
-
Carbonsäuregruppe (-COOH): Diese Gruppe ist relativ stabil, kann aber chemisch zu reaktiveren Spezies aktiviert werden. Am häufigsten wird sie in ein aktives Ester, wie ein N-Hydroxysuccinimid (NHS)-Ester, umgewandelt, um stabile Amidbindungen mit primären Aminen (z. B. Lysinresten in Proteinen) zu bilden.[3][4]
-
Benzylchloridgruppe (-CH₂Cl): Das Chloratom an einer Benzylposition ist ein ausgezeichnetes Elektrophil. Benzylchloride unterliegen leicht nukleophilen Substitutionsreaktionen (sowohl Sₙ1 als auch Sₙ2), was sie zu potenten Alkylierungsmitteln macht.[5][6][7] Diese Gruppe reagiert bevorzugt mit "weichen" Nukleophilen wie den Thiolgruppen von Cysteinresten, um stabile Thioetherbindungen zu knüpfen.[8]
Diese orthogonale Reaktivität ermöglicht es Forschern, gezielt zu steuern, welches Ende des Linkers mit welchem Teil eines Biomoleküls oder Wirkstoffs reagiert, was für die Synthese präzise definierter Konjugate unerlässlich ist.
Strategie 1: Aktivierung der Carbonsäure für die Aminkopplung
Dies ist der am weitesten verbreitete Ansatz, bei dem die Carbonsäuregruppe von CMPA für die Reaktion mit primären Aminen auf einem Biomolekül vorbereitet wird. Die Benzylchloridgruppe bleibt für eine nachfolgende Reaktion erhalten oder ist bereits an ein anderes Molekül gebunden.
Prinzip: Umwandlung in ein N-Hydroxysuccinimid (NHS)-Ester
Die direkte Amidierung einer Carbonsäure mit einem Amin ist unter biokompatiblen Bedingungen ineffizient. Daher wird die Carbonsäure zunächst "aktiviert". Die Umwandlung in ein NHS-Ester ist der Goldstandard in der Biokonjugation.[9][10] NHS-Ester sind ausreichend stabil für die Isolierung und Handhabung, reagieren aber unter milden, wässrigen Bedingungen (pH 7,5–8,5) schnell und spezifisch mit primären Aminen, um eine chemisch sehr stabile Amidbindung zu bilden.[3][4]
Workflow: NHS-Ester-Aktivierung von CMPA
Abbildung 1: Workflow für die Aktivierung von CMPA zu einem NHS-Ester und die anschließende Konjugation an ein amin-haltiges Biomolekül.
Detailliertes Protokoll: Synthese von 4-(Chlormethyl)phenylessigsäure-NHS-Ester
Begründung der experimentellen Entscheidungen:
-
Lösungsmittel: Es müssen wasserfreie aprotische Lösungsmittel wie Dichlormethan (DCM) oder Dimethylformamid (DMF) verwendet werden, um eine vorzeitige Hydrolyse des Kopplungsreagenzes (EDC) und des gebildeten NHS-Esters zu verhindern.
-
Kopplungsmittel: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) ist ein wasserlösliches Carbodiimid, das die Carbonsäure aktiviert. Die entstehenden Harnstoff-Nebenprodukte sind ebenfalls wasserlöslich und können leicht durch wässrige Extraktion entfernt werden.[11]
-
Temperatur: Die Reaktion wird bei Raumtemperatur durchgeführt, um ein Gleichgewicht zwischen einer angemessenen Reaktionsgeschwindigkeit und der Stabilität des Produkts zu gewährleisten.
Materialien:
-
4-(Chlormethyl)phenylessigsäure (CMPA)
-
N-Hydroxysuccinimid (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)
-
Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃), 1 M Salzsäure (HCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
Protokoll:
-
Lösen Sie 1 Äquivalent CMPA in einem Mindestvolumen an wasserfreiem DCM auf.
-
Fügen Sie 1,1 Äquivalente N-Hydroxysuccinimid (NHS) zur Lösung hinzu und rühren Sie, bis es sich aufgelöst hat.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie 1,2 Äquivalente EDC in kleinen Portionen über 15 Minuten hinzu.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren bei Raumtemperatur über Nacht (ca. 12 Stunden) laufen.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM. Waschen Sie die organische Phase nacheinander mit 1 M HCl (zweimal), gesättigter NaHCO₃-Lösung (zweimal) und gesättigter Kochsalzlösung (einmal).
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt kann durch Umkristallisation (z.B. aus Isopropanol) oder Säulenchromatographie gereinigt werden.
| Parameter | Typischer Wert | Anmerkung |
| Ausbeute | 60-85 % | Abhängig von der Reinheit der Reagenzien und der Aufarbeitung. |
| Reinheitsprüfung | >95 % (HPLC, ¹H-NMR) | Entscheidend für eine reproduzierbare Biokonjugation. |
| Lagerung | -20 °C unter Inertgas | NHS-Ester sind feuchtigkeitsempfindlich.[3] |
Detailliertes Protokoll: Konjugation des CMPA-NHS-Esters an ein Protein
-
Lösen Sie Ihr Protein in einem geeigneten Puffer (z.B. Phosphat-gepufferte Salzlösung, PBS) bei einer Konzentration von 1-10 mg/mL. Der pH-Wert sollte auf 7,5-8,5 eingestellt werden.
-
Lösen Sie den CMPA-NHS-Ester in einem wasser-mischbaren organischen Lösungsmittel (z.B. DMSO oder DMF) in einer hohen Konzentration.
-
Fügen Sie einen 5- bis 20-fachen molaren Überschuss des CMPA-NHS-Esters zur Proteinlösung hinzu. Der Endanteil des organischen Lösungsmittels sollte 10 % (v/v) nicht überschreiten, um eine Denaturierung des Proteins zu vermeiden.
-
Inkubieren Sie die Reaktion für 1-2 Stunden bei Raumtemperatur oder 4 Stunden bei 4 °C unter leichtem Schütteln.
-
Entfernung des überschüssigen Linkers: Reinigen Sie das Konjugat mittels Größenausschlusschromatographie (SEC) oder Dialyse, um nicht umgesetzten Linker und Nebenprodukte zu entfernen.
Strategie 2: Nutzung des Benzylchlorids für die Thiol-Alkylierung
Dieser Ansatz nutzt die hohe Reaktivität des Benzylchlorids zur gezielten Modifikation von Cysteinresten. Die Carbonsäuregruppe kann entweder unmodifiziert bleiben oder zu einem späteren Zeitpunkt für weitere Konjugationen genutzt werden.
Prinzip: Selektive Alkylierung von Cysteinen
Die Thiolgruppe (-SH) von Cystein ist in ihrer deprotonierten Thiolat-Form (RS⁻) ein starkes Nukleophil. Bei einem pH-Wert nahe dem pKa-Wert des Cysteins (~8,3) liegt ein signifikanter Anteil als Thiolat vor, das schnell mit dem elektrophilen Benzylchlorid von CMPA reagiert und eine hochstabile Thioetherbindung bildet. Diese Reaktion ist oft selektiver als die Aminkopplung, da Thiole unter diesen Bedingungen reaktiver sind als Amine.
Workflow: Thiol-Alkylierung mit CMPA
Abbildung 2: Workflow für die Alkylierung eines Cystein-Thiols mit der Benzylchloridgruppe von CMPA. Ein optionaler initialer Reduktionsschritt ist dargestellt.
Detailliertes Protokoll: Konjugation von CMPA an ein Cystein-haltiges Peptid/Protein
Begründung der experimentellen Entscheidungen:
-
Reduktionsmittel: Falls das Cystein in einer Disulfidbrücke vorliegt, muss es zunächst reduziert werden. Tris(2-carboxyethyl)phosphin (TCEP) ist ideal, da es geruchlos ist und keine Thiolgruppen enthält, die mit dem Alkylierungsmittel konkurrieren könnten.
-
pH-Kontrolle: Ein pH-Wert zwischen 7,0 und 8,0 ist ein Kompromiss. Er ist hoch genug, um eine ausreichende Konzentration des reaktiven Thiolats zu gewährleisten, aber niedrig genug, um die Nebenreaktion mit Aminen (Lysin, pKa ~10,5) zu minimieren.
Materialien:
-
Cystein-haltiges Peptid oder Protein
-
4-(Chlormethyl)phenylessigsäure (CMPA)
-
Reduktionspuffer (z.B. PBS mit 1 mM EDTA, pH 7,2)
-
TCEP (falls erforderlich)
-
DMSO oder DMF
Protokoll:
-
Reduktion (falls nötig): Lösen Sie das Biomolekül im Reduktionspuffer. Fügen Sie einen 10-fachen molaren Überschuss an TCEP hinzu und inkubieren Sie für 1 Stunde bei Raumtemperatur. Entfernen Sie das überschüssige TCEP mittels einer Entsalzungssäule.
-
Lösen Sie CMPA in DMSO oder DMF.
-
Fügen Sie sofort nach der Reduktion einen 2- bis 5-fachen molaren Überschuss an CMPA zur Biomoleküllösung hinzu.
-
Inkubieren Sie die Reaktion für 2 Stunden bei Raumtemperatur im Dunkeln.
-
Quenchen: Fügen Sie eine niedermolekulare Thiol-Verbindung wie β-Mercaptoethanol oder DTT hinzu, um nicht umgesetztes CMPA zu neutralisieren.
-
Reinigung: Reinigen Sie das Konjugat mittels Größenausschlusschromatographie (SEC) oder Umkehrphasen-HPLC (für Peptide), um überschüssige Reagenzien und Nebenprodukte zu entfernen.
Charakterisierung der Konjugate
Eine gründliche Charakterisierung ist unerlässlich, um den Erfolg der Konjugation zu validieren und den Modifikationsgrad (Anzahl der Linker pro Biomolekül) zu bestimmen.
| Technik | Zweck | Erwartetes Ergebnis |
| Massenspektrometrie (MALDI-TOF, ESI-MS) | Bestätigung der kovalenten Modifikation | Eine Massenzunahme, die der Masse des CMPA-Fragments entspricht (166,6 Da für CMPA abzüglich H₂O bei Amidierung; 148,6 Da für CMPA abzüglich HCl bei Alkylierung). |
| HPLC / UPLC (RP oder SEC) | Reinheitsanalyse und Quantifizierung | Trennung des Konjugats von unmodifiziertem Biomolekül. Der Peak des Konjugats zeigt typischerweise eine veränderte Retentionszeit. |
| UV/Vis-Spektroskopie | Konzentrationsbestimmung | Der Phenylring von CMPA trägt zur Absorption bei ~260 nm bei, was zur Quantifizierung genutzt werden kann. |
| NMR-Spektroskopie | Strukturelle Bestätigung (für kleine Konjugate) | Nachweis der neu gebildeten Amid- oder Thioetherbindung. |
Referenzen
-
Brainly.in. (2019). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Verfügbar unter: --INVALID-LINK--
-
Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Verfügbar unter: --INVALID-LINK--
-
Benchchem. Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution. Verfügbar unter: --INVALID-LINK--
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Verfügbar unter: --INVALID-LINK--
-
Amanote Research. (PDF) Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. Verfügbar unter: --INVALID-LINK--
-
Wiley Online Library. (2013). Bioconjugation Protocols. In Current Protocols in Nucleic Acid Chemistry. Verfügbar unter: --INVALID-LINK--
-
FUJIFILM Wako Pure Chemical Corporation. N-Hydroxysuccinimide active ester. Verfügbar unter: --INVALID-LINK--
-
Reddit. (2025). Help with NHS ester activation. Verfügbar unter: --INVALID-LINK--
-
MedChemExpress. 4-(Chloromethyl)phenylacetic Acid. Verfügbar unter: --INVALID-LINK--
-
PubMed. (1991). Peptide amidation. Trends in Biochemical Sciences. Verfügbar unter: --INVALID-LINK--
-
PubChem. This compound. Verfügbar unter: --INVALID-LINK--
-
ResearchGate. Esterification of Phenylacetic Acid (1) with tert-Butyl Al-cohol in the Presence of DMAP a. Verfügbar unter: --INVALID-LINK--
-
PubMed Central. (2014). The effect of amidation on the behaviour of antimicrobial peptides. Amino Acids. Verfügbar unter: --INVALID-LINK--
-
Google Patents. Method for producing protein-synthetic polymer conjugate and said... Verfügbar unter: --INVALID-LINK--
-
PubMed. (1994). N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces. Bioconjugate Chemistry. Verfügbar unter: --INVALID-LINK--
-
Royal Society of Chemistry. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Hydroxysuccinimide active ester [schem.jp]
- 4. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (PDF) Nucleophilic Substitution of Benzyl Chloride and [research.amanote.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a 4-(Chloromethyl)phenylacetic Acid Linker
Abstract
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has become the cornerstone of synthetic peptide production for a vast array of applications in research, diagnostics, and therapeutics.[1][2] A critical component of this methodology is the choice of a linker, a chemical moiety that tethers the nascent peptide chain to an insoluble resin support. This application note provides a comprehensive guide to the use of the 4-(chloromethyl)phenylacetic acid linker, a robust and versatile tool particularly suited for Boc (tert-butyloxycarbonyl) protection strategies. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for resin functionalization, peptide elongation, and cleavage, and offer insights into the practical nuances that ensure successful peptide synthesis.
Introduction: The Central Role of the Linker in SPPS
The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the strategic use of an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] The linker is the chemical bridge connecting the C-terminal amino acid of the peptide to this solid support.[1] Its chemical nature dictates the conditions under which the peptide can be cleaved from the resin, and its stability throughout the synthesis is paramount.[1][5]
The this compound linker, when attached to a suitable resin such as aminomethyl-polystyrene, forms a phenylacetamidomethyl (Pam) linkage. This linker is characterized by its stability to the moderately acidic conditions required for the removal of the temporary Nα-Boc protecting group (typically trifluoroacetic acid, TFA), while allowing for cleavage under strong acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to release the final peptide.[2][6] This differential stability is the cornerstone of its utility in Boc-based SPPS.
The Chemistry of the this compound Linker
The this compound linker offers a benzyl ester-type linkage to the C-terminal amino acid. This bond's resilience to repeated TFA treatments during the deprotection of the Nα-Boc group is a key advantage, minimizing premature cleavage and loss of peptide chains during synthesis.[1][2]
The synthesis workflow can be conceptualized in three main stages:
-
Resin Functionalization: An aminomethylated resin is acylated with this compound to introduce the linker.
-
Peptide Elongation: The first Boc-protected amino acid is attached to the chloromethyl group, followed by sequential deprotection and coupling of subsequent amino acids.[1]
-
Cleavage: The final peptide is cleaved from the resin using a strong acid.
Workflow of SPPS using this compound Linker
Caption: General workflow for SPPS using a this compound linker.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Aminomethylated Polystyrene Resin | Various | 1% DVB, 100-200 mesh |
| This compound | Sigma-Aldrich | ≥98% |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, amine-free |
| Dichloromethane (DCM) | Various | ACS Grade |
| Nα-Boc-amino acids | Various | Synthesis Grade |
| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | ≥99% |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Diisopropylethylamine (DIEA) | Sigma-Aldrich | ≥99.5% |
| Hydrofluoric Acid (HF) or TFMSA | Various | Anhydrous |
| Scavengers (e.g., anisole, thioanisole) | Sigma-Aldrich | Reagent Grade |
Protocol 1: Functionalization of Aminomethyl Resin
This protocol describes the attachment of the this compound linker to an aminomethylated polystyrene resin.
-
Resin Swelling: Swell the aminomethyl resin in DMF (approximately 15 mL per gram of resin) in a round-bottom flask for at least 1 hour with gentle agitation.[7]
-
Activation of Linker: In a separate flask, dissolve this compound (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in a minimal amount of DMF. Stir until fully dissolved.
-
Coupling Reaction: Add the activated linker solution to the swollen resin. Then, add DIC (2 equivalents) to the resin mixture.
-
Reaction Incubation: Agitate the mixture using a mechanical shaker for 4-6 hours at room temperature.[7]
-
Monitoring and Capping: Perform a Kaiser test on a small sample of resin beads to check for the presence of free amino groups.[7] If the test is positive, add acetic anhydride (2 equivalents) and pyridine (2 equivalents) to the reaction to cap any unreacted amino groups and agitate for an additional 30 minutes.[7]
-
Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).[7]
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Attachment of the First Amino Acid (Boc-AA-OH)
This protocol details the esterification of the first Nα-Boc-protected amino acid to the chloromethyl group of the functionalized resin.
-
Cesium Salt Formation: Dissolve the Nα-Boc-amino acid (1.5 equivalents relative to resin loading) in methanol. Add an aqueous solution of Cs₂CO₃ (0.5 equivalents) and stir until the amino acid is fully dissolved and the pH is neutral. Remove the solvent by rotary evaporation to obtain the Boc-amino acid cesium salt.[2]
-
Resin Swelling: Swell the 4-(chloromethyl)phenylacetyl-functionalized resin in DMF for at least 1 hour.[2]
-
Coupling Reaction: Add the Boc-amino acid cesium salt, dissolved in a minimal amount of DMF, to the swollen resin.[2]
-
Reaction Incubation: Heat the reaction mixture at 50-60°C for 12-24 hours with gentle agitation.[2]
-
Washing: Filter the resin and wash thoroughly with DMF, a 1:1 mixture of DMF/water, methanol, and DCM.[2]
-
Drying: Dry the aminoacyl-resin under vacuum.
Protocol 3: Peptide Chain Elongation (Boc-SPPS Cycle)
This section outlines the repetitive cycle of deprotection and coupling to elongate the peptide chain.
Boc-SPPS Elongation Cycle
Caption: The iterative cycle of deprotection, neutralization, and coupling in Boc-SPPS.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[2]
-
Washing: Filter and wash the resin thoroughly with DCM to remove the TFA.
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[2][4]
-
Washing: Filter and wash the resin with DCM and then DMF.
-
Amino Acid Activation and Coupling: Pre-activate the next Nα-Boc-amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes. Add this activated amino acid solution to the neutralized resin. Agitate the reaction mixture for 2-4 hours at room temperature.[2]
-
Washing: Filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and by-products.[2]
-
Repeat: Repeat this cycle for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage of the Peptide from the Resin
This final step releases the synthesized peptide from the solid support. Caution: HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized apparatus and a well-ventilated fume hood.
-
Resin Preparation: Thoroughly dry the peptidyl-resin under vacuum.
-
HF/TFMSA Cleavage:
-
Place the dried resin in the reaction vessel of an HF apparatus.
-
Add appropriate scavengers (e.g., anisole, 1,2-ethanedithiol) to the resin to trap reactive carbocations generated during cleavage.[4][8]
-
Cool the reaction vessel to -10°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Remove the HF by vacuum distillation.[2]
-
-
Peptide Precipitation and Washing: Wash the resin and the cleaved peptide with cold diethyl ether to precipitate the crude peptide.[2]
-
Peptide Collection: Collect the precipitated peptide by filtration or centrifugation.[2]
-
Solubilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA) for subsequent purification.
Purification and Characterization
The crude peptide obtained after cleavage typically requires purification, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete coupling reactions. Premature cleavage of the peptide from the resin. | Increase coupling times or use a different activating agent. Ensure the linker is stable to the deprotection conditions. |
| Deletion Sequences | Inefficient coupling or deprotection. | Double couple difficult amino acids. Ensure complete deprotection before coupling. |
| Side Reactions | Inadequate side-chain protection. Insufficient scavengers during cleavage. | Use appropriate side-chain protecting groups. Increase the amount and variety of scavengers in the cleavage cocktail. |
| Poor Cleavage Efficiency | Insufficient cleavage time or inappropriate cleavage cocktail. | Increase cleavage time. Optimize the cleavage cocktail for the specific peptide sequence. |
Conclusion
The this compound linker is a reliable and effective tool for the solid-phase synthesis of peptides, particularly within the Boc-SPPS framework. Its stability to repeated acid treatments for Boc deprotection, combined with its susceptibility to cleavage by strong acids, provides a robust and predictable synthetic strategy. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently employ this linker to successfully synthesize a wide range of peptides for their scientific endeavors.
References
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.org [mdpi.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. 4-(3-Hydroxy-4-methylpentyl)phenylacetic acid as a new linker for the solid phase synthesis of peptides with Boc chemistry [su.diva-portal.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Applications of 4-(Chloromethyl)phenylacetic Acid in Agrochemical Synthesis: A Guide for Researchers
Senior Application Scientist Note: This document provides a detailed exploration of the potential applications of 4-(chloromethyl)phenylacetic acid in the synthesis of novel agrochemicals. A comprehensive review of current scientific and patent literature reveals that while phenylacetic acid and its derivatives are a cornerstone of modern agrochemistry, This compound is not documented as a direct precursor for any major commercialized agrochemical.
However, its chemical structure, featuring both a phenylacetic acid moiety—a known auxinic scaffold—and a reactive benzylic chloride handle, makes it a compelling starting material for the discovery of new plant growth regulators, herbicides, and fungicides. This guide is intended for researchers and development professionals, focusing on the established context of related compounds and providing theoretical protocols to leverage the unique reactivity of this compound in agrochemical discovery programs.
Scientific Context: The Role of the Phenylacetic Acid Scaffold in Agrochemicals
The phenylacetic acid (PAA) structure is a well-established pharmacophore in the realm of plant science. Understanding its significance provides the foundational logic for exploring derivatives like this compound.
Phenylacetic Acid (PAA) as a Natural Auxin
Auxins are a class of plant hormones that regulate numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[1] While indole-3-acetic acid (IAA) is the most studied natural auxin, phenylacetic acid (PAA) is also a naturally occurring and biologically active auxin found in many plants.[2] Synthetic compounds that mimic the activity of natural auxins are widely used as plant growth regulators and, at higher concentrations, as herbicides.[3][4]
Structurally Related Agrochemicals
The utility of the broader phenylacetic acid and phenoxyacetic acid families is demonstrated by several key agrochemicals:
-
4-Chlorophenoxyacetic Acid (4-CPA): A synthetic auxin used to promote fruit set and growth, and to prevent premature fruit drop.[3] At higher doses, it functions as a selective herbicide.[3]
-
2,4-Dichlorophenoxyacetic Acid (2,4-D): One of the most common and oldest synthetic auxin herbicides, used for the control of broadleaf weeds.[4]
-
Fenvalerate: A synthetic pyrethroid insecticide. One of its key intermediates is 2-(4-chlorophenyl)-3-methylbutyric acid, a derivative of phenylacetic acid.[5]
-
Chlorophacinone: A rodenticide of the indandione class. Its synthesis involves the precursor 2-(4-chlorophenyl)-phenylacetic acid.[6]
These examples underscore the versatility of the substituted phenylacetic acid core in creating a wide range of bioactive molecules. While none are directly synthesized from this compound, they provide a strong rationale for investigating its derivatives for similar activities.
This compound: A Versatile Building Block for Synthesis
This compound (molecular formula C₉H₉ClO₂, CAS 56066-91-2) is a bifunctional molecule.[7] Its potential in synthetic chemistry stems from the presence of two distinct reactive sites:
-
The Carboxylic Acid Group: This site allows for classic reactions such as esterification, amidation, and conversion to an acyl chloride, enabling linkage to various alcohol, amine, or other nucleophilic moieties.
-
The Benzylic Chloride Group: This is a highly reactive site, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups, including ethers, thioethers, amines, and nitriles.
This dual reactivity makes it an ideal candidate for creating libraries of novel compounds for high-throughput screening in agrochemical research.
Logical Workflow for Agrochemical Discovery
The diagram below illustrates a logical workflow for utilizing this compound in a discovery program.
Caption: Agrochemical discovery workflow using this compound.
Theoretical Application & Protocol: Synthesis of a Phenylacetic Ether Derivative Library
This section provides a generalized, theoretical protocol for synthesizing a library of ether derivatives from this compound. This protocol is based on standard Williamson ether synthesis and is intended as a starting point for research.
Rationale and Causality
The objective is to create novel molecules that retain the core phenylacetic acid structure (for potential auxin-like activity) while introducing diverse chemical functionalities via an ether linkage at the benzylic position. The ether linkage is metabolically stable and allows for the exploration of a wide chemical space by varying the alcohol (R-OH) used in the synthesis. This variation can modulate properties like lipophilicity, steric bulk, and the introduction of additional pharmacophores, which can in turn influence biological activity, target specificity, and plant uptake.
General Reaction Scheme
Caption: General scheme for Williamson ether synthesis.
Step-by-Step Protocol
Materials:
-
This compound[7]
-
Selected alcohol (R-OH, e.g., ethanol, isopropanol, benzyl alcohol, a substituted phenol)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the selected alcohol (1.2 equivalents) to the anhydrous solvent (e.g., DMF).
-
Alkoxide Formation: Cool the solution in an ice bath (0 °C). Add the base (1.5 equivalents) portion-wise. If using NaH, extreme caution is required due to the evolution of hydrogen gas. If using K₂CO₃, the reaction may require heating later. Stir for 20-30 minutes to allow for the formation of the corresponding alkoxide.
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in a minimum amount of the anhydrous solvent and add it dropwise to the reaction mixture via a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 50-60 °C) may be necessary if K₂CO₃ is used as the base.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of cold water.
-
Acidify the aqueous mixture to a pH of ~2-3 using 1M HCl. This ensures the carboxylic acid group is protonated.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure phenylacetic ether derivative.
Self-Validation: The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the protocol's success.
Summary and Future Directions
While this compound is not a known precursor for existing commercial agrochemicals, its bifunctional nature makes it a highly attractive scaffold for discovery research. The reactive benzylic chloride allows for the straightforward synthesis of large, diverse libraries of novel phenylacetic acid derivatives.
Researchers in the agrochemical field can utilize the theoretical protocols provided as a blueprint for creating new chemical entities. Subsequent screening of these compounds for herbicidal, fungicidal, insecticidal, and plant growth-regulating properties could lead to the identification of novel lead compounds, thereby opening new avenues in the development of next-generation agrochemicals.
References
- 1. dacollege.org [dacollege.org]
- 2. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]
- 4. eagri.org [eagri.org]
- 5. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
- 6. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]
- 7. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
Amide bond formation with 4-(Chloromethyl)phenylacetic acid
An Application Guide to Amide Bond Formation with 4-(Chloromethyl)phenylacetic Acid
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful formation of amide bonds using this compound. This bifunctional reagent is of significant interest, particularly as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The primary challenge in its application lies in the selective acylation of amines without inducing unwanted side reactions at the reactive benzylic chloride position. This document outlines the strategic considerations, compares common coupling methodologies, provides step-by-step experimental protocols, and offers troubleshooting advice to ensure high-yield, high-purity synthesis of the desired amide products.
Strategic Imperatives: Navigating Dual Reactivity
The structure of this compound presents a classic chemoselectivity challenge. The molecule possesses two distinct electrophilic sites: the carboxylic acid carbon (which requires activation) and the benzylic carbon of the chloromethyl group, which is susceptible to direct nucleophilic substitution (SN2) reactions.
The success of any amidation protocol hinges on a carefully orchestrated reaction environment that favors the desired amide bond formation while suppressing the undesired alkylation of the amine or other nucleophiles present. The key experimental variables that must be controlled are:
-
Coupling Reagent: The choice of activating agent dictates the reactivity of the activated carboxylic acid species and the nature of the byproducts.
-
Base: The base is critical for neutralizing acid byproducts and ensuring the amine remains a free nucleophile. However, it must be non-nucleophilic to avoid competing with the amine in an SN2 reaction at the benzylic chloride.
-
Solvent and Temperature: These parameters influence reaction kinetics and the solubility of reagents and byproducts. Lower temperatures are generally favored to control reactivity and minimize side reactions.
The General Mechanism of Amide Coupling
Modern amide synthesis rarely proceeds by the direct thermal condensation of a carboxylic acid and an amine due to the formation of a non-reactive ammonium carboxylate salt.[2] Instead, the process involves the in situ activation of the carboxylic acid using a coupling reagent. This converts the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-substituted intermediate (e.g., an active ester, O-acylisourea). This activated intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the coupling reagent in a modified form.[3]
Caption: General mechanism of amide bond formation.
Comparative Analysis of Key Coupling Reagents
The selection of the coupling reagent is paramount. While numerous reagents exist, they can be broadly categorized. Their performance characteristics for a sensitive substrate like this compound are summarized below.
| Reagent Class | Examples | Typical Yield | Advantages | Potential Issues & Mitigations |
| Carbodiimide | EDC, DCC, DIC | Moderate to High | Cost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[4][5] | Formation of N-acylurea byproduct; potential for racemization. Mitigation: Use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is essential to suppress side reactions and improve efficiency.[4][5][6] |
| Uronium/Aminium | HATU, HBTU, HCTU | High | Highly efficient, fast reaction times, effective for sterically hindered substrates.[6] | Can cause guanidinylation of the primary amine if used in excess.[6][7] Mitigation: Use carboxylic acid in slight excess relative to the coupling reagent; avoid large excesses of HATU. |
| Phosphonium | PyBOP, PyAOP | High | Excellent reactivity, particularly for difficult or hindered couplings.[4][5] Does not cause guanidinylation, allowing its use in excess to drive reactions to completion. | Byproducts can sometimes complicate purification, though generally manageable with standard chromatography. |
Recommendation: For most applications, EDC/HOBt offers a robust and economical solution. For more challenging couplings involving less nucleophilic amines or sterically hindered partners, HATU is the reagent of choice due to its superior reactivity and speed.[5][6] If guanidinylation is a specific concern, PyBOP is an excellent alternative.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems for the synthesis of amides from this compound. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a reliable standard for a wide range of amine substrates. The inclusion of HOBt is critical for preventing the formation of N-acylurea byproducts and minimizing racemization if chiral centers are present.[4][8]
Materials and Reagents
| Reagent | M.W. | Equivalents |
| This compound | 184.62 | 1.0 |
| Amine (R-NH₂) | - | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt (anhydrous) | 135.12 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 - 3.0 |
| Anhydrous DMF or DCM | - | ~0.1 M |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HOBt (1.2 eq.).
-
Solvent Addition: Add anhydrous DMF or DCM to dissolve the solids (to a concentration of approx. 0.1 M).
-
Reagent Addition: Add the desired amine (1.1 eq.) followed by DIPEA (2.5-3.0 eq.). Using a hindered, non-nucleophilic base like DIPEA is crucial to prevent SN2 reaction with the chloromethyl group.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.[9]
-
EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Work-up and Purification
-
Quench & Dilute: Dilute the reaction mixture with ethyl acetate or DCM.
-
Aqueous Wash: Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove excess HOBt and acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is ideal for sterically hindered substrates or less reactive amines where the EDC/HOBt method may be sluggish. HATU-mediated reactions are typically much faster.[4]
Materials and Reagents
| Reagent | M.W. | Equivalents |
| This compound | 184.62 | 1.0 |
| Amine (R-NH₂) | - | 1.1 |
| HATU | 380.23 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 2.5 |
| Anhydrous DMF | - | ~0.1 M |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).
-
Solvent & Base: Add anhydrous DMF, followed by DIPEA (2.0-2.5 eq.). Note that uronium salt activations require at least two equivalents of base.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. A color change may be observed as the active OAt-ester forms.
-
Amine Addition: Add the amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
Work-up and Purification
-
Dilution: Dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with water, 5% aqueous LiCl (helps remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Caption: A generalized experimental workflow for amide synthesis.
Troubleshooting and Analytical Validation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Ineffective coupling reagent.- Amine is a poor nucleophile.- Reagents degraded by moisture. | - Switch from EDC/HOBt to a more potent reagent like HATU.- Increase reaction time or slightly elevate temperature (e.g., to 40 °C), monitoring carefully for side products.- Ensure all reagents and solvents are anhydrous. |
| Benzylic Alkylation Side Product | - Base is nucleophilic (e.g., triethylamine).- Excess amine and/or high temperature. | - Crucial: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.- Use only a slight excess of amine (1.05-1.1 eq.).- Maintain lower reaction temperatures (initiate at 0 °C). |
| N-Acylurea Byproduct | - Specific to carbodiimide (EDC/DCC) reagents.- O-acylisourea intermediate rearranges before amine attack. | - Ensure an additive like HOBt or HOAt is used in stoichiometric amounts.[8] The additive traps the intermediate as a more stable active ester.- Optimize chromatographic separation. |
| Guanidinylation of Amine | - Specific to uronium/aminium reagents (HATU/HBTU).- Excess coupling reagent reacts directly with the amine. | - Use the carboxylic acid in slight excess (1.05 eq) relative to the coupling reagent (1.0 eq).- Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[7] |
Product Characterization: A successfully synthesized product should be characterized by standard analytical techniques:
-
¹H NMR: Appearance of a broad singlet/triplet for the amide N-H, a singlet around 4.6 ppm for the -CH₂Cl protons, and a singlet around 3.6 ppm for the -CH₂CO- protons.
-
¹³C NMR: Appearance of the amide carbonyl signal (~170 ppm).
-
HRMS: The molecular ion should match the calculated exact mass, and the characteristic M/M+2 isotopic pattern for a monochlorinated compound should be observed.
-
IR Spectroscopy: A strong C=O stretch characteristic of an amide should appear around 1640-1680 cm⁻¹.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of the Chloromethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloromethyl group (–CH₂Cl) is a cornerstone functional group in synthetic organic chemistry, prized for its versatility as an electrophilic building block.[1][2] Its inherent reactivity allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds through nucleophilic substitution reactions. This reactivity is particularly pronounced in substrates where the chloromethyl group is attached to an aromatic or electron-withdrawing system, such as in benzylic and various heterocyclic compounds.[3][4] This enhanced reactivity stems from the stabilization of the transition state and any potential carbocation intermediate.[5][6]
These reactions are fundamental in medicinal chemistry and drug discovery, enabling the synthesis of diverse molecular scaffolds and the introduction of key pharmacophores.[7][8][9] The ability to controllably displace the chloride leaving group with a wide array of nucleophiles—including oxygen, nitrogen, sulfur, and carbon nucleophiles—provides a powerful tool for molecular diversification and the synthesis of targeted covalent inhibitors.[3][10] This guide provides an in-depth exploration of the mechanistic principles governing these reactions and offers detailed, field-proven protocols for their practical application.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
Nucleophilic substitution at a chloromethyl center can proceed through two primary mechanisms: the bimolecular Sₙ2 pathway or the unimolecular Sₙ1 pathway. The operative mechanism is dictated by a combination of factors including the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the reaction temperature.[11][12][13]
-
Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[14] This pathway is favored for primary halides, like most chloromethyl compounds, due to minimal steric hindrance.[5][15] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[14] Strong, unhindered nucleophiles and polar aprotic solvents promote the Sₙ2 pathway.[16][17][18]
-
Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[14] This is followed by a rapid attack of the nucleophile on the carbocation.[14] For chloromethyl compounds, this pathway becomes significant when the resulting carbocation is highly stabilized, for instance, in benzylic or certain heterocyclic systems where resonance can delocalize the positive charge.[6][19] The rate of an Sₙ1 reaction is primarily dependent on the substrate concentration.[14] Polar protic solvents are known to facilitate Sₙ1 reactions by stabilizing the ionic intermediates.[18][20]
The dual reactivity of systems like benzylic halides, which can react via both Sₙ1 and Sₙ2 pathways, allows for tunable reactivity based on the chosen reaction conditions.[6][19]
Diagram 1: Competing Sₙ1 and Sₙ2 Pathways
Factors Influencing Reaction Outcomes
The successful execution of a nucleophilic substitution reaction on a chloromethyl group requires careful consideration of several experimental parameters.
Substrate Structure
The electronic environment of the chloromethyl group is paramount. Electron-withdrawing groups on an adjacent aromatic ring can enhance the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.[3] Conversely, electron-donating groups can stabilize a developing positive charge, favoring an Sₙ1 pathway.[10] Steric hindrance around the reaction center can significantly slow down Sₙ2 reactions.[13]
Nucleophile Strength and Concentration
The reactivity of the nucleophile plays a crucial role.[11][21]
-
Strong Nucleophiles: Anions such as alkoxides (RO⁻), phenoxides (ArO⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻) are potent nucleophiles that generally favor the Sₙ2 mechanism.[21]
-
Weak Nucleophiles: Neutral molecules like water (H₂O), alcohols (ROH), and carboxylic acids (RCOOH) are weaker nucleophiles and are more likely to participate in Sₙ1 reactions, often acting as the solvent as well (solvolysis).[12]
-
Concentration: Higher concentrations of strong nucleophiles will increase the rate of Sₙ2 reactions.[13]
Solvent Effects
The choice of solvent is critical and can dramatically influence the reaction pathway and rate.[22][23]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for Sₙ2 reactions.[16][18] They can dissolve ionic nucleophiles but do not solvate the anion strongly, leaving it "naked" and highly reactive.[17]
-
Polar Protic Solvents: Solvents such as water, ethanol, and methanol excel at stabilizing ionic species through hydrogen bonding.[17] This property stabilizes the carbocation intermediate in Sₙ1 reactions and can solvate and deactivate the nucleophile in Sₙ2 reactions.[18][20]
Leaving Group Ability
Chlorine is a reasonably good leaving group. In some applications, it can be advantageous to convert the corresponding alcohol to a better leaving group, such as a tosylate or mesylate, to enhance reactivity.[21]
Table 1: Summary of Conditions Favoring Sₙ1 vs. Sₙ2 Reactions
| Factor | Sₙ1 Favored | Sₙ2 Favored |
| Substrate | Tertiary > Secondary, Benzylic/Allylic (stabilized carbocation) | Methyl > Primary > Secondary (less steric hindrance) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻, RO⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF, DMSO) |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions involving chloromethylated compounds. These should be adapted based on the specific substrate and nucleophile.
Safety Precaution: Chloromethylated compounds can be lachrymatory and alkylating agents. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[24]
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether from a phenol and a chloromethylated aromatic compound. The Williamson ether synthesis is a classic Sₙ2 reaction.[15][25]
Reaction: Ar-OH + Cl-CH₂-Ar' → Ar-O-CH₂-Ar' + HCl
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), to the solution to deprotonate the phenol and form the more nucleophilic phenoxide.
-
Electrophile Addition: Add the chloromethylated compound (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[25]
Protocol 2: N-Alkylation (Gabriel Synthesis for Primary Amines)
The Gabriel synthesis is an effective method for forming primary amines from alkyl halides, avoiding the over-alkylation that can occur with ammonia.[26][27][28]
Reaction: Phthalimide⁻K⁺ + Cl-CH₂-R → N-(CH₂-R)Phthalimide → R-CH₂-NH₂
-
Phthalimide Alkylation: Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.[3] Add the chloromethyl compound (1.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC.[3]
-
Isolation of Intermediate: Cool the mixture and pour it into ice water to precipitate the N-alkylated phthalimide. Filter, wash with water, and dry the solid.
-
Deprotection (Hydrazinolysis): Suspend the N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) and reflux the mixture for 2-4 hours.[27][29] A precipitate of phthalhydrazide will form.
-
Amine Isolation: Cool the mixture, acidify with dilute HCl to dissolve the primary amine, and filter off the phthalhydrazide precipitate. Make the filtrate basic with NaOH to precipitate the free primary amine, or extract it with an appropriate organic solvent.
-
Purification: Purify the primary amine by distillation or column chromatography.
Protocol 3: S-Alkylation (Synthesis of Thioethers)
This protocol outlines the formation of a thioether (sulfide) using a thiol or thiourea as the sulfur nucleophile.
Reaction: R-SH + Cl-CH₂-Ar → R-S-CH₂-Ar + HCl
-
Nucleophile Preparation: In a round-bottom flask, dissolve the thiol (1.0 eq) in a solvent such as ethanol or DMF.
-
Base Addition: Add a base like sodium hydroxide (NaOH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to generate the thiolate anion, a much stronger nucleophile.
-
Electrophile Addition: Add the chloromethyl compound (1.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-6 hours. The reaction is often rapid. Monitor by TLC.
-
Work-up and Purification: Similar to the Williamson ether synthesis, quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. Purify the resulting thioether by column chromatography or distillation.
Note on Thiourea: Thiourea can also be used as a sulfur source. It reacts with the chloromethyl compound to form an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol, which can be isolated or used in situ.[30][31][32]
Protocol 4: C-Alkylation (Cyano Group Introduction)
This protocol describes the introduction of a nitrile (cyano) group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.
Reaction: NaCN + Cl-CH₂-R → N≡C-CH₂-R + NaCl
-
Safety: EXTREME CAUTION: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic.[3] All manipulations must be performed in a certified fume hood, and a cyanide quench solution (e.g., bleach and ferrous sulfate) should be readily available.
-
Reaction Setup: In a round-bottom flask, dissolve the chloromethyl compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.[3]
-
Nucleophile Addition: Add sodium or potassium cyanide (1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 50-70 °C and stir for 4-8 hours, monitoring completion by TLC.[3]
-
Work-up: Carefully pour the cooled reaction mixture into a large volume of water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the nitrile product by distillation or column chromatography.
Diagram 2: General Experimental Workflow
Conclusion
Nucleophilic substitution reactions of the chloromethyl group are a powerful and indispensable tool in modern organic synthesis. A thorough understanding of the underlying Sₙ1 and Sₙ2 mechanisms, coupled with careful control of reaction parameters—substrate, nucleophile, solvent, and temperature—allows for the predictable and efficient construction of complex molecules. The protocols provided herein serve as a practical guide for researchers in drug discovery and chemical biology to leverage the unique reactivity of chloromethyl compounds for the synthesis of novel chemical entities.
References
- 1. chempanda.com [chempanda.com]
- 2. Polysulfone Membranes: Here, There and Everywhere [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]
- 17. One moment, please... [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. glasp.co [glasp.co]
- 20. m.youtube.com [m.youtube.com]
- 21. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 22. gctlc.org [gctlc.org]
- 23. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. The Williamson Ether Synthesis [cs.gordon.edu]
- 26. One moment, please... [chemistrysteps.com]
- 27. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The dual role of thiourea in the thiotrifluoromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Analytical Characterization of 4-(Chloromethyl)phenylacetic Acid and Its Derivatives
Introduction and Scope
4-(Chloromethyl)phenylacetic acid (CMPA) and its analogues are pivotal building blocks in modern organic synthesis, particularly in the development of pharmaceuticals.[1] Their bifunctional nature, featuring a reactive benzylic chloride and a carboxylic acid, makes them versatile intermediates. However, this reactivity also presents significant analytical challenges, including susceptibility to hydrolysis, self-condensation, and other side reactions.
This guide provides a comprehensive overview of robust analytical methodologies for the structural elucidation, purity assessment, and quantitative analysis of CMPA and its derivatives. It is designed for researchers, quality control analysts, and drug development professionals who require reliable and validated methods to ensure the identity, purity, and stability of these critical compounds. The narrative emphasizes the rationale behind methodological choices, providing not just protocols, but a framework for developing and troubleshooting analytical strategies.
Physicochemical Properties of the Parent Compound
A foundational understanding of the parent compound's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [2] |
| CAS Number | 56066-91-2 | [1] |
General Analytical Workflow
The selection of an analytical technique is dictated by the objective, whether it is routine quality control, structural confirmation of a new derivative, or the identification of unknown impurities. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for analyzing CMPA derivatives.[4] Its suitability stems from its ability to separate non-volatile, polar to moderately nonpolar compounds with high resolution. The stationary phase, typically a C18 (octadecylsilyl) silica gel, retains analytes based on their hydrophobicity. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, elutes the compounds. By using a gradient elution, a wide range of derivatives and potential impurities can be resolved in a single run.
Application Note: Developing a Stability-Indicating Method The inherent reactivity of the chloromethyl group necessitates a stability-indicating method —one that can resolve the active ingredient from its potential degradation products.[5][6] Forced degradation studies (exposing the analyte to stress conditions like acid, base, oxidation, and heat) are essential to validate that degradants do not co-elute with the main peak.[7] For CMPA, a primary degradant is the corresponding hydroxymethyl derivative, which is more polar and will typically elute earlier on a C18 column.
Detailed Protocol: RP-HPLC for Purity and Assay
This protocol is a robust starting point for the analysis of CMPA and similar derivatives.
Workflow Diagram: HPLC Analysis
Caption: Step-by-step workflow for HPLC analysis.
1. Instrumentation and Conditions:
-
System: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.
2. Reagent and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is typically a good starting point.
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same target concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[8]
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution to determine the retention time and system suitability parameters (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Run the analysis using a suitable gradient.
Table 1: Example HPLC Gradient Program
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
4. Data Analysis:
-
Purity: For purity assessment, use the area percent method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Assay: For quantitative assay, compare the peak area of the sample to that of a known concentration reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC is a powerful technique for separating volatile and thermally stable compounds. However, CMPA and its acidic derivatives are highly polar and have low volatility, making them unsuitable for direct GC analysis.[10] Therefore, a derivatization step is mandatory. This process converts the polar carboxylic acid group into a more volatile and thermally stable ester (e.g., methyl or trimethylsilyl ester).[11] The subsequent mass spectrometry (MS) detection provides high sensitivity and structural information based on the fragmentation pattern of the derivatized analyte.
Application Note: Identifying Volatile Impurities GC-MS is particularly valuable for identifying low-level volatile or semi-volatile impurities that may originate from starting materials or side reactions during synthesis, which might be missed by HPLC. The derivatization step must be chosen carefully to be efficient and not generate interfering byproducts.[11] For instance, using an alkylating agent like pentafluorobenzyl bromide (PFBBr) can improve volatility and chromatographic peak shape.[10]
Detailed Protocol: GC-MS with Derivatization
This protocol involves a two-stage process: derivatization followed by GC-MS analysis.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis including derivatization.
1. Derivatization (Example using Silylation):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
Cool the vial to room temperature before analysis.
2. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10][12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Inlet: Split/splitless injector at 260 °C.[12]
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.[12]
-
Hold: 5 min at 300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
3. Data Analysis:
-
Identify the peak corresponding to the derivatized CMPA.
-
Analyze the mass spectrum and compare it with theoretical fragmentation patterns.
-
For impurity identification, compare the obtained mass spectra against a reference library (e.g., NIST). The mass spectrum provides a molecular fingerprint for identification.[12]
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural confirmation of CMPA derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a CMPA derivative, specific signals are expected that confirm the integrity of the molecule.[13]
Protocol (Sample Preparation):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Table 2: Expected ¹H NMR Signals for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -COOH | ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton |
| Ar-H | ~7.3 | Multiplet | 4H | Aromatic protons (AA'BB' system) |
| -CH₂ Cl | ~4.5 | Singlet | 2H | Chloromethyl protons |
| -CH₂ COOH | ~3.6 | Singlet | 2H | Acetic acid methylene protons |
| Note: Actual chemical shifts can vary depending on the specific derivative and solvent.[14] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] It is an excellent tool for confirming the presence of the key carboxylic acid and the aromatic ring structure in CMPA derivatives.
Protocol (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the sample spectrum.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1610, ~1510, ~1415 | C=C stretch | Aromatic Ring |
| ~1290 | C-O stretch | Carboxylic Acid |
| 650-800 | C-Cl stretch | Alkyl Halide |
| Reference spectra can be found in chemical databases.[16] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. science.gov [science.gov]
- 6. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of N-((4-(Chloromethyl)phenyl)methyl)acrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gcms.cz [gcms.cz]
- 12. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 13. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (4-CHLOROMETHYLPHENYL)ACETIC ACID(938-95-4) 1H NMR spectrum [chemicalbook.com]
- 15. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylacetic acid(103-82-2)IR [m.chemicalbook.com]
Application Note: HPLC and LC-MS Analysis of Reactions with 4-(Chloromethyl)phenylacetic Acid
Abstract
This application note provides a comprehensive guide for the analysis of 4-(Chloromethyl)phenylacetic acid and its reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a key bifunctional linker molecule utilized in the synthesis of various pharmaceutical compounds, including Proteolysis Targeting Chimeras (PROTACs).[1] Its reactive benzylic chloride moiety makes it an important building block but also presents analytical challenges due to its potential for hydrolysis and other side reactions. This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with insights into method development and validation. Furthermore, it addresses the critical aspect of stability and forced degradation studies to ensure the development of robust and reliable analytical methods.
Introduction: The Significance and Challenges of Analyzing this compound
This compound (CMPA), with a molecular weight of 184.62 g/mol [1][2], serves as a crucial linker in the development of PROTACs, molecules designed to selectively degrade target proteins within cells.[1] The molecule possesses two key reactive sites: a carboxylic acid group and a chloromethyl group. The carboxylic acid allows for amide bond formation, while the chloromethyl group, a reactive benzylic halide, can undergo nucleophilic substitution reactions. This dual functionality is pivotal in its role as a linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein.[1]
The very reactivity that makes CMPA a valuable synthetic tool also presents significant analytical hurdles. The benzylic chloride is susceptible to hydrolysis, leading to the formation of 4-(hydroxymethyl)phenylacetic acid. This inherent instability necessitates careful consideration during sample preparation, storage, and analysis to prevent artifactual degradation. Furthermore, in reaction monitoring, it is crucial to distinguish the starting material from its derivatives and potential byproducts. This application note provides the foundational methodologies to address these challenges, ensuring accurate and reproducible results for researchers in drug discovery and development.
Core Principles of Analysis: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For the analysis of CMPA and its reaction products, reversed-phase HPLC is the most common approach.[3][4] This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is indispensable for confirming the identity of reaction products, identifying unknown impurities, and providing quantitative data with high specificity.[5][6]
Experimental Workflow and Protocols
A logical and well-defined workflow is essential for the successful analysis of CMPA reactions. The following diagram illustrates the key stages, from sample preparation to data interpretation.
Figure 1: General experimental workflow for the analysis of this compound reactions.
Sample Preparation: Preserving Analyte Integrity
Given the hydrolytic instability of the chloromethyl group, prompt and appropriate sample preparation is critical. The primary goal is to halt the reaction and stabilize the analyte before analysis.
Protocol 1: General Sample Preparation for Reaction Monitoring
-
Reaction Quenching: At the desired time point, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting it in a cold, aprotic solvent such as acetonitrile (ACN). A 10 to 100-fold dilution is typically sufficient to slow down the reaction kinetics significantly.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could interfere with the HPLC or LC-MS system.[7]
-
Storage: If immediate analysis is not possible, store the prepared samples at low temperatures (e.g., 4°C) in sealed vials to minimize solvent evaporation and potential degradation. For long-term storage, -20°C or -80°C is recommended.
Causality Behind Choices: The use of a cold, aprotic solvent like acetonitrile serves a dual purpose: it dilutes the reactants, effectively stopping the reaction, and its aprotic nature prevents the hydrolysis of the chloromethyl group. Filtration is a mandatory step to protect the analytical instrumentation from blockages and to ensure a clean chromatogram.[7]
HPLC Method for Separation
A robust HPLC method should provide adequate separation of this compound from its starting materials, products, and potential degradation products.
Protocol 2: Reversed-Phase HPLC Method
-
Column: C18, 100 mm x 4.6 mm, 2.6 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and 254 nm
Causality Behind Choices: A C18 column is a versatile choice for separating moderately polar to nonpolar compounds like CMPA and its derivatives. The use of formic acid in the mobile phase helps to protonate the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[3] A gradient elution is employed to ensure the timely elution of both more polar (e.g., hydrolysis products) and more nonpolar (e.g., derivatized products) compounds within a reasonable run time.
LC-MS Method for Identification and Quantification
LC-MS analysis provides definitive identification of the compounds based on their mass-to-charge ratio (m/z) and can be used for highly sensitive quantification.
Protocol 3: LC-MS Method
-
LC Conditions: Same as the HPLC method described in Protocol 2.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
-
Scan Mode: Full scan from m/z 100 to 500 for qualitative analysis. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific ions of interest.
Table 1: Expected m/z Values for Key Analytes
| Compound | Molecular Formula | [M-H]⁻ (m/z) |
| This compound | C₉H₉ClO₂ | 183.02 |
| 4-(Hydroxymethyl)phenylacetic acid | C₉H₁₀O₃ | 165.06 |
Causality Behind Choices: ESI in negative ion mode is ideal for detecting carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[8] Full scan mode is useful for identifying unknown products and impurities, while SIM or MRM modes offer enhanced sensitivity and specificity for quantifying known analytes by focusing the mass spectrometer on specific m/z values.
Stability and Forced Degradation Studies
Understanding the stability of this compound is paramount for developing a reliable analytical method. Forced degradation studies are intentionally designed to degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9][10][11]
Figure 2: Potential degradation pathways of this compound.
Protocol 4: Forced Degradation Study
-
Acidic Hydrolysis: Dissolve CMPA in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve CMPA in a solution of 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat a solution of CMPA with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid CMPA to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of CMPA to UV light (254 nm) for 24 hours.
For each condition, a control sample (CMPA in the same solvent without the stress agent) should be prepared and analyzed alongside the stressed sample. Analyze all samples using the developed HPLC and LC-MS methods to identify and quantify the degradation products. The ability of the method to separate the parent compound from all degradation products demonstrates its stability-indicating capability.
Data Interpretation and System Suitability
Data Analysis:
-
Qualitative Analysis: Identify peaks in the chromatogram by comparing their retention times with those of reference standards. Confirm the identity of peaks using the m/z values obtained from the LC-MS analysis.
-
Quantitative Analysis: Construct a calibration curve using standards of known concentrations. Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.
System Suitability: Before running a sequence of samples, it is essential to perform a system suitability test to ensure the analytical system is performing correctly.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the HPLC and LC-MS analysis of this compound and its reactions. By understanding the inherent reactivity and potential degradation pathways of this important linker molecule, researchers can implement appropriate sample handling and analytical strategies to ensure data integrity. The provided protocols for sample preparation, chromatographic separation, mass spectrometric detection, and forced degradation studies offer a comprehensive guide for scientists and professionals in drug development to confidently monitor reactions, assess purity, and ensure the quality of their synthesized compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Chlorophenylacetic acid | SIELC Technologies [sielc.com]
- 4. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. opentrons.com [opentrons.com]
- 7. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of 4-(Chloromethyl)phenylacetic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(chloromethyl)phenylacetic acid. This bifunctional reagent is a valuable building block, but its dual reactivity—stemming from an acidic carboxylic group and a reactive benzylic chloride—can lead to specific side products. This guide provides in-depth, mechanism-based troubleshooting to help you optimize your reactions, minimize impurities, and ensure the integrity of your results.
Core Concepts: Understanding the Reactivity of this compound
This compound possesses two key functional groups that dictate its chemical behavior:
-
The Carboxylic Acid (-COOH): This group is a proton donor and can be deprotonated by bases to form a carboxylate. It readily participates in reactions such as esterification and amidation.[1][2]
-
The Benzylic Chloride (-CH₂Cl): This is a highly reactive electrophilic site. The chlorine atom is a good leaving group, and the adjacent benzene ring stabilizes the resulting benzylic carbocation intermediate through resonance. This makes the chloromethyl group highly susceptible to nucleophilic substitution (both SN1 and SN2 pathways) and, to a lesser extent, elimination reactions.[3][4][5]
The interplay between these two groups is the primary source of common side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction is forming an insoluble white solid, and my desired product yield is low. What's happening?
Answer: You are likely observing self-polymerization . This is the most common side reaction with this reagent, especially in the presence of a base.
-
The Cause (Mechanism): The base in your reaction deprotonates the carboxylic acid, forming a carboxylate anion. This carboxylate is a potent nucleophile. It can then attack the electrophilic benzylic chloride of another molecule of this compound in a nucleophilic substitution reaction. This process repeats, forming a polyester-like oligomer or polymer, which is often insoluble in common organic solvents.
Caption: Mechanism of base-induced self-polymerization.
-
Prevention & Mitigation:
-
Order of Addition: If your protocol involves reacting the chloromethyl group, add the base slowly to a solution of the acid and your desired nucleophile. This ensures the nucleophile is present in excess to compete with the carboxylate. Ideally, add the base last.
-
Protecting Groups: If you are targeting the chloromethyl group, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the reaction. The ester is much less nucleophilic and will not participate in polymerization. The protecting group can be removed later by hydrolysis.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the competing polymerization reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if possible, although this is less critical than the order of addition. The primary issue is the generation of the carboxylate nucleophile itself.
-
FAQ 2: My mass spectrometry results show a peak corresponding to a mass of 166.17 g/mol , which is my starting material plus an oxygen atom. What is this byproduct?
Answer: This byproduct is almost certainly 4-(hydroxymethyl)phenylacetic acid (M.W. 166.17), the result of hydrolysis of the benzylic chloride.[6]
-
The Cause (Mechanism): Benzylic chlorides are highly reactive and can undergo slow hydrolysis with water.[4][7] This reaction is often accelerated by the presence of a base or elevated temperatures.[3][8] The reaction proceeds via an SN1-like mechanism because the intermediate benzylic carbocation is stabilized by the phenyl ring.[3]
Caption: SN1 pathway for hydrolysis of the chloromethyl group.
-
Prevention & Mitigation:
-
Anhydrous Conditions: The most critical factor is to use dry solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure your glassware is flame-dried or oven-dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Base Selection: If using an aqueous base (like NaOH or K₂CO₃ solution), be aware that hydrolysis is a competing pathway. If possible, opt for non-aqueous conditions.
-
FAQ 3: I'm trying to perform an esterification, but I'm getting a complex mixture of products and losing the chlorine atom.
Answer: Standard Fischer esterification conditions (strong acid catalyst, high temperature) can promote side reactions at the benzylic chloride.
-
The Cause (Mechanism):
-
Friedel-Crafts Alkylation: The strong acid catalyst (e.g., H₂SO₄) can act as a Lewis acid, promoting the formation of the benzylic carbocation.[9][10] This carbocation can then alkylate another molecule of the starting material or the product on its aromatic ring, leading to diarylmethane byproducts.
-
Reaction with Alcohol Solvent: The alcohol used for esterification is also a nucleophile. It can directly attack the benzylic chloride to form a benzyl ether byproduct, especially at elevated temperatures.
-
-
Prevention & Mitigation:
-
Milder Esterification Methods: Avoid harsh acidic conditions. Opt for methods that operate under neutral or mildly basic conditions:
-
Alkyl Halide Esterification: First, deprotonate the carboxylic acid with a mild base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (like DMF or acetone), then add a simple alkyl halide (e.g., methyl iodide, ethyl bromide). This method targets the carboxylic acid specifically.
-
Coupling Reagents: Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for reaction with an alcohol under mild, neutral conditions.
-
-
Phase-Transfer Catalysis (PTC): For certain esterifications, PTC can be an effective method to promote the reaction under milder, biphasic conditions, potentially reducing side reactions.[11]
-
Analytical Data Summary
Properly identifying side products is crucial for troubleshooting. The table below summarizes key analytical data for the starting material and its most common byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (DMSO-d₆) |
| This compound | C₉H₉ClO₂ | 184.62[12] | ~4.7 ppm (s, 2H, -CH₂Cl), ~3.6 ppm (s, 2H, -CH₂COOH), ~7.3 ppm (m, 4H, Ar-H), ~12.4 ppm (s, 1H, -COOH) |
| 4-(Hydroxymethyl)phenylacetic acid | C₉H₁₀O₃ | 166.17[13] | ~4.5 ppm (s, 2H, -CH₂OH), ~3.5 ppm (s, 2H, -CH₂COOH), ~5.1 ppm (s, 1H, -OH), ~7.2 ppm (m, 4H, Ar-H), ~12.3 ppm (s, 1H, -COOH)[13][14] |
| Poly(ester) Dimer Unit | C₁₈H₁₆O₄ | 304.32 | Complex spectrum, disappearance of -CH₂Cl signal, appearance of new ester methylene signal (~5.1 ppm, Ar-CH₂-O-). |
Recommended Experimental Protocol: Alkylation of a Phenol
This protocol provides a best-practice example for reacting a nucleophile (in this case, 4-methoxyphenol) with the chloromethyl group of this compound, while minimizing common side reactions.
Objective: Synthesize 4-((4-methoxyphenoxy)methyl)phenylacetic acid.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add 4-methoxyphenol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the reagents. Stir the mixture for 15 minutes at room temperature to form the phenoxide nucleophile.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature over 20-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Shake and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash them with 1M HCl to remove excess K₂CO₃ and protonate the product.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Caption: Workflow for controlled alkylation reaction.
References
- 1. CAS 95335-46-9: [2-(Chloromethyl)phenyl]acetic acid [cymitquimica.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chembk.com [chembk.com]
- 7. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(HYDROXYMETHYL)PHENYLACETIC ACID | 73401-74-8 [chemicalbook.com]
- 14. 4-(HYDROXYMETHYL)PHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing PROTAC Synthesis with Alkyl Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring alkyl linkers, with a specific focus on improving reaction yields and purity.
As Senior Application Scientists, we understand that while alkyl linkers offer synthetic accessibility, their application is not without challenges. This guide is structured to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of PROTACs with alkyl linkers, presented in a question-and-answer format.
Q1: My N-alkylation reaction to connect the linker has a very low yield. What are the primary causes and how can I fix it?
Low conversion in the crucial SN2 coupling step is the most frequent challenge. The issue typically stems from a combination of factors related to the nucleophile, electrophile, and reaction conditions.
Potential Causes & Solutions:
-
Low Nucleophilicity of the Amine: Many E3 ligase ligands (e.g., pomalidomide) or warheads contain aromatic amines, which are weak nucleophiles due to the delocalization of the lone pair of electrons into the aromatic ring.[1][2]
-
Solution 1: Stronger Base & Higher Temperature: A weak base may not sufficiently deprotonate the amine or neutralize the HBr byproduct. Switch from milder bases like K₂CO₃ to stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or DBU. Increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can provide the necessary activation energy.
-
Solution 2: Change the Electrophile's Leaving Group: If using an alkyl bromide, consider synthesizing a linker with a better leaving group, such as an iodide or a triflate. Alternatively, an in-situ conversion can be achieved by adding a catalytic amount of potassium iodide (KI) to the reaction mixture when using an alkyl chloride or bromide (Finkelstein reaction).
-
-
Steric Hindrance: Bulky groups near the reactive amine on your ligand or near the halide on your linker can physically block the SN2 backside attack.
-
Solution: Evaluate the attachment points. If possible, redesign the linker to connect to a more sterically accessible position on the ligand.[3] Using a slightly longer linker can sometimes alleviate steric clash near the reaction center.
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve your reactants while also being suitable for an SN2 reaction.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are standard choices as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive. If solubility is an issue, N-Methyl-2-pyrrolidone (NMP) can be an effective alternative for less soluble reactants.[4]
-
Q2: My LC-MS analysis shows multiple products, including some with a higher mass than my expected PROTAC. What is happening?
This common issue points towards over-alkylation, a classic side reaction when working with primary or secondary amines.[1]
Root Cause:
The product of the first alkylation (a secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine. This makes it susceptible to reacting with a second molecule of the alkyl bromide linker, leading to a tertiary amine. If your warhead and E3 ligase ligand both contain amines, you might also see undesired cross-reactivity.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine-containing component relative to the alkyl halide linker. This ensures the halide is consumed before significant over-alkylation can occur. Avoid a large excess of the alkyl halide.
-
Slow Addition: Add the alkyl halide linker to the reaction mixture slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the initial mono-alkylation reaction.
-
Use of Protecting Groups: For complex syntheses with multiple reactive amines, a protecting group strategy is the most robust solution. Protect other reactive amines (e.g., with Boc or Cbz groups) before performing the alkylation, followed by a deprotection step.
Q3: The reaction seems to work, but my final PROTAC has poor solubility. How can the linker be causing this?
PROTACs are often large molecules that already challenge the "rule of five," and long, purely aliphatic alkyl chains significantly increase lipophilicity ("greasiness").[5][]
Problem & Solutions:
-
High Lipophilicity: Long alkyl chains lead to poor solubility in aqueous buffers used for biological assays and can cause the molecule to aggregate.[]
-
Solution 1: Introduce Polarity: The most effective strategy is to modify the linker. Replacing a few methylene (-CH₂-) units with ether oxygens (-O-) to create a hybrid alkyl-PEG linker can dramatically improve solubility without significantly altering the linker length or flexibility.[3][5]
-
Solution 2: Formulation Strategies: For existing compounds, solubility can sometimes be improved for in vitro assays by using co-solvents like DMSO or formulating the PROTAC as an amorphous solid dispersion (ASD).[5]
-
Q4: I'm losing a significant amount of product during purification. What are the best practices for purifying PROTACs with alkyl linkers?
Purification is a major bottleneck due to the physicochemical properties of PROTACs.[7] Low recovery is often due to irreversible adsorption onto the stationary phase or poor separation from closely related impurities.
Troubleshooting Purification:
-
Method of Choice: Reverse-Phase HPLC: For most PROTACs, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective purification technique.[8] Normal-phase silica gel chromatography is often ineffective for these polar, high-molecular-weight compounds.
-
Optimize HPLC Conditions:
-
Column Choice: Use a high-resolution C18 column with a suitable particle size.
-
Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol with an additive. Using 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape by ensuring that any basic amines are protonated.
-
Shallow Gradient: Employ a shallow elution gradient to improve the resolution between your desired product and impurities like over-alkylated species.[9]
-
-
Sample Preparation: Ensure the crude product is fully dissolved before injection. Using a strong solvent like DMSO may be necessary. Filter the sample to remove any particulate matter that could damage the HPLC column.
Visualizing the Process: Synthesis & Troubleshooting
To better understand the workflow and decision-making process, the following diagrams illustrate the key concepts.
Caption: General structure of a PROTAC with an alkyl linker.
Caption: Decision tree for troubleshooting low synthesis yields.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via N-Alkylation
This protocol describes a general method for coupling an amine-containing ligand (Ligand-NH₂) with a bifunctional alkyl bromide linker that has already been attached to the other ligand (Ligand'-Linker-Br).
Materials:
-
Ligand-NH₂ (1.0 eq)
-
Ligand'-Linker-Br (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Ligand-NH₂ (1.0 eq) and Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids. The concentration will depend on the scale and solubility, but a starting point of 0.1 M is common.
-
Reactant Addition: In a separate vial, dissolve Ligand'-Linker-Br (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction flask at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature should be determined empirically.
-
Monitoring: Monitor the reaction progress by LC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of the starting amine and the appearance of the desired product mass.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by preparative RP-HPLC to obtain the final PROTAC.
Data Summary Table
The following table summarizes the common problems and recommended solutions for quick reference.
| Problem | Potential Cause | Primary Recommendation(s) | Secondary Action(s) |
| Low Reaction Conversion | Low nucleophilicity of amine; Suboptimal base/temp | Use a stronger base (Cs₂CO₃); Increase temperature (50-80 °C). | Add catalytic KI; Switch to a linker with a better leaving group (iodide). |
| Multiple Products | Over-alkylation of primary/secondary amine | Use a slight excess of the amine component; Add the alkyl halide slowly. | Implement a protecting group strategy for complex molecules. |
| Poor Solubility of Final PROTAC | High lipophilicity from long alkyl chain | Redesign linker to include polar ether (-O-) or amide groups. | Use co-solvents (e.g., DMSO) for in vitro assays. |
| Low Recovery After Purification | Irreversible column adsorption; Poor separation | Purify using preparative RP-HPLC with a shallow gradient. | Ensure complete dissolution of crude material before injection; Use mobile phase additives (0.1% TFA). |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-(Chloromethyl)phenylacetic acid in aqueous solutions
Welcome to the dedicated technical support center for 4-(Chloromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound in Aqueous Systems
This compound is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its benzylic chloride moiety provides a reactive handle for conjugation, while the phenylacetic acid group offers a point of attachment for the target protein ligand. However, the electrophilic nature of the benzylic chloride makes the molecule susceptible to hydrolysis in aqueous environments, a critical consideration for experimental design, compound storage, and interpretation of biological data.
The primary degradation pathway in aqueous media is the SN1 or SN2 solvolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 4-(Hydroxymethyl)phenylacetic acid, with the concomitant release of hydrochloric acid (HCl). The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the aqueous medium.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in aqueous solutions.
Issue 1: Rapid Loss of Starting Material in Aqueous Buffer
Symptoms:
-
Consistently low yield of desired conjugate in aqueous reaction buffers.
-
Rapid disappearance of the this compound peak and appearance of a more polar peak in HPLC analysis of the reaction mixture.
-
A gradual decrease in the pH of the unbuffered reaction mixture over time.
Root Cause Analysis:
The benzylic chloride group of this compound is susceptible to hydrolysis, which is accelerated in aqueous buffers, especially at neutral to alkaline pH and elevated temperatures. The workflow below outlines a systematic approach to diagnose and mitigate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Detailed Remediation Steps:
-
pH Optimization: If your experimental conditions permit, consider lowering the pH of the reaction buffer. The hydrolysis of benzyl chlorides is generally slower under acidic conditions. A pH range of 4-6 is often a good starting point, provided it does not adversely affect your other reactants or the desired conjugation chemistry.
-
Temperature Control: Perform the reaction at the lowest temperature compatible with a reasonable reaction rate. For many conjugations, starting at 4°C and slowly warming to room temperature can effectively minimize hydrolysis.
-
Solvent System Modification: The presence of water is the primary driver of hydrolysis. Reducing the water activity by incorporating a miscible organic co-solvent such as acetonitrile, DMSO, or DMF can significantly decrease the rate of degradation. A solvent system of 50-80% organic co-solvent in water is a common strategy.
-
Reaction Time: Monitor the reaction closely by a suitable analytical technique like HPLC. Aim to stop the reaction as soon as a sufficient amount of product has formed to avoid prolonged exposure of the starting material and product to the aqueous environment.
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in dose-response curves between experiments.
-
Loss of compound activity over the duration of a multi-day cell-based assay.
-
Discrepancy between the expected and observed potency of the compound.
Root Cause Analysis:
The stability of this compound in cell culture media is a critical factor. Over the course of an experiment, the compound can hydrolyze to 4-(Hydroxymethyl)phenylacetic acid, which is typically inactive for the intended conjugation reaction. This leads to a decrease in the effective concentration of the active compound over time.
Preventative Measures and Solutions:
-
Stock Solution Preparation: Prepare concentrated stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF. Store these stock solutions at -20°C or -80°C to ensure long-term stability.
-
Fresh Working Solutions: Prepare fresh dilutions of the compound in your aqueous assay buffer or cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Stability Assessment in Media: If the compound is to be incubated for an extended period (e.g., > 24 hours), it is advisable to perform a preliminary stability study. Incubate the compound in the assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) and quantify the amount of remaining parent compound at various time points using HPLC. This will provide valuable information on the compound's half-life in the experimental setting.
-
Data Interpretation: When analyzing data from long-term assays, consider the impact of hydrolysis on the effective concentration of your compound. It may be necessary to refresh the media with a freshly prepared compound at regular intervals to maintain a more constant concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in aqueous solutions?
A1: The primary degradation product is 4-(Hydroxymethyl)phenylacetic acid, formed through the hydrolysis of the chloromethyl group. This reaction also produces one equivalent of hydrochloric acid (HCl).
Hydrolysis Reaction:
Caption: Hydrolysis of this compound.
Q2: How does pH affect the stability of this compound?
Q3: What is the expected stability of this compound in a typical aqueous buffer at room temperature?
A3: The stability is highly dependent on the specific conditions. Based on data for other substituted benzyl chlorides, we can estimate the relative stability. The solvolysis rate of benzyl chlorides is accelerated by electron-donating groups and decelerated by electron-withdrawing groups.[2] For example, in 20% acetonitrile in water at 25°C, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride (electron-donating group) is 2.2 s-1, while for 3,4-dinitrobenzyl chloride (electron-withdrawing groups) it is 1.1 x 10-8 s-1.[2] Given that the -CH2COOH group is electron-withdrawing, the hydrolysis of this compound is expected to be significantly slower than that of unsubstituted benzyl chloride. However, for practical purposes in a research setting, significant degradation can still occur over several hours to days in aqueous buffers at room temperature.
Q4: How can I monitor the degradation of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the degradation. The parent compound, this compound, is more non-polar than its hydrolysis product, 4-(Hydroxymethyl)phenylacetic acid. Therefore, on a C18 column, the parent compound will have a longer retention time.
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
By running a time-course experiment and analyzing samples at different intervals, you can quantify the disappearance of the starting material and the appearance of the degradation product.
Q5: What are the recommended storage conditions for this compound?
A5:
-
Solid Form: Store the solid compound in a tightly sealed container in a desiccator at 2-8°C. Protect from moisture and light.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10-100 mM) in an anhydrous solvent such as DMSO or DMF. Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution on ice and use it within a few hours.
References
Troubleshooting low yield in solid-phase peptide synthesis with benzyl derivatives
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering yield-related issues, specifically when working with amino acid derivatives containing benzyl (Bzl) protecting groups. Our goal is to provide in-depth, field-proven insights and actionable protocols to diagnose and resolve common synthesis challenges.
Introduction: The Challenge of Benzyl Derivatives in SPPS
The Boc/Bzl protection strategy is a cornerstone of SPPS, valued for its robustness in assembling complex peptides.[1][2] In this approach, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable, "permanent" benzyl-based side-chain protecting groups are retained until the final cleavage step, which requires a much stronger acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]
While effective, this strategy presents unique challenges. Low yields often stem from two primary sources: on-resin aggregation driven by the hydrophobic nature of multiple benzyl groups, and side reactions occurring during the final cleavage step due to the generation of reactive benzyl cations.[5][6] This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.
Frequently Asked Questions & Troubleshooting Guides
Part 1: On-Resin Synthesis Problems - Aggregation & Incomplete Reactions
Question 1: My synthesis yield dropped dramatically after adding several hydrophobic, benzyl-protected residues (e.g., Phe, Tyr(Bzl), Asp(OBzl)). The resin beads are clumping and solvent filtration is slow. What is happening?
Answer: You are likely experiencing on-resin peptide aggregation. As the peptide chain elongates, especially with hydrophobic residues, it can fold into secondary structures (like β-sheets) and self-associate through intermolecular hydrogen bonds.[5] This aggregation physically blocks reactive sites, leading to poor solvation and hindering both the deprotection of the N-terminal Boc group and the subsequent amino acid coupling.[7] The result is a significant increase in deletion sequences and truncated peptides, causing a sharp drop in the final yield of the desired product.[8]
Below is a decision-making workflow to address aggregation during synthesis.
Caption: Troubleshooting workflow for on-resin aggregation.
Question 2: What are chaotropic salts and how do I use them?
Answer: Chaotropic salts are agents that disrupt the structure of water and reduce the stability of hydrophobic aggregates. By interfering with hydrogen bonding networks, they can improve the solvation of the growing peptide chain on the resin.[7][9] Common choices include Lithium Chloride (LiCl) and Potassium Thiocyanate (KSCN).
This protocol is recommended when you first observe signs of aggregation.
-
Deprotection: Perform the standard Boc deprotection using TFA in DCM.
-
Standard Wash: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and prepare for neutralization.
-
Neutralization: Perform standard neutralization (e.g., with 5-10% DIEA in DMF).
-
Chaotropic Wash: Before coupling, wash the peptide-resin with a solution of 0.4–0.8 M LiCl in DMF (2 x 1-2 minutes).[10] This step helps to break apart pre-existing aggregates.
-
DMF Wash: Crucially , wash the resin thoroughly with fresh DMF (at least 5 x 1 min) to completely remove the chaotropic salt. Residual LiCl can interfere with certain coupling reagents.
-
Coupling: Proceed immediately with your standard coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Question 3: My peptide is still aggregating. What is "in situ neutralization" and how does it help?
Answer: Standard Boc-SPPS involves a discrete neutralization step after TFA deprotection, followed by a coupling step. During the transient period where the N-terminus is a free amine, aggregation can rapidly occur before the next amino acid is coupled.[11]
In situ neutralization protocols, developed by Kent and Alewood, eliminate this vulnerable stage by combining the neutralization and coupling steps.[12][13] The protonated N-terminus (TFA salt) is neutralized by the base (e.g., DIEA) at the same time the activated amino acid is added. This minimizes the time the free amine is exposed, thereby significantly reducing aggregation and improving coupling efficiency, especially for "difficult" sequences.[14][15]
-
Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add 100% TFA to the resin and agitate for 1-2 minutes. Drain.
-
Add fresh 100% TFA and agitate for 10-15 minutes. Drain.
-
-
Wash:
-
Perform a single, brief (30-second) flow wash with DMF.[13] Do not over-wash. The goal is to remove excess TFA while leaving the N-terminal amine as the TFA salt.
-
-
Coupling/Neutralization:
-
In a separate vial, pre-activate your Boc-amino acid (4 equivalents relative to resin loading) with a coupling agent like HBTU (3.9 equivalents) in DMF.
-
Add this activated amino acid solution immediately to the resin.
-
Add DIEA (6-8 equivalents) directly to the resin slurry.
-
Agitate for 10-20 minutes. The coupling reaction and neutralization occur simultaneously.
-
-
Final Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Part 2: Final Cleavage & Deprotection Problems
Question 4: I completed my synthesis, but after HF/TFMSA cleavage, my final yield is very low and mass spectrometry shows multiple side products, especially with peptides containing Trp, Met, or Cys. What caused this?
Answer: This is a classic problem related to side reactions during final acid cleavage. Strong acids like HF or TFMSA cleave the benzyl protecting groups via an SN1 mechanism, generating stable benzyl carbocations .[6] These reactive electrophiles can be "scavenged" by nucleophilic side chains of certain amino acids before they are quenched by scavenger molecules in the cleavage cocktail.[16][17] This results in irreversible modification of your peptide.
-
Tryptophan (Trp): Alkylation of the indole ring.
-
Methionine (Met): Sulfonium salt formation.
-
Cysteine (Cys): Thioether formation.
-
Tyrosine (Tyr): C-alkylation on the phenol ring.
Caption: Benzyl cation side reactions and the protective role of scavengers.
Question 5: How do I choose the right scavengers for my cleavage cocktail?
Answer: The choice of scavenger is critical and depends entirely on the amino acid composition of your peptide. Using a generic cocktail is not always sufficient. A well-designed cocktail contains a combination of scavengers to trap different reactive species and maintain a reducing environment.
| Scavenger | Typical Conc. (%) | Primary Function & Target Residues | Notes |
| Anisole / Thioanisole | 5 - 10 | Traps benzyl and other carbocations. Essential for Trp , Met , Tyr .[6] | Thioanisole is more effective, particularly in aiding the cleavage of Arg(Tos) groups. |
| p-Cresol | 1 - 5 | Scavenges benzyl and trityl cations. Protects Tyr and Trp .[6] | Often used in combination with other scavengers. |
| 1,2-Ethanedithiol (EDT) | 1 - 2.5 | Scavenges trityl cations. Acts as a reducing agent, crucial for protecting Cys .[17] | Has a strong odor. Can cause side reactions with Trp if used for prolonged cleavage times.[18] |
| Dimethyl Sulfide (DMS) | 5 - 10 | Soft nucleophile that assists in SN2-type deprotection, reducing carbocation formation.[16] | Often used in a two-stage "low-high" HF cleavage procedure.[6] |
| Water (H₂O) | 2.5 - 5 | Scavenges t-butyl cations (from Boc or tBu groups).[19] | Essential in Fmoc cleavage; less critical for benzyl groups in Boc/Bzl cleavage but often included. |
-
For peptides without sensitive residues:
-
HF/Anisole (9:1)
-
-
For peptides with Trp, Met, or Tyr:
-
HF/p-Cresol/Thioanisole (90:5:5)
-
-
For peptides with Cys and/or Arg(Tos):
-
HF/p-Cresol/DMS (90:5:5) , often using a two-step low/high HF procedure.[6]
-
-
For TFA-based cleavage of benzyl groups (less common, requires optimization):
-
Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5).[20] This is a very strong scavenger mix designed for Fmoc synthesis but can be adapted.
-
CAUTION: Anhydrous liquid HF is extremely hazardous. This procedure must be performed by trained personnel using a dedicated, specialized all-fluorocarbon vacuum line in a certified fume hood.
-
Preparation: Place the dry peptide-resin (1 g) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add Scavengers: Add the appropriate scavenger mix (e.g., 1 mL p-cresol) to the vessel.
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill approximately 10 mL of anhydrous HF into the vessel.
-
Cleavage Reaction: Transfer the vessel to an ice bath (0°C). Stir the mixture for 60-90 minutes. For peptides with multiple Arg(Tos) residues, this time may need to be extended.
-
HF Removal: After the reaction, slowly remove the HF under a high vacuum, trapping it in a liquid nitrogen-cooled trap.
-
Peptide Precipitation & Wash:
-
Add cold diethyl ether directly to the reaction vessel to precipitate the peptide.
-
Filter the peptide/resin mixture, washing thoroughly with more cold ether to remove scavengers and organic byproducts.[6]
-
-
Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10-20% aqueous acetic acid) and lyophilize to obtain the crude product.
References
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. cem.de [cem.de]
- 20. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of the Chloromethyl Group
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome challenges in your synthesis. The chloromethyl group (–CH₂Cl), while a versatile functional handle, is notoriously reactive and prone to a variety of side reactions. This guide is structured to address the most common issues encountered by researchers, offering not just solutions, but a foundational understanding of the underlying chemical principles.
Troubleshooting Guide: Reactivity & Side Reactions
This section addresses problems that have already occurred during your experiment. Each Q&A entry is designed to help you diagnose the issue and provide actionable steps for remediation and future prevention.
Q1: My reaction mixture turned into an insoluble solid/polymer, and my yield of the desired product is very low. What happened?
Answer:
This is a classic and frequent issue, particularly with electron-rich aromatic compounds or styrenic systems. You have likely encountered unwanted polymerization or self-alkylation. The chloromethyl group is a potent electrophile, especially in the presence of trace acid or Lewis acids, which can facilitate the formation of a stabilized benzylic carbocation.
Causality & Mechanism:
-
Cationic Polymerization/Oligomerization: The chloromethyl group on one molecule can alkylate the aromatic ring of another in a Friedel-Crafts-type reaction. This process can repeat, leading to the formation of insoluble polymeric material (e.g., diarylmethane adducts). This is especially rapid if your substrate has activating groups (e.g., -OMe, -Me) or if trace Lewis acid catalysts are present.[1]
-
Radical Polymerization (for styrenic systems): Monomers like p-chloromethylstyrene are susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[2][3]
Troubleshooting & Prevention Protocol:
-
Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many chloromethylation reactions, this is often below 5°C.[1]
-
Prompt Work-up: Once the reaction is complete (as determined by TLC or HPLC), immediately quench and work up the reaction to isolate the product from the acidic and potentially catalytic environment.[1]
-
Use of Stabilizers: For storing or handling highly reactive chloromethylated compounds like 2-(chloromethyl)thiophene or chloromethylstyrene, add a stabilizer. Dicyclohexylamine (1-2% w/w) acts as an acid scavenger, neutralizing traces of HCl that can catalyze polymerization.[1][4]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation-initiated side reactions.
Q2: My mass spectrometry and NMR data show the presence of a product with an added hydroxyl (–OH) or alkoxyl (–OR) group instead of the chloro (–Cl) group. Why did this happen?
Answer:
Your chloromethyl group has undergone nucleophilic substitution via hydrolysis or solvolysis. The benzylic chloride is highly susceptible to S_N1 and S_N2 reactions with nucleophilic solvents or reagents.
Causality & Mechanism:
-
Hydrolysis: Reaction with water, either present as a solvent or as an impurity in your reagents, will convert the chloromethyl group to a hydroxymethyl (–CH₂OH) group.[5][6] This is often acid-catalyzed.
-
Solvolysis: If your solvent is an alcohol (e.g., methanol, ethanol), it can act as a nucleophile to form the corresponding methyl or ethyl ether (–CH₂OMe, –CH₂OEt).
Troubleshooting & Prevention Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform reactions under a dry, inert atmosphere.
-
Solvent Choice: Avoid using nucleophilic solvents like water or alcohols unless the substitution is the desired transformation. Opt for non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
-
Control pH: If an aqueous workup is necessary, use a buffered or mildly basic solution (e.g., saturated sodium bicarbonate) to neutralize any acid that could catalyze hydrolysis.
Frequently Asked Questions (FAQs): Proactive Strategies & Protecting Groups
This section provides answers to common questions about planning experiments to prevent side reactions before they occur.
Q1: I need to perform a reaction that is incompatible with the chloromethyl group. How can I protect it?
Answer:
Protecting the chloromethyl group by converting it into a more stable functional group is a highly effective strategy. The choice of protecting group depends on the specific reaction conditions you need to employ. The ideal protecting group is introduced in high yield, is stable to the subsequent reaction conditions, and can be removed cleanly and in high yield.[7][8][9]
Common Protecting Group Strategies:
| Protecting Group | Introduction Reagent(s) | Removal Condition(s) | Stability Profile |
| Acetate Ester | Potassium Acetate (KOAc), DMF | Mild base (e.g., K₂CO₃, MeOH) or acid hydrolysis | Stable to mild acids, neutral conditions, and many organometallic reagents. Cleaved by strong base or acid.[10] |
| Hexamethylenetetramine (Hexamine) Salt | Hexamine (HMTA), Chloroform or Ethanol | Acidic hydrolysis (water/acid) | Stable solid, easy to handle. Can be converted to an amine (Delépine reaction) or an aldehyde (Sommelet reaction).[11][12][13] |
| Benzyl Ether | An alcohol (ROH), strong base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid[7][14][15] | Very stable to a wide range of acidic and basic conditions.[14] |
Workflow for Choosing a Protecting Group:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. grokipedia.com [grokipedia.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Purification Strategies for Compounds Containing the 4-(Chloromethyl)phenyl Moiety
An In-Depth Technical Guide
Welcome to the technical support center for handling and purifying compounds featuring the 4-(chloromethyl)phenyl moiety. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the unique challenges posed by these reactive molecules. The 4-(chloromethyl)phenyl group is a versatile benzylating agent, but its reactivity is a double-edged sword, often leading to purification difficulties.[1] This guide is structured in a question-and-answer format to directly address the issues you are likely to encounter.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental properties of 4-(chloromethyl)phenyl compounds that are critical to designing a successful purification strategy.
Q1: What are the primary challenges when purifying compounds containing the 4-(chloromethyl)phenyl moiety?
The main difficulties stem from the high reactivity of the benzylic chloride functional group.[1][2] This reactivity leads to several common problems:
-
Hydrolysis: The benzylic chloride is susceptible to nucleophilic attack by water, leading to the formation of the corresponding 4-(hydroxymethyl)phenyl alcohol impurity.[3][4] This can occur during aqueous work-ups or on silica gel columns that contain adsorbed water.
-
Instability on Stationary Phases: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of your compound or promote other degradation pathways, leading to streaking on TLC plates and poor recovery from columns.[3]
-
Thermal Lability: These compounds can be sensitive to heat. Prolonged heating during solvent evaporation or distillation can cause decomposition or polymerization, a common issue with benzyl chlorides.[3][5]
-
Reactivity with Nucleophiles: If your molecule contains other nucleophilic functional groups (e.g., amines, thiols), you may observe intermolecular reactions or oligomerization, especially under basic conditions or upon heating.
Q2: What are the most common impurities I should expect, and how can I identify them?
Common impurities often arise from the synthesis or degradation during work-up and purification.[3][6] Being able to identify them is the first step in removal.
| Impurity Type | Common Source | Diagnostic Signals (Typical) |
| 4-(Hydroxymethyl)phenyl Derivative | Hydrolysis of the chloromethyl group during reaction work-up or chromatography.[3][7] | TLC: More polar spot (lower Rf). ¹H NMR: Disappearance of the ~4.6 ppm chloromethyl (-CH₂Cl) singlet, appearance of a hydroxymethyl (-CH₂OH) singlet around ~4.7 ppm and a broad -OH singlet. |
| Starting Materials | Incomplete reaction. | Varies depending on the synthetic route. |
| Dibenzyl Ether/Polymeric Materials | Self-condensation or polymerization, often catalyzed by acid or heat.[3][5] | TLC: Often baseline or streaking. ¹H NMR: Complex aromatic and methylene signals. MS: Peaks corresponding to higher molecular weights. |
| Over-chlorinated Species | Side reactions during chlorination (e.g., formation of benzal chloride derivatives).[3] | ¹H NMR: Appearance of a singlet around ~6.7 ppm for a -CHCl₂ proton. |
Q3: What analytical techniques are best for assessing the purity of my final compound?
A combination of methods provides the most complete picture:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating the target compound from its more polar alcohol derivative.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity assessment and mass identification of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities like the hydrolyzed alcohol by comparing the integration of the -CH₂Cl and -CH₂OH peaks.
Part 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides direct answers to specific problems you might encounter during the purification process.
Troubleshooting Issue: Column Chromatography
Q4: My compound is clearly degrading on my standard silica gel column. My TLC shows a new, more polar spot, and my yield is low. What is happening and how do I fix it?
This is a classic problem caused by the acidity of standard silica gel, which catalyzes the hydrolysis of the benzylic chloride to the benzyl alcohol.[3] The silanol groups on the silica surface act as a proton source, activating the chloride as a leaving group for nucleophilic attack by trace water in the eluent.
Solutions:
-
Neutralize the Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base like pyridine. This deactivates the acidic sites.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for acid-sensitive compounds.[8]
-
Speed is Key (Flash Chromatography): Minimize the residence time of your compound on the column. Use flash chromatography with positive air pressure to push the solvent through quickly, reducing the time available for degradation.[9]
Workflow: Choosing the Right Chromatographic Strategy
Caption: Decision tree for troubleshooting compound degradation during column chromatography.
Q5: I'm seeing significant streaking on my TLC plate, and my spots are not resolving well. What can I do?
Streaking is often a sign of degradation or interaction with the stationary phase. Co-elution, especially with the corresponding alcohol, occurs because the polarity difference can be minimal.[3][7]
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching from a common ethyl acetate/hexane system to a dichloromethane/methanol or ether/hexane system can improve separation.[3]
-
Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it onto the column, pre-adsorb it onto a small amount of silica gel or Celite. This often results in sharper bands and better separation.
-
Chemical Conversion: If the alcohol impurity is the main issue and your desired product is stable, consider a work-up step to convert the alcohol into a much more polar compound that will remain at the baseline. This is an advanced technique and should be approached with caution.
Troubleshooting Issue: Work-up and Handling
Q6: My reaction is complete, but I'm concerned about hydrolysis during the aqueous work-up. What is the best procedure?
Minimizing contact time with water and maintaining neutral or slightly basic conditions are crucial.
Recommended Work-up Protocol:
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction with a cold, dilute solution of sodium bicarbonate (NaHCO₃).[5][10] This will neutralize any acid catalysts or byproducts.
-
Extract your product immediately into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer quickly with cold water and then with brine to remove the bulk of the water.[3]
-
Dry the organic layer thoroughly over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][8]
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator, ensuring the bath temperature remains low (e.g., < 40 °C).
Part 3: Recommended Protocols
Here are detailed, step-by-step methodologies for the most common purification techniques, adapted for the 4-(chloromethyl)phenyl moiety.
Protocol 1: Flash Column Chromatography using Neutralized Silica
This protocol is designed to minimize acid-catalyzed degradation on the column.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the Eluent: Prepare your chosen solvent system. Add triethylamine to a concentration of 1% (v/v). For example, for 500 mL of eluent, add 5 mL of Et₃N.
-
Pack the Column: Wet pack the column by first pouring the neutralized eluent into the column, then adding the silica gel as a slurry in the same eluent. Use air pressure to pack the bed firmly and evenly.
-
Dry Load the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed, forming a thin, even layer. Gently add a small layer of sand or anhydrous sodium sulfate on top to prevent disturbance.
-
Elute and Collect: Carefully add the neutralized eluent and apply pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low. The triethylamine will be removed during this step as it is volatile.
General Purification and Handling Workflow
Caption: A generalized workflow for the purification and handling of reactive chloromethyl compounds.
Protocol 2: Recrystallization of a Solid 4-(Chloromethyl)phenyl Compound
This method is ideal for solid products but requires care to avoid thermal degradation.[11][12]
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot. Use low-boiling point solvents (e.g., hexane, diethyl ether, ethyl acetate) to avoid high temperatures.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Gently warm the mixture with stirring until all the solid dissolves. Do not overheat or boil for extended periods.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rroij.com [rroij.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 4-(Chloromethyl)phenylacetic acid
Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-(chloromethyl)phenylacetic acid. This document is designed for researchers, chemists, and drug development professionals who encounter this substrate and its unique challenges. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Core Challenge: The Duality of this compound
At the heart of any synthetic strategy involving this compound lies its dual reactivity. The molecule possesses two key functional groups that can influence the outcome of a cross-coupling reaction:
-
The Electrophilic Benzylic Chloride (-CH₂Cl): This is the primary site for standard palladium-catalyzed cross-coupling reactions. The C(sp³)–Cl bond is activated for oxidative addition to a Pd(0) catalyst. However, benzylic halides can be prone to side reactions.
-
The Acidic Carboxylic Acid (-COOH): This group introduces two significant complications. Its acidic proton (pKa ≈ 4-5) will readily react with the bases typically required for cross-coupling, necessitating careful stoichiometric adjustments.[1] Secondly, the resulting carboxylate anion can influence the reaction by altering solubility or potentially coordinating to the metal center.[1]
This inherent conflict dictates the entire approach to catalyst and condition selection.
Caption: Dueling reactive sites of the core molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common strategic questions that arise when designing a synthesis using this substrate.
Q1: Is it mandatory to protect the carboxylic acid group before attempting a cross-coupling reaction?
Not strictly mandatory, but it is the most common and often the safest strategy. The decision depends on your tolerance for optimization and potential side reactions.
-
Strategy 1: Protection (Recommended for Reliability): Protecting the carboxylic acid, typically as an ester, simplifies the reaction significantly.[2] It eliminates the acidic proton, preventing unwanted acid-base reactions and improving solubility in common organic solvents.[1] This approach adds two steps to your synthesis (protection and deprotection) but often saves time by avoiding extensive optimization and improving reaction reproducibility.[3]
-
Strategy 2: Direct Coupling (Advanced): Proceeding without protection is possible but requires careful selection of reaction conditions. You must use at least two equivalents of base: one to neutralize the carboxylic acid and one to participate in the catalytic cycle (e.g., for transmetalation in a Suzuki coupling).[1] Solubility of the resulting carboxylate salt can be a major issue, often requiring polar aprotic solvents or aqueous mixtures.[1] This path is recommended only when protecting group strategies have failed or are incompatible with other functionalities.
Q2: If I choose to protect the carboxylic acid, what are the best protecting groups to use?
The ideal protecting group is stable to your coupling conditions but is easily removed without affecting your newly formed bond. Esters are the most common choice for carboxylic acids.[4]
| Protecting Group | Formation Method | Deprotection Condition | Advantages & Considerations |
| Methyl Ester | Fischer esterification (MeOH, H₂SO₄) or CH₂N₂ | Saponification (NaOH or LiOH, H₂O/THF) | Robust and common. Cleavage is under basic conditions, which most products will tolerate. |
| Benzyl Ester | Benzyl bromide, base (e.g., Cs₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Cleavage is very mild and orthogonal to many other groups. Useful if your molecule is base-sensitive. |
| tert-Butyl (t-Bu) Ester | Isobutylene, H₂SO₄ (cat.) | Acidolysis (TFA in CH₂Cl₂) | Cleavage is under acidic conditions. Orthogonal to base-labile and hydrogenolysis-sensitive groups. |
For a comprehensive overview of protecting groups, consult authoritative texts like Greene's Protective Groups in Organic Synthesis.[4]
Q3: What is a reliable starting point for a Suzuki-Miyaura coupling with a protected version of the substrate?
The Suzuki-Miyaura reaction is an excellent choice for forming C-C bonds with this substrate. For a substrate like methyl 4-(chloromethyl)phenylacetate, the benzylic chloride is the reactive partner.
-
Catalyst: A standard Pd(0) source like Pd(OAc)₂ or a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂ is a good starting point.[5] Catalyst loading of 1-2 mol% is typical.
-
Ligand: The choice of phosphine ligand is critical. For benzylic chlorides, ligands that promote fast oxidative addition are preferred.
-
Buchwald Ligands: SPhos is known to accelerate couplings involving diarylmethanes.[5]
-
Ferrocenyl Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand for a range of couplings.[5]
-
Trialkylphosphines: PCy₃ (Tricyclohexylphosphine) can be effective, particularly for achieving high selectivity if other halides are present.[6]
-
-
Base: A moderately strong inorganic base is required. Cesium carbonate (Cs₂CO₃) is often an excellent choice for benzyl halide couplings, providing high yields.[5] Potassium carbonate (K₂CO₃) is a less expensive alternative that can also be effective.
-
Solvent: A mixture of a non-polar solvent and water, such as THF/H₂O or CPME/H₂O, is commonly used to dissolve both the organic substrate and the inorganic base.[5]
Q4: Can I perform a Sonogashira coupling to install an alkyne? What are the key considerations?
Yes, the Sonogashira coupling is a powerful method for forming a C(sp³)–C(sp) bond at the benzylic position.
-
Catalyst System: The classic system uses a palladium catalyst and a copper(I) co-catalyst.[7]
-
Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ is standard.
-
Copper(I) Co-catalyst: CuI is almost universally used to facilitate the formation of a copper acetylide intermediate, which speeds up transmetalation.
-
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It serves both as the base for the catalytic cycle and often as the solvent.
-
Key Challenge: The primary challenge is preventing the homocoupling of the terminal alkyne (Glaser coupling), which is also catalyzed by copper. This can be minimized by running the reaction under an inert atmosphere (N₂ or Ar) and ensuring the palladium-catalyzed cross-coupling is efficient. Copper-free Sonogashira protocols, often employing more advanced ligands, can also be explored to circumvent this issue.[8]
Q5: What catalyst system should I use for a Buchwald-Hartwig amination with this substrate?
The Buchwald-Hartwig amination is the premier method for C-N bond formation.[9] Success with a benzylic chloride requires a modern catalyst system designed for high reactivity.
-
Catalyst/Ligand: The reaction is almost exclusively catalyzed by palladium in combination with bulky, electron-rich biarylphosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.[10]
-
Recommended Ligands: Josiphos, BrettPhos, or XPhos are excellent choices for coupling primary and secondary amines.
-
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are preferred. They are strong enough to deprotonate the amine without competing as a nucleophile.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base and interfering with the catalytic cycle.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses specific problems you might encounter.
Caption: A decision tree for troubleshooting low-yield reactions.
Q: My reaction is clean, but it stops at ~50% conversion, even after extended time. What's happening?
This is a classic sign of catalyst deactivation. The active Pd(0) species is likely being converted into an inactive form, such as palladium black (aggregated nanoparticles), or the supporting ligand is degrading.[11][12]
-
Causality: Deactivation can be caused by impurities (oxygen, water), excessively high temperatures, or a ligand that is not robust enough for the reaction conditions.
-
Solutions:
-
Improve Inertness: Thoroughly degas your solvents and ensure your reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).
-
Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Change Ligand: Switch to a more robust ligand. Bulky biarylphosphine ligands are generally more stable and resistant to degradation than simpler ligands like PPh₃.
-
Q: I am observing a significant amount of 4-methylphenylacetic acid, where the chlorine has been replaced by hydrogen. How do I prevent this?
This side product results from hydrodehalogenation. It can occur through several pathways, often involving a hydride source reacting with a palladium intermediate.
-
Causality: The hydride source can be trace water, the amine base itself (via β-hydride elimination if the amine has α-protons, though less common here), or the solvent (e.g., THF).
-
Solutions:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry your reagents thoroughly.
-
Base Selection: Switch to a non-protic base like Cs₂CO₃ or K₃PO₄. If using an amine base, consider one lacking α-hydrogens if possible, although this is less of a concern for amination reactions themselves.
-
Solvent Choice: Avoid solvents that can act as hydride donors. Toluene or dioxane are generally safer choices than THF in this regard.
-
Q: My main product is the homocoupled dimer of my boronic acid (in a Suzuki reaction). How can I favor the cross-coupling?
Boronic acid homocoupling is a common side reaction, often promoted by oxygen and the palladium catalyst. It competes directly with the desired cross-coupling.
-
Causality: This side reaction becomes dominant when the transmetalation or reductive elimination step of the desired cycle is slow compared to the homocoupling pathway.
-
Solutions:
-
Rigorous Degassing: Removing dissolved oxygen is critical, as it is a known promoter of homocoupling.
-
Increase Cross-Coupling Rate: Use a more active ligand (e.g., a bulky biarylphosphine) to accelerate the oxidative addition and reductive elimination steps, allowing the cross-coupling to outcompete the homocoupling.[5]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor dimerization.
-
Data Summary Table: Recommended Starting Conditions
The following table provides validated starting points for various cross-coupling reactions. Assume the substrate is the ester-protected form of this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 90 |
| Suzuki-Miyaura | PdCl₂(dppf) (2) | - | K₂CO₃ (2.0) | THF/H₂O (10:1) | 77 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - (with CuI 4 mol%) | TEA (3.0) | THF | RT to 50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | BrettPhos (2.5) | LiHMDS (1.5) | Toluene | 100 |
Note: These are starting points. Optimization of temperature, concentration, and stoichiometry is often necessary.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-(chloromethyl)phenylacetate
This protocol describes a representative coupling with phenylboronic acid.
Materials:
-
Methyl 4-(chloromethyl)phenylacetate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-(chloromethyl)phenylacetate, phenylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protecting Group Strategies for the Carboxylic Acid Functionality
Welcome to the Technical Support Center for Carboxylic Acid Protecting Group Strategies. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the protection and deprotection of the carboxylic acid functionality. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic chemistry endeavors.
Introduction: The Critical Role of Carboxylic Acid Protection
Carboxylic acids are versatile functional groups, but their inherent acidity and nucleophilicity can interfere with many synthetic transformations.[1] Protecting groups are essential tools to temporarily mask the reactivity of the carboxylic acid moiety, allowing for chemoselective modifications elsewhere in the molecule.[2][3] The ideal protecting group is easily introduced, stable to the reaction conditions of subsequent steps, and can be removed selectively and efficiently under mild conditions.[4] This guide will delve into the practical aspects of using some of the most common carboxylic acid protecting groups, focusing on troubleshooting common issues and providing a rationale for experimental choices.
Troubleshooting Guides
Methyl Esters
Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.[3] However, their removal can sometimes be challenging, especially in the presence of base-sensitive functional groups.
Q1: My saponification (base-mediated deprotection) of a methyl ester is incomplete or resulting in low yields. What could be the problem?
A1: Incomplete saponification can arise from several factors:
-
Steric Hindrance: If the methyl ester is sterically hindered, the approach of the hydroxide ion to the carbonyl carbon is impeded.
-
Solution: Consider using a less hindered base, such as lithium hydroxide (LiOH), which is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in these cases.[5] You can also try increasing the reaction temperature or using a co-solvent like THF or dioxane to improve solubility and reaction kinetics.
-
-
Insufficient Base or Water: The reaction requires stoichiometric amounts of base and water. Ensure you are using at least one equivalent of base and that water is present in the reaction mixture.
-
Poor Solubility: If your substrate is not soluble in the reaction medium (e.g., aqueous methanol), the reaction will be slow.
-
Solution: Use a co-solvent system such as THF/water or dioxane/water to ensure the substrate is fully dissolved.
-
Q2: I am observing epimerization at the α-carbon during the saponification of my chiral methyl ester. How can I prevent this?
A2: Epimerization is a significant risk when a stereocenter is located at the α-position to the ester, as the acidic α-proton can be removed by the basic conditions of saponification.
-
Causality: The formation of an enolate intermediate under basic conditions leads to the loss of stereochemical integrity.
-
Solution:
-
Milder Conditions: Use milder bases like lithium hydroxide (LiOH) at lower temperatures (e.g., 0 °C to room temperature).
-
Alternative Deprotection Methods: If epimerization is still a problem, consider alternative deprotection methods that avoid strongly basic conditions. For example, if your molecule is stable to nucleophiles, you could use reagents like lithium iodide (LiI) in pyridine or 2,4,6-collidine, which cleave the methyl ester via an SN2 mechanism.[6]
-
tert-Butyl Esters
tert-Butyl (t-butyl) esters are widely used due to their stability to a broad range of nucleophilic and basic conditions.[7] Their removal is typically achieved under acidic conditions.
Q1: My t-butyl ester deprotection with trifluoroacetic acid (TFA) is slow or incomplete. What are the common causes?
A1: Several factors can lead to incomplete t-butyl ester deprotection:[8]
-
Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be reduced if it's not used in a sufficient concentration.[9][10]
-
Low Reaction Temperature: Many protocols recommend running the reaction at 0 °C to control potential side reactions, but this can also slow down the desired deprotection.
-
Solution: Allow the reaction to warm to room temperature. Monitor the progress closely by TLC or LC-MS to avoid degradation of your product.[9]
-
-
Inadequate Reaction Time: Some substrates simply require longer reaction times for complete deprotection.[10]
-
Solution: Extend the reaction time and monitor its progress periodically.[9]
-
Q2: I am observing significant side product formation during the TFA-mediated deprotection of my t-butyl ester. What are these side products and how can I avoid them?
A2: The primary side reaction is the alkylation of nucleophilic functional groups in your molecule by the tert-butyl cation that is generated during the deprotection.[8]
-
Mechanism of Side Product Formation:
Caption: Mechanism of t-butyl ester deprotection and side reactions.
-
Solution: Use of Scavengers: To prevent alkylation, add a scavenger to the reaction mixture to trap the tert-butyl cation.[8] Common scavengers include:
-
Triisopropylsilane (TIS): Effective for trapping carbocations.
-
Water: Can also act as a scavenger.
-
Thioanisole: Useful for protecting sulfur-containing amino acids like methionine. A typical scavenger "cocktail" might include TFA/TIS/H₂O (95:2.5:2.5).
-
Benzyl Esters
Benzyl esters are another popular choice, offering stability to both acidic and basic conditions.[7] They are unique in that they are typically cleaved by catalytic hydrogenolysis.[11]
Q1: My benzyl ester deprotection via catalytic hydrogenolysis is very slow or has stalled. What should I check?
A1: Slow or incomplete hydrogenolysis can be frustrating. Here are the most common culprits:[12]
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups, especially sulfur-containing compounds (e.g., thiols, thioethers) and some nitrogen-containing heterocycles.
-
Solution: If catalyst poisoning is suspected, you may need to increase the catalyst loading significantly. Using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can also be effective.[12] In severe cases, an alternative deprotection method may be necessary.
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary. An old or poorly stored catalyst may have reduced activity.
-
Solution: Use a fresh batch of high-quality catalyst.
-
-
Mass Transfer Limitations: This is a common issue in heterogeneous catalysis. If the catalyst is not well-suspended in the reaction mixture, the reaction rate will be limited.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[11]
-
Q2: I have other reducible functional groups in my molecule (e.g., alkenes, nitro groups). How can I selectively deprotect the benzyl ester?
A2: Achieving selectivity during hydrogenolysis requires careful consideration of reaction conditions and reagents.
-
Causality: Standard catalytic hydrogenolysis with H₂ gas and Pd/C is a powerful reducing system that will often reduce other susceptible functional groups.
-
Solution: Transfer Hydrogenolysis: This is a milder alternative to using hydrogen gas.[11] In transfer hydrogenolysis, a hydrogen donor molecule is used to transfer hydrogen to the substrate on the catalyst surface. Common hydrogen donors include:
-
Ammonium formate
-
Formic acid
-
1,4-Cyclohexadiene By choosing the appropriate hydrogen donor and catalyst, you can often achieve selective deprotection of the benzyl ester in the presence of other reducible groups.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my carboxylic acid?
A1: The choice of protecting group is a critical strategic decision in synthesis design and depends on the overall synthetic route.[7] Consider the following:
-
Orthogonality: The protecting group must be stable to the reaction conditions planned for subsequent steps. Conversely, its removal conditions must not affect other protecting groups or sensitive functionalities in your molecule.[2]
-
Stability: The table below summarizes the stability of common carboxylic acid protecting groups under various conditions.[7]
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield.
Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Stable to Acid | Stable to Base | Stable to Hydrogenolysis | Stable to Nucleophiles | Cleavage Conditions |
| Methyl Ester | Stable (mild), Labile (strong) | Labile | Stable | Labile | Base (NaOH, LiOH) or strong acid |
| tert-Butyl Ester | Labile | Generally Stable | Stable | Stable | Strong Acid (TFA, HCl) |
| Benzyl Ester | Stable (mild), Labile (strong) | Generally Stable | Labile | Labile | H₂, Pd/C (Hydrogenolysis) |
| Silyl Ester (e.g., TBDMS) | Labile | Labile | Stable | Labile | Acid, Base, or Fluoride (TBAF) |
This table is a general guide; stability can be substrate-dependent.[7]
Caption: Decision-making flowchart for selecting a carboxylic acid protecting group.
Q2: What is an orthogonal protecting group strategy, and why is it important?
A2: An orthogonal protecting group strategy is one in which multiple protecting groups in a molecule can be removed selectively in any order without affecting the others.[2][4] This is crucial in the synthesis of complex molecules like peptides and natural products, where different functional groups need to be unmasked at different stages of the synthesis.[13][14]
-
Example: In peptide synthesis, the amine group might be protected with an Fmoc group (base-labile), while a carboxylic acid side chain is protected as a t-butyl ester (acid-labile), and another functional group is protected as a benzyl ether (removed by hydrogenolysis). Each of these groups can be removed without affecting the others.[2]
Q3: Can I protect a carboxylic acid in the presence of an alcohol?
A3: Yes, this is a common challenge that requires chemoselective protection.
-
Strategy: Direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is acid-catalyzed and would likely lead to a mixture of products if an unprotected alcohol is present. A better approach is to use conditions that selectively activate the carboxylic acid.
-
DCC/DMAP Coupling: Using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification of the carboxylic acid with a protecting alcohol (e.g., benzyl alcohol) at low temperatures, often with good selectivity over a less reactive alcohol functionality.[15]
-
Alkylation of the Carboxylate: You can deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃) to form the carboxylate salt, which can then be alkylated with a protecting group precursor (e.g., benzyl bromide). The alcohol will generally not be deprotonated under these conditions.
-
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a Methyl Ester using (Trimethylsilyl)diazomethane
(A safer alternative to diazomethane)
-
Dissolve: Dissolve the carboxylic acid (1.0 eq) in a mixture of methanol (MeOH) and toluene (e.g., 1:4 v/v).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Reagent: Slowly add (trimethylsilyl)diazomethane (TMS-diazomethane, 2.0 M in hexanes, 1.1 eq) dropwise to the stirred solution. You will observe the evolution of nitrogen gas.
-
Warm and Stir: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench: Quench any excess TMS-diazomethane by adding a few drops of acetic acid.
-
Work-up: Concentrate the reaction mixture in vacuo. The residue can then be purified by column chromatography or used directly if sufficiently pure.
Protocol 2: Deprotection of a Methyl Ester using Lithium Hydroxide (Saponification)
-
Dissolve: Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution.
-
Stir: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS.
-
Acidify: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~3 with dilute HCl (e.g., 1 M).
-
Extract: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid.
Protocol 3: Protection of a Carboxylic Acid as a tert-Butyl Ester using tert-Butyl Trichloroacetimidate
-
Dissolve: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and cyclohexane.
-
Add Reagent: Add tert-butyl trichloroacetimidate (1.5 eq).
-
Add Catalyst: Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq), at 0 °C.
-
Stir: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated trichloroacetamide. Wash the filtrate with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 4: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
-
Dissolve: Dissolve the tert-butyl ester (1.0 eq) in dichloromethane (DCM).
-
Add Scavenger (Optional): If your substrate contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS, 2-5% v/v).
-
Add Acid: Cool the solution to 0 °C and add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Stir: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Concentrate: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting carboxylic acid can be purified as needed.
Protocol 5: Protection of a Carboxylic Acid as a Benzyl Ester
-
Dissolve: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add Base: Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 1.5 eq).
-
Add Alkylating Agent: Add benzyl bromide (BnBr, 1.1 eq) to the mixture.
-
Stir: Stir the reaction at room temperature overnight, or until completion is confirmed by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash, Dry, and Concentrate: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 6: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
-
Dissolve: Dissolve the benzyl ester (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Add Catalyst: Carefully add palladium on carbon (Pd/C, 10% w/w, ~5-10 mol% Pd) to the solution.
-
Hydrogen Atmosphere: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Filter and Concentrate: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate: Concentrate the filtrate in vacuo to obtain the deprotected carboxylic acid.
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we strive to provide accurate protocols, these should be considered as starting points and may require optimization for your specific substrate and experimental setup.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. media.neliti.com [media.neliti.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 4-(Chloromethyl)phenylacetic Acid
Welcome to the technical support guide for 4-(Chloromethyl)phenylacetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in chemical principles and practical experience.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction is generating a significant polar impurity. What is it and how can I prevent its formation?
Question: I'm performing a nucleophilic substitution on this compound, but I consistently observe a significant, more polar byproduct by TLC and HPLC analysis, leading to low yields and difficult purification. What is this impurity and how can I minimize it?
Answer: The most common polar byproduct encountered is 4-(Hydroxymethyl)phenylacetic acid , the result of hydrolysis of the reactive benzylic chloride group.[1][2] The benzylic chloride is highly susceptible to nucleophilic attack by water, which can be present as a solvent, a co-solvent, or even as trace moisture in your reagents or reaction atmosphere.
Mechanistic Insight: The hydrolysis can proceed through either an SN1 or SN2 pathway, or a combination of both.
-
SN1 Pathway: In polar, protic solvents, the C-Cl bond can ionize to form a relatively stable benzylic carbocation, which is then rapidly captured by water.
-
SN2 Pathway: Water can also act as a nucleophile, directly displacing the chloride ion. This is more prevalent in less polar solvents and is accelerated by bases, which can deprotonate water to the more nucleophilic hydroxide ion.
Factors that accelerate hydrolysis include:
-
Presence of Water: The most critical factor.
-
Basic Conditions: Hydroxide ions are much stronger nucleophiles than water.
-
Elevated Temperatures: Increases the rate of both SN1 and SN2 reactions.
-
Polar Protic Solvents: Solvents like water, methanol, or ethanol can stabilize the transition state and participate in the reaction.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Use Anhydrous Conditions | The most effective way to prevent hydrolysis. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon). |
| Solvent Selection | Choose dry, non-nucleophilic aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN). |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable reaction rate with your desired nucleophile. Consider starting at 0°C or even lower. |
| pH Control | Avoid basic aqueous conditions if possible. If a base is required to deprotonate your nucleophile, use a non-nucleophilic, anhydrous base like sodium hydride (NaH) or a hindered amine base like diisopropylethylamine (DIPEA). |
Diagram 1: Hydrolysis of this compound
References
Validation & Comparative
A Comparative Guide to the Efficacy of PROTACs with Rigid vs. Flexible Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce degradation of the POI.[2][] A PROTAC molecule is composed of three distinct parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[1][2] While significant attention is often given to the design of the two ligands, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][4][5]
This guide provides an in-depth comparison of PROTACs designed with rigid versus flexible linkers, exploring how this fundamental choice influences every aspect of PROTAC function, from molecular interactions to cellular activity.
The Core Dilemma: Linker Flexibility and Ternary Complex Formation
The primary function of a PROTAC is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The stability and specific conformation of this complex directly govern the efficiency of ubiquitin transfer to the target protein.[6] The linker's length, polarity, and, crucially, its rigidity, dictate the spatial and geometric arrangement of this three-body problem.[4][]
Flexible Linkers: The Path of Least Resistance?
Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, have historically been the workhorses in PROTAC design due to their synthetic accessibility.[1][2][4] Approximately 55% of published PROTACs utilize PEG linkers, with another 30% using alkyl chains.[1][4]
Advantages:
-
Conformational Adaptability: The high degree of rotational freedom allows a flexible linker to act as an "entropic shock absorber," enabling the PROTAC to adopt numerous conformations.[] This increases the probability of achieving an initial, productive ternary complex, especially when the optimal protein-protein interface between the target and the E3 ligase is unknown.
-
Synthetic Simplicity: The synthesis of PROTACs with PEG or alkyl linkers is generally straightforward, allowing for rapid generation of libraries with varying lengths.[2][]
Disadvantages:
-
Entropic Penalty: While flexibility can aid initial binding, the high conformational entropy can be energetically unfavorable for forming a stable, long-lived ternary complex. The energy gained from the new protein-protein interactions may be offset by the entropic cost of restricting the "floppy" linker.[1]
-
Poor Physicochemical Properties: Long, flexible alkyl chains can significantly increase the lipophilicity of the PROTAC, leading to poor solubility, colloidal aggregation, and reduced bioavailability.[]
-
Metabolic Instability: Flexible linkers can be more prone to oxidative metabolism, potentially leading to a shorter half-life in vivo.[4][]
Rigid Linkers: Engineering Precision and Potency
Rigid linkers reduce conformational freedom by incorporating structural motifs like aromatic rings, alkynes, or cyclic systems (e.g., piperazine, spirocycles).[2][] This approach is based on the hypothesis that pre-organizing the PROTAC into a bioactive conformation can lead to more potent and selective degraders.
Advantages:
-
Reduced Entropic Cost: By minimizing the number of rotatable bonds, a rigid linker can pre-organize the warhead and E3 ligase ligand into an optimal orientation for ternary complex formation. This reduces the entropic penalty upon binding, which can lead to more stable complexes and higher cooperativity.[2][9]
-
Enhanced Potency and Selectivity: A well-designed rigid linker can enforce a specific and highly favorable protein-protein interface, potentially leading to dramatic improvements in degradation potency (DC50) and selectivity for the target protein.[1][4]
-
Improved Pharmacokinetics: Rigid motifs, particularly those incorporating polar or ionizable groups, can improve aqueous solubility and metabolic stability compared to their flexible, lipophilic counterparts.[1][10] For instance, the introduction of an ionisable pyridine/di-piperidine motif into an androgen receptor (AR) degrader led to a highly rigid and potent PROTAC with a DC50 < 1 nM and improved solubility.[1]
Disadvantages:
-
Design Complexity: The "what you see is what you get" nature of rigid linkers means that a suboptimal design can completely prevent the formation of a ternary complex.[4] Their design often requires structural information (e.g., crystal structures) or extensive computational modeling.[][9]
-
Synthetic Challenge: The chemical synthesis of PROTACs with complex, rigid linkers can be significantly more challenging and resource-intensive.[2][4]
Visualizing the Impact of Linker Rigidity on Ternary Complex Formation
The diagram below illustrates how a rigid linker can pre-organize a PROTAC for a more favorable binding event compared to a flexible linker, which must overcome a higher entropic barrier to adopt the correct conformation.
Caption: Rigid linkers reduce the entropic cost of ternary complex formation.
Quantitative Comparison: The Experimental Evidence
The optimal linker is highly dependent on the specific POI and E3 ligase pair, and a strategy that works for one system may fail in another.[11] For example, replacing a flexible PEG unit with a rigid phenyl ring in an AR-targeting PROTAC completely abolished degradation activity, suggesting the rigid conformation was unable to support ternary complex formation.[1] Conversely, replacing an amine linkage with a rigid ethynyl group in a BET degrader (QCA570) led to a 3- to 6-fold increase in potency in some cell lines.[1]
The following table summarizes representative data from studies where linker rigidity was systematically varied.
| PROTAC Target | Linker Modification | Key Finding | DC50 | Dmax | Reference |
| BET Proteins | Flexible (Amine) vs. Rigid (Ethynyl) | Rigid ethynyl linker increased potency in 2 of 3 cell lines. | QCA570: 3-6x more potent than flexible version. | Not Reported | --INVALID-LINK--[1] |
| Androgen Receptor (AR) | Flexible (PEG) vs. Rigid (Phenyl Rings) | Rigid phenyl rings abolished degradation activity. | Inactive | >95% (Flexible) vs. No degradation (Rigid) | --INVALID-LINK--[1] |
| H-PGDS | Flexible (Ethylene) vs. Rigid (Piperazine) | The more rigid piperazine-containing PROTAC showed enhanced degradation. | Not Reported | Not Reported | --INVALID-LINK--[10] |
| IRAK4 | Flexible (Aliphatic) vs. Rigid (Spirocyclic) | Spirocyclic linker doubled the degradation activity and improved solubility. | ~2x more potent | Not Reported | --INVALID-LINK--[10] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly context-dependent. This table is for illustrative purposes to highlight trends.
Experimental Workflow for Linker Optimization
A systematic, empirical approach is essential for identifying the optimal linker.[1][] Rational design should be coupled with iterative synthesis and testing.
Caption: An iterative workflow for systematic PROTAC linker optimization.
Key Experimental Protocols
1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical technique measures the formation and stability of the ternary complex in real-time.
-
Principle: To quantify the binding affinities of the PROTAC to its individual protein partners and measure the cooperativity (α) of forming the ternary complex. A value of α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.
-
Methodology:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip surface.[12]
-
Binary Interaction 1: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC-E3 interaction.
-
Binary Interaction 2: In a separate experiment, inject a series of concentrations of the target protein (POI) over an appropriate surface to determine its affinity for the PROTAC in solution (this often requires a different assay format).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of a fixed concentration of PROTAC and varying concentrations of the POI over the immobilized E3 ligase surface.[12]
-
Data Analysis: An increase in the SPR signal response compared to the binary interactions confirms ternary complex formation. The data is fitted to binding models to calculate the cooperativity factor (α).[12]
-
2. Cellular Degradation Assay (Western Blot)
This is the gold-standard cellular assay to determine a PROTAC's ability to induce degradation of the target protein.
-
Principle: To quantify the amount of target protein remaining in cells after treatment with the PROTAC.
-
Methodology:
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (typically from pM to µM) for a set period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk in TBST).[12]
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.[12]
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion and Future Outlook
The choice between a flexible and rigid linker is a critical, context-dependent decision in PROTAC design.[4][11] Flexible linkers offer synthetic ease and adaptability, making them suitable for initial screening campaigns. However, the field is increasingly shifting towards more sophisticated, rigid linkers to unlock superior potency, selectivity, and pharmacokinetic properties.[1] The development of macrocyclic, spirocyclic, and photoswitchable linkers represents the next frontier, offering unprecedented control over PROTAC conformation and activity.[1][2][13] Ultimately, the most successful PROTAC development programs will be those that embrace a rational, structure-guided design process coupled with rigorous, empirical testing of a diverse and well-designed linker library.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 4-(Chloromethyl)phenylacetic Acid-Based Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet susceptible to cleavage within the target cell to unleash the therapeutic agent. This guide provides an in-depth, objective comparison of the stability of various linker technologies, with a special focus on the emerging class of 4-(chloromethyl)phenylacetic acid-based linkers. Supported by experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the rational design of next-generation targeted therapies.
The Pivotal Role of Linker Stability
The therapeutic window of an ADC is profoundly influenced by the stability of its linker. Premature cleavage in the bloodstream can lead to systemic toxicity and a reduction in the amount of active drug reaching the tumor, thereby diminishing the therapeutic effect. Conversely, a linker that is too stable may not efficiently release the payload within the target cell, rendering the conjugate ineffective. Therefore, a delicate balance between stability in circulation and controlled release at the target site is paramount.
Linkers are broadly classified into two categories: cleavable and non-cleavable. Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within cancer cells, such as low pH, high concentrations of certain enzymes, or a reducing environment. Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody component within the lysosome to release the payload.
Introducing this compound-Based Linkers
This compound is a versatile building block for constructing linkers. Its bifunctional nature, possessing a reactive chloromethyl group and a carboxylic acid, allows for straightforward conjugation to both the payload and the targeting vehicle. When incorporated into a therapeutic conjugate, the this compound moiety typically forms a benzyl ether or ester bond with the payload and an amide bond with the antibody.
The stability of such a linker is primarily dictated by the nature of these newly formed bonds. Benzyl ethers are generally stable under physiological conditions (pH 7.4), offering a profile akin to non-cleavable linkers. This inherent stability is advantageous in minimizing premature drug release during circulation. However, the release mechanism within the target cell would depend on the enzymatic machinery capable of cleaving this ether linkage, or the overall degradation of the conjugate in the lysosome.
Comparative Stability of Linker Chemistries: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the stability of various linker types, including the inferred stability of a this compound-based linker forming a benzyl ether linkage. The data is presented as the half-life (t½) in human plasma, a key indicator of stability in systemic circulation.
| Linker Type | Linker Chemistry | Half-life (t½) in Human Plasma | Cleavage Mechanism | Key Characteristics |
| Inferred Non-Cleavable | This compound (as Benzyl Ether) | High (Inferred > 7 days) | Lysosomal Degradation | High plasma stability, relies on antibody degradation for payload release.[1] |
| Non-Cleavable | Thioether (e.g., SMCC) | > 95% intact after 7 days | Lysosomal Degradation | Superior plasma stability, leading to a wider therapeutic window.[2] |
| Cleavable (pH-Sensitive) | Hydrazone | ~2 days | Acid Hydrolysis (pH 4.5-5.0) | Prone to hydrolysis in plasma, leading to potential premature release.[3] |
| Cleavable (pH-Sensitive) | Carbonate | ~36 hours | Acid Hydrolysis | Limited stability in serum.[3] |
| Cleavable (pH-Sensitive) | Silyl Ether | > 7 days | Acid Hydrolysis | Improved stability compared to traditional acid-labile linkers.[3] |
| Cleavable (Enzyme-Sensitive) | Valine-Citrulline (VC) | ~9.6 days (in monkeys) | Cathepsin B | High plasma stability, but can be susceptible to other proteases.[4][5] |
| Cleavable (Enzyme-Sensitive) | Valine-Alanine (VA) | More stable than VC in mouse plasma | Cathepsin B | Improved stability in mouse models compared to Val-Cit.[2] |
| Cleavable (Enzyme-Sensitive) | β-glucuronide | High | β-glucuronidase | High plasma stability and hydrophilicity, reducing aggregation.[6] |
| Cleavable (Redox-Sensitive) | Disulfide | Prone to reduction in plasma | Glutathione | Susceptible to cleavage by reducing agents in the blood.[7] |
Experimental Protocols for Assessing Linker Stability
Accurate and reproducible assessment of linker stability is crucial for the development of safe and effective targeted therapeutics. The following are detailed step-by-step methodologies for key in vitro stability assays.
In Vitro Plasma Stability Assay
This assay is fundamental to evaluating the stability of a linker in a simulated physiological environment.
Objective: To determine the rate of payload deconjugation from the targeting vehicle in plasma over time.
Methodology:
-
ADC Incubation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in human, mouse, or rat plasma. A control sample in a suitable buffer (e.g., PBS) should be run in parallel.
-
Incubation: Incubate the samples at 37°C with gentle agitation for a defined period (e.g., up to 7 days).[4]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[2] Store samples at -80°C until analysis.
-
Sample Analysis:
-
Intact ADC Analysis: Isolate the ADC from the plasma matrix using affinity chromatography (e.g., Protein A/G beads). Analyze the purified ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[4][8]
-
Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS to quantify the amount of released payload.[9]
-
Workflow for the in vitro plasma stability assay.
Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the lysosomal compartment of target cells.
Objective: To measure the rate of linker cleavage and payload release in a simulated lysosomal environment.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) and a source of lysosomal enzymes (e.g., purified cathepsin B or liver S9 fractions) in a buffer at an acidic pH (e.g., pH 5.0) to mimic the lysosomal environment.[8][10]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 6, 24 hours).
-
Sample Analysis: Quench the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation). Analyze the samples by LC-MS to quantify the amount of released payload.
Workflow for the lysosomal stability assay.
In Vitro Cytotoxicity Assay
Ultimately, the stability of the linker translates to the biological activity of the conjugate. In vitro cytotoxicity assays are essential for confirming that the payload is effectively released and induces cell death in target cells.
Objective: To determine the potency (e.g., IC50 value) of the ADC against antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or XTT assay.[11][12] These assays quantify the metabolic activity of living cells, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration to determine the IC50 value.
Workflow for the in vitro cytotoxicity assay.
Conclusion: A Multifaceted Approach to Linker Selection
The stability of the linker is a cornerstone of ADC design, directly impacting the therapeutic index. While non-cleavable linkers, including those potentially derived from this compound, generally offer superior plasma stability, the choice of linker must be a strategic one, tailored to the specific target, payload, and desired mechanism of action. A comprehensive evaluation of linker stability, encompassing in vitro plasma and lysosomal assays, alongside functional cytotoxicity studies, is imperative for the development of safe and effective targeted therapies. By understanding the nuances of different linker chemistries and employing robust analytical methodologies, researchers can rationally design the next generation of ADCs with optimized stability profiles and enhanced therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. bioivt.com [bioivt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Validating Conjugation Efficiency with 4-(Chloromethyl)phenylacetic Acid
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Whether developing antibody-drug conjugates (ADCs), creating sophisticated biosensors, or engineering targeted therapeutic agents, the ability to reliably quantify the efficiency of these conjugations is paramount. This guide provides an in-depth, objective comparison of methodologies for validating conjugation efficiency, with a specific focus on the utility of 4-(Chloromethyl)phenylacetic acid as a bifunctional linker. We will delve into the underlying chemistry, provide detailed experimental protocols, and compare its performance with alternative approaches, supported by clear data and logical frameworks.
The Critical Role of Conjugation Validation
Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is a fundamental technique in modern biotechnology[1]. The resulting bioconjugate's efficacy, safety, and reliability are directly dependent on the success of the conjugation reaction. Incomplete or inefficient conjugation can lead to heterogeneous products with variable efficacy and potential immunogenicity. Therefore, rigorous validation of conjugation efficiency is not merely a quality control step but a critical component of the development process for any bioconjugate-based product or tool[2][3].
Understanding this compound as a Conjugation Reagent
This compound is a bifunctional linker, meaning it possesses two reactive functional groups that allow it to connect two different molecules. Its structure consists of a phenylacetic acid moiety and a chloromethyl group[4][5].
-
The Carboxylic Acid Group: This group can be activated to react with nucleophiles, most commonly primary amines (e.g., the side chain of lysine residues in proteins), to form a stable amide bond.
-
The Chloromethyl Group: This benzylic halide is reactive towards nucleophiles such as thiols (e.g., the side chain of cysteine residues in proteins) via a nucleophilic substitution reaction.
This dual reactivity makes it a versatile tool for crosslinking proteins or attaching small molecules to proteins.
Mechanism of Action: A Two-Step Approach
The utility of this compound often lies in a sequential conjugation strategy. First, the carboxylic acid is activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), and reacted with a primary amine on the first molecule. Following purification, the chloromethyl group on the now-conjugated linker is available to react with a thiol group on the second molecule.
Caption: Sequential conjugation workflow using this compound.
Experimental Validation of Conjugation Efficiency
Validating the efficiency of a conjugation reaction is a multi-faceted process that often requires a combination of analytical techniques. Here, we present a comprehensive workflow for a typical protein-protein conjugation using this compound, followed by a comparison of key validation methods.
Detailed Experimental Protocol: Protein-Protein Conjugation
This protocol outlines the conjugation of Protein A (containing accessible lysines) to Protein B (containing a free cysteine).
Materials:
-
Protein A in a suitable buffer (e.g., PBS, pH 7.4)
-
Protein B in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Desalting columns (e.g., PD-10)
-
Reaction buffers (e.g., phosphate buffer, pH 7.2-8.0)
Step 1: Activation of this compound
-
Dissolve this compound in DMF to a concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in DMF to a concentration of 200 mM each.
-
Add a 1.2-fold molar excess of the EDC/NHS solution to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to generate the NHS-ester activated linker.
Step 2: Conjugation to Protein A
-
Exchange the buffer of Protein A into a phosphate buffer at pH 7.2-8.0.
-
Add a 10 to 20-fold molar excess of the activated this compound to the Protein A solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted linker and byproducts using a desalting column, exchanging the buffer back to PBS, pH 7.4.
Step 3: Conjugation to Protein B
-
Ensure Protein B has a free thiol group. If necessary, reduce any disulfide bonds with a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Combine the linker-modified Protein A with Protein B in a reaction buffer at pH 7.0-7.5. A slight molar excess of the modified Protein A may be used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analyzing aliquots over time.
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.
Comparative Analysis of Validation Techniques
Several analytical methods can be employed to validate the efficiency of the conjugation reaction. The choice of technique depends on the specific molecules involved, the information required, and the available instrumentation.
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of light by the protein and potentially a chromophoric payload. | Protein concentration, Degree of Labeling (DOL) if a chromophore is involved.[2][6][7][8][9][10] | Rapid, non-destructive, and widely available.[6] | Indirect measurement, susceptible to interference from other absorbing species.[2] |
| HPLC (High-Performance Liquid Chromatography) | Separates molecules based on their physicochemical properties (size, charge, hydrophobicity). | Purity of the conjugate, presence of unreacted starting materials, and quantification of different species.[11][12][13][14] | High resolution and quantitative. Different modes (SEC, IEX, RP, HIC) provide complementary information.[12] | Can be denaturing (RP-HPLC), and method development can be time-consuming.[12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of the conjugate, confirming covalent bond formation and determining the drug-to-antibody ratio (DAR).[15][16][17][18] | High sensitivity and specificity, provides direct evidence of conjugation. | High cost of instrumentation, complex data analysis, and potential for ion suppression. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Separates proteins based on their molecular weight. | Visual confirmation of conjugation through a shift in molecular weight. | Simple, inexpensive, and provides a qualitative assessment of the reaction. | Low resolution, not quantitative, and may not resolve small mass changes. |
In-Depth Look at Key Validation Methods
1. UV-Vis Spectroscopy for Protein Concentration and Degree of Labeling (DOL):
This is often the first and simplest method to assess a conjugation reaction, especially when a small molecule with a distinct absorbance spectrum is conjugated to a protein. The concentration of the protein can be determined by measuring the absorbance at 280 nm[6][7][10]. If the conjugated molecule has a unique absorbance maximum, its concentration can also be determined. The DOL, or the average number of small molecules per protein, can then be calculated.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for analyzing the heterogeneity of bioconjugates[12].
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size. It is excellent for identifying the formation of larger conjugates and detecting aggregation.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. Conjugation often alters the charge of a protein, allowing for the separation of conjugated, partially conjugated, and unconjugated species[19].
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This is a high-resolution technique but often requires denaturing conditions.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC that separates based on hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs[11][13].
3. Mass Spectrometry (MS):
Mass spectrometry provides the most definitive evidence of successful conjugation by directly measuring the mass of the resulting bioconjugate. For large molecules like antibodies, techniques like electrospray ionization (ESI) are commonly used. Native MS can be employed to analyze intact conjugates under non-denaturing conditions, providing valuable information on the distribution of conjugated species. The precise mass increase corresponds to the mass of the attached molecule(s), allowing for unambiguous confirmation and quantification of the conjugation efficiency[15][18][20].
Caption: A multi-pronged approach to validating conjugation efficiency.
Comparison with Alternative Conjugation Chemistries
While this compound offers a reliable method for linking amines and thiols, several other conjugation chemistries are available, each with its own set of advantages and disadvantages.
| Chemistry | Reactive Groups | Advantages | Disadvantages |
| Maleimide-Thiol | Maleimide and Thiol | High specificity for thiols, rapid reaction at neutral pH. | Potential for retro-Michael addition (reversibility), maleimide hydrolysis at higher pH. |
| NHS-Ester - Amine | N-hydroxysuccinimide ester and Amine | Well-established, efficient reaction with primary amines. | Can react with other nucleophiles (e.g., thiols), NHS-esters are susceptible to hydrolysis. |
| Click Chemistry (e.g., CuAAC, SPAAC) | Azide and Alkyne | High specificity, bioorthogonal, high efficiency.[21] | CuAAC requires a copper catalyst which can be toxic to cells; SPAAC can have slower kinetics. |
| Hydrazone/Oxime Ligation | Hydrazide/Aminooxy and Aldehyde/Ketone | Specific and reversible under acidic conditions. | Aldehydes and ketones are not always readily available on biomolecules. |
The choice of conjugation chemistry is a critical decision that should be based on the specific biomolecules involved, the desired stability of the linkage, and the reaction conditions that can be tolerated.
Conclusion: A Framework for Rigorous Validation
The successful development of bioconjugates hinges on the ability to produce well-characterized and homogeneous products. This compound provides a versatile tool for linking molecules through stable amide and thioether bonds. However, its effective use must be coupled with a robust validation strategy.
As outlined in this guide, a multi-technique approach is essential for a comprehensive understanding of conjugation efficiency. While UV-Vis spectroscopy and SDS-PAGE offer rapid initial assessments, HPLC and mass spectrometry provide the detailed quantitative and confirmatory data necessary for regulatory submissions and ensuring product quality and consistency. By carefully selecting the appropriate analytical methods and understanding the nuances of the chosen conjugation chemistry, researchers can confidently advance their bioconjugate-based innovations from the bench to clinical applications.
References
- 1. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 7. Photometric Quantification of Proteins in Aqueous Solutions via UV-Vis Spectroscopy - Eppendorf Maroc [eppendorf.com]
- 8. Quantification of protein concentration using UV absorbance and Coomassie dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why Use UV-Vis Spectrophotometry for Protein Concentration? [synapse.patsnap.com]
- 10. mt.com [mt.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cellmosaic.com [cellmosaic.com]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Beaker: A Comparative Guide to Alternative Building Blocks for Phenylacetic Acid Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenylacetic acid (PAA) and its derivatives is a cornerstone of modern medicinal chemistry and materials science. These versatile scaffolds are integral to a vast array of pharmaceuticals, agrochemicals, and polymers. However, the classical synthetic routes, often reliant on hazardous reagents and energy-intensive conditions, are increasingly scrutinized under the lens of green chemistry and process efficiency. This guide offers an in-depth exploration of alternative building blocks and synthetic strategies, providing a comparative analysis to inform more sustainable and efficient research and development.
Deconstructing the Classics: Limitations of Traditional Phenylacetic Acid Synthesis
The most prevalent traditional method for synthesizing phenylacetic acid involves the hydrolysis of benzyl cyanide.[1][2] While effective, this pathway is fraught with challenges:
-
Toxicity of Reagents: The use of cyanide salts, such as sodium or potassium cyanide, poses significant health and environmental risks.
-
Harsh Reaction Conditions: The hydrolysis step typically requires strong acids or bases and elevated temperatures, leading to potential side reactions and a significant waste stream.[1]
-
Atom Economy: The overall atom economy of this multi-step process, often starting from toluene, can be suboptimal.
Another established route is the carbonation of benzylmagnesium halides (Grignard reagents).[1][3] While a powerful C-C bond-forming reaction, it is sensitive to moisture and air, requiring stringent anhydrous conditions and specialized equipment.
These limitations necessitate the exploration of alternative building blocks and synthetic methodologies that offer improved safety profiles, milder reaction conditions, and greater overall efficiency.
A New Generation of Precursors: Alternative Building Blocks Explored
This section details several promising alternative starting materials for the synthesis of phenylacetic acid derivatives, complete with mechanistic insights and comparative data.
Mandelic Acid and its Derivatives: A Greener Approach through Reduction
Mandelic acid and its derivatives have emerged as attractive, bio-based precursors for phenylacetic acids. The core transformation involves the reduction of the α-hydroxyl group.
Synthetic Strategy: The catalytic hydrogenation of mandelic acid derivatives in the presence of a noble metal catalyst, such as palladium on barium sulfate (Pd/BaSO₄), offers a clean and efficient route.[4][5] This method notably avoids the use of mineral acids.[4][5]
Mechanism: The reaction proceeds via the hydrogenolysis of the benzylic C-O bond on the catalyst surface. The process is typically carried out in an aqueous solution under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation of p-Hydroxymandelic Acid [4]
-
Reaction Setup: In a stirred autoclave, a mixture of 20 g of p-hydroxymandelic acid hydrate, 50 ml of water, and 0.5 g of 1% Pd/BaSO₄ catalyst is prepared.
-
Hydrogenation: The autoclave is pressurized with hydrogen gas to 5 bar and heated to 150°C for 3 hours.
-
Work-up: After cooling, the catalyst is removed by filtration of the hot solution.
-
Isolation: The filtrate is extracted with ether to separate the p-hydroxyphenylacetic acid from any unreacted starting material.
-
Purification: The ether solution is concentrated by evaporation to yield the final product.
Caption: Catalytic hydrogenation of mandelic acid derivatives.
Benzyl Halides: The Power of Palladium-Catalyzed Carbonylation
The direct carbonylation of benzyl halides presents a highly efficient and versatile alternative, utilizing carbon monoxide as the carboxyl source.[3][6] This method demonstrates excellent functional group tolerance and often proceeds with high yields.
Synthetic Strategy: A benzyl halide is reacted with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.
Mechanism: The catalytic cycle is believed to involve the oxidative addition of the benzyl halide to the Pd(0) complex, followed by CO insertion into the palladium-carbon bond to form a benzoyl-palladium intermediate. Subsequent nucleophilic attack by hydroxide or an alkoxide, followed by reductive elimination, regenerates the catalyst and yields the phenylacetic acid or its ester.
Experimental Protocol: Carbonylation of 2,4-Dichlorobenzyl Chloride [6]
-
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), bistriphenylphosphine palladium dichloride (0.13 mmol), tetraethylammonium chloride (0.18 mmol), and xylene.
-
Reaction: Add a 4 M aqueous solution of sodium hydroxide. Pressurize the reactor with carbon monoxide (1.5 MPa) and heat to 80°C for 20 hours.
-
Work-up: After cooling and venting the CO, the reaction mixture is processed.
-
Isolation: The aqueous layer is acidified with concentrated HCl to precipitate the 2,4-dichlorophenylacetic acid.
-
Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.
Caption: Palladium-catalyzed carbonylation of benzyl halides.
Acetophenones: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique rearrangement reaction that converts acetophenones into the corresponding phenylacetic acid derivatives.[3][7] This method is particularly useful for synthesizing substituted phenylacetic acids.
Synthetic Strategy: An acetophenone is heated with sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate. This intermediate is then hydrolyzed to the desired phenylacetic acid.
Mechanism: The reaction mechanism is complex and thought to involve a series of steps including the formation of an enamine, thiation, and subsequent rearrangement and oxidation.
Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone [7]
-
Thiomorpholide Formation: In a round-bottom flask, a mixture of acetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq) is refluxed at 120-130°C for 8 hours.
-
Hydrolysis: After cooling, a 20% aqueous solution of sodium hydroxide and a phase transfer catalyst like triethyl benzyl ammonium chloride (TEBA) are added. The mixture is then heated at 100°C for 8 hours.
-
Work-up: The cooled reaction mixture is acidified with concentrated hydrochloric acid.
-
Isolation and Purification: The precipitated phenylacetic acid is collected by filtration, washed with cold water, and purified by recrystallization.
Caption: Willgerodt-Kindler synthesis of phenylacetic acid.
Vinylarenes (Styrenes): A Modern, Metal-Free Oxidative Approach
A more contemporary and greener alternative involves the direct oxidative conversion of readily available vinylarenes (styrenes) to phenylacetic acids.[3] This approach often utilizes mild and environmentally benign reagents.
Synthetic Strategy: A styrene derivative is treated with an oxidizing agent in the presence of a catalyst or promoter.
Mechanism: One example involves the use of molecular iodine and Oxone®. The reaction is thought to proceed through an iodohydrin intermediate, which then undergoes oxidative cleavage to yield the carboxylic acid.
Experimental Protocol: Oxidative Conversion of Styrene [3]
-
Reaction Setup: In a round-bottom flask, dissolve styrene (1.0 eq) in a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction: Add molecular iodine (I₂, 0.2 eq) and Oxone® (2.0 eq) to the solution. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.
Caption: Metal-free oxidation of vinylarenes.
Comparative Analysis of Alternative Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | Mandelic Acid Derivatives | H₂, Pd/BaSO₄, Water, 150°C, 5 bar[4] | Green solvent (water), avoids toxic reagents, high atom economy. | Requires specialized high-pressure equipment, noble metal catalyst. | ~75-85%[4][5] |
| Palladium-Catalyzed Carbonylation | Benzyl Halides | CO, Pd catalyst, Base, 80-100°C, 10-20 atm[3][6] | High yields, excellent functional group tolerance, direct carboxylation. | Requires handling of toxic CO gas, high-pressure equipment, expensive catalyst. | Up to 95%[6] |
| Willgerodt-Kindler Reaction | Acetophenones | Sulfur, Morpholine, NaOH, 100-140°C[3][7] | Utilizes readily available starting materials, good for substituted derivatives. | Harsh reaction conditions, often strong odors, can have moderate yields. | Good to excellent yields reported[7] |
| Oxidative Conversion | Vinylarenes (Styrenes) | I₂, Oxone®, room temperature[3] | Mild conditions, metal-free, greener approach. | May require chromatographic purification, substrate scope can be limited. | Not explicitly stated, but generally good for this type of reaction. |
Future Perspectives and Conclusion
The landscape of phenylacetic acid synthesis is evolving, driven by the principles of green chemistry and the demand for more efficient and sustainable processes. The exploration of alternative building blocks such as mandelic acid, benzyl halides, acetophenones, and vinylarenes offers a diverse toolkit for the modern synthetic chemist.
The choice of synthetic route will ultimately depend on factors such as substrate availability, desired substitution patterns, scalability, and the specific environmental and safety constraints of the laboratory or manufacturing facility. By moving beyond the classical cyanide-based methods, researchers can not only mitigate risks but also unlock novel synthetic pathways to this important class of molecules. The continued development of catalytic systems, particularly those based on earth-abundant metals and biocatalysis, promises to further revolutionize the synthesis of phenylacetic acid derivatives in the years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents [patents.google.com]
- 5. DE2944480A1 - METHOD FOR PRODUCING PHENYL ACETIC ACID AND SIMPLY DERIVATIVES THEREOF - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
The Linker's Gambit: A Comparative Guide to the In Vitro Stability of PROTACs with Different Linker Compositions
Introduction: The Linker as a Linchpin in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's own ubiquitin-proteasome system to selectively eradicate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand to engage the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1] While the choice of ligands dictates the "what" and "who" of this targeted degradation, the linker is the crucial "how," orchestrating the formation of a productive ternary complex and profoundly influencing the PROTAC's overall stability, solubility, and permeability.[2][3]
This guide provides an in-depth comparison of the in vitro stability of PROTACs with varying linker compositions. Moving beyond a mere recitation of facts, we will delve into the causal relationships between linker architecture and stability, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design of next-generation protein degraders.
The Stability Imperative: Why In Vitro Assessment is Critical
A PROTAC's journey from the vial to its intracellular target is fraught with peril. It must withstand chemical and enzymatic degradation to maintain its structural integrity and concentration, a prerequisite for effective target engagement and degradation.[4] Poor stability can lead to a cascade of undesirable outcomes, including diminished potency, off-target effects from metabolites, and a disconnect between in vitro and in vivo performance.[5] Therefore, a thorough in vitro stability assessment is a cornerstone of any successful PROTAC development campaign.
A Comparative Analysis of Common PROTAC Linkers
The choice of linker composition is a critical determinant of a PROTAC's physicochemical properties and, consequently, its stability. Here, we compare the most prevalent linker archetypes: polyethylene glycol (PEG), alkyl chains, and rigid linkers incorporating cyclic moieties like piperazine and triazole.
PEG Linkers: The Hydrophilic Workhorse
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units, imparting hydrophilicity to the PROTAC molecule.[6] This often translates to improved aqueous solubility, a significant advantage for these often large and lipophilic molecules.[7]
-
Advantages:
-
Disadvantages:
Alkyl Linkers: The Lipophilic Backbone
Alkyl linkers, consisting of saturated or unsaturated hydrocarbon chains, represent a synthetically accessible and chemically stable option.[6] Their lipophilic nature can enhance cell permeability but may negatively impact aqueous solubility.[6]
-
Advantages:
-
Disadvantages:
-
Limited Solubility: The hydrophobicity of alkyl linkers can lead to poor aqueous solubility of the final PROTAC.[6]
-
Non-specific Binding: Increased lipophilicity can sometimes result in non-specific binding to proteins and membranes.
-
Rigid Linkers: Engineering Stability and Conformation
To enhance metabolic stability and pre-organize the PROTAC into a productive conformation, rigid structural elements are often incorporated into the linker.
-
Piperazine/Piperidine-Containing Linkers: These saturated heterocycles introduce rigidity, which can improve metabolic stability.[5] The nitrogen atom(s) in piperazine can be protonated at physiological pH, enhancing solubility.[5][10] Linking a piperazine ring via an amide bond has been shown to improve metabolic stability by preventing N-dealkylation reactions.[10]
-
Triazole-Containing Linkers: The triazole moiety, often introduced via "click chemistry," is metabolically stable and can help reduce oxidative degradation.[6] The nitrogen atoms in the triazole ring can also form hydrogen bonds that may help stabilize the ternary complex.[3]
Quantitative Data on In Vitro Stability
| PROTAC System (Target - E3 Ligase) | Linker Type | Linker Composition | Half-life (t½) in Human Hepatocytes (min) | Reference |
| BET - CRBN | Alkyl | 4 Methylene Units | 135 | [] |
| BET - CRBN | Alkyl | 8 Methylene Units | 18.2 | [] |
| CK2 - VHL | Linear | Short Alkyl | 207 | [12] |
| CK2 - VHL | Piperazine-containing | Short Piperazine | 218 | [12] |
| BTK - CRBN | PEG-based | Flexible PEG | 1.3 (in Mouse Liver Microsomes) | [] |
| BTK - CRBN | Pyridine-based | Rigid Pyridine Rings | >60 (in Mouse Liver Microsomes) | [] |
Key Insights from the Data:
-
Linker Length Matters: As illustrated by the BET-CRBN PROTACs, increasing the length of an alkyl linker does not necessarily improve stability and can, in fact, provide more sites for metabolic attack, leading to a shorter half-life.[]
-
Rigidity Enhances Stability: The introduction of rigid cyclic structures like piperazine and pyridine generally leads to a significant improvement in metabolic stability compared to flexible PEG linkers.[][12]
-
Atomic Composition is a Factor: The replacement of a PEG linker with an alkyl chain has been shown in some cases to impact degradation activity, suggesting that the presence of oxygen atoms versus methylene groups can have effects beyond simple flexibility and length.[7]
Experimental Protocols for In Vitro Stability Assessment
Accurate and reproducible assessment of in vitro stability is paramount. The following are detailed, step-by-step protocols for key stability assays, with a focus on considerations specific to PROTACs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of Phase I metabolic degradation of a PROTAC.
Causality Behind Experimental Choices:
-
HLM: Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.
-
NADPH: This cofactor is essential for the activity of CYP enzymes. A control incubation without NADPH is crucial to distinguish between enzymatic and non-enzymatic degradation.
-
Quenching with Acetonitrile: This organic solvent precipitates proteins, effectively stopping the enzymatic reaction.
-
LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for the accurate quantification of the parent PROTAC over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO (e.g., 10 mM).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare the incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension in incubation buffer to 37°C.
-
Add the test PROTAC to the HLM suspension to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the negative control, add an equal volume of buffer.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent PROTAC over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
PROTAC-Specific Considerations:
-
Due to the potential for non-enzymatic degradation of some PROTACs in aqueous solutions, it is crucial to handle samples promptly and consider the stability of the compound in the autosampler during LC-MS analysis.[12] A protocol involving drying the sample and resuspending in DMSO before injection may be necessary to mitigate this.[12]
Diagram of Microsomal Stability Assay Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 2: Plasma Stability Assay
This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and amidases.
Causality Behind Experimental Choices:
-
Plasma: Using plasma from the relevant species (e.g., human, mouse, rat) provides a physiologically relevant matrix containing a complex mixture of proteins and enzymes.
-
Incubation at 37°C: This mimics physiological temperature.
-
LC-MS/MS Analysis: As with the microsomal stability assay, this is the gold standard for accurate quantification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
Thaw plasma (e.g., human, mouse, or rat) at 37°C and centrifuge to remove any precipitates.
-
-
Incubation:
-
In a 96-well plate, add the test PROTAC to the plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.
-
If significant degradation is observed, a half-life can be calculated as described for the microsomal stability assay.
-
PROTAC-Specific Considerations:
-
Protein Binding: PROTACs can exhibit high plasma protein binding, which may affect their apparent stability. It is important to be aware of this and consider methods to assess the unbound fraction if necessary.[13]
-
Non-specific Binding: The lipophilicity of some PROTACs can lead to non-specific binding to the walls of the incubation tubes. Using low-binding plates can help mitigate this issue.
-
Instability at Room Temperature: Some PROTACs may be unstable in plasma even at room temperature.[14] It is crucial to process samples quickly and keep them on ice or at 4°C whenever possible.
Diagram of Plasma Stability Assay Workflow:
Caption: Workflow for the in vitro plasma stability assay.
Protocol 3: Chemical Stability in Aqueous Buffers
This assay evaluates the intrinsic chemical stability of a PROTAC in the absence of enzymes, which is crucial for understanding its shelf-life and potential for non-enzymatic degradation.
Causality Behind Experimental Choices:
-
Aqueous Buffers: Using buffers at different pH values (e.g., pH 4, 7.4, and 9) can reveal pH-dependent degradation pathways, such as hydrolysis.
-
Incubation at a Controlled Temperature: This ensures that the degradation rate is not influenced by temperature fluctuations.
-
LC-MS/MS Analysis: Provides accurate quantification of the parent compound and can also be used to identify degradation products.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test PROTAC in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
Prepare aqueous buffers at the desired pH values.
-
-
Incubation:
-
Add the PROTAC stock solution to each buffer to a final concentration of 1-10 µM.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Sampling and Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours, and then daily for a week), take an aliquot from each solution and analyze it directly by LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time for each pH condition.
-
Determine the degradation rate and half-life if significant degradation is observed.
-
PROTAC-Specific Considerations:
-
Forced Degradation Studies: To proactively identify potential liabilities, forced degradation studies under stressed conditions (e.g., acidic, basic, oxidative, and photolytic stress) are highly informative.[15][16] This involves exposing the PROTAC to harsher conditions to accelerate degradation and identify potential degradation products.[15]
Conclusion: A Holistic Approach to PROTAC Stability
The in vitro stability of a PROTAC is not determined by a single feature but is rather a complex interplay of its constituent parts, with the linker playing a central and multifaceted role. While hydrophilic PEG linkers can enhance solubility, they may introduce metabolic liabilities. Conversely, lipophilic alkyl linkers often provide greater metabolic stability at the potential cost of reduced solubility. The incorporation of rigid cyclic structures, such as piperazine and triazole, has emerged as a promising strategy to improve metabolic stability and favorably influence the conformational properties of the PROTAC.
Ultimately, the optimal linker is context-dependent and must be empirically determined for each target-E3 ligase pair. By employing the robust experimental protocols detailed in this guide and carefully considering the unique properties of PROTACs, researchers can make informed decisions in the design and optimization of stable and efficacious protein degraders. This systematic approach to understanding and engineering in vitro stability is a critical step in translating the immense promise of targeted protein degradation into transformative therapies.
References
- 1. admescope.com [admescope.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to PROTAC Linker Length Optimization
An Objective Comparison for Rational Degrader Design
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to specifically eliminate proteins of interest (POIs).[1][2] A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][3] It is now unequivocally clear that the linker is not a mere passive tether but a critical determinant of a PROTAC's potency, selectivity, and overall success.[1][][5]
This guide provides an in-depth comparison of PROTACs with varying linker lengths, supported by established experimental workflows and data, to empower researchers in the rational design and optimization of next-generation protein degraders.
The Linker's Decisive Role in Ternary Complex Formation
The primary function of a PROTAC is to mediate the formation of a productive ternary complex between the POI and an E3 ligase.[1] The length, composition, and attachment points of the linker are paramount for the stability and conformational success of this complex.[1][6]
-
Linkers that are too short can introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus failing to form a ternary complex.[1][][7]
-
Linkers that are too long may lead to an overly flexible and unstable ternary complex. This can result in an unproductive orientation where the distance is too great for efficient ubiquitin transfer from the E2 conjugating enzyme (associated with the E3 ligase) to accessible lysine residues on the POI surface.[1][][8]
Therefore, the optimization of linker length is a crucial balancing act to achieve a "sweet spot" that fosters favorable protein-protein interactions and a geometry conducive to ubiquitination.[1] There is no universal optimal linker length; it must be empirically determined for each specific POI and E3 ligase pair.[1]
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Key Performance Metrics vs. Linker Length
The efficacy of a PROTAC is primarily assessed by its ability to induce degradation of the target protein in a cellular context. The two key metrics are:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein, indicating potency.[9]
-
Dmax : The maximum percentage of target protein degradation achieved, indicating efficacy.[9]
Systematic variation of the linker length, often using polyethylene glycol (PEG) or alkyl chains, typically reveals a distinct structure-activity relationship (SAR).
Table 1: Representative Data for a BRD4-targeting PROTAC Series (Data is illustrative, based on trends observed in published studies)
| PROTAC Candidate | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-A | PEG | 9 (n=2) | >1000 | <20 | 0.8 |
| PROTAC-B | PEG | 12 (n=3) | 550 | 45 | 1.5 |
| PROTAC-C | PEG | 16 (n=4) | 25 | >95 | 15.2 |
| PROTAC-D | PEG | 22 (n=6) | 150 | 80 | 5.6 |
| PROTAC-E | PEG | 28 (n=8) | 600 | 60 | 2.1 |
As the data illustrates, there is often an optimal linker length (e.g., 16 atoms for PROTAC-C) that results in the lowest DC50 and highest Dmax.[10][11] This "sweet spot" frequently correlates with the highest cooperativity in forming the ternary complex.[12][13]
The Hook Effect: A Linker-Dependent Phenomenon
A common challenge in PROTAC development is the "hook effect," where the degradation efficacy decreases at high PROTAC concentrations.[6] This occurs because the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of unproductive binary complexes (PROTAC-POI and PROTAC-E3) at the expense of the productive ternary complex.[14] The optimal linker length can help mitigate a severe hook effect by maximizing the stability and cooperativity of the ternary complex.[14]
Experimental Workflow for Head-to-Head Comparison
A systematic approach is essential for accurately comparing PROTACs with varying linker lengths. The workflow involves a combination of biochemical and cell-based assays.
Caption: Experimental workflow for comparing PROTACs with varying linker lengths.
Key Experimental Protocols
Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
Causality: SPR is a powerful, label-free technique used to measure the real-time kinetics (association and dissociation rates) and affinity of biomolecular interactions.[15] For PROTACs, it is uniquely suited to quantify the stability and cooperativity of the ternary complex, which are often predictive of cellular degradation efficacy.[12][13][16] A high cooperativity factor (α) indicates that the binding of the second protein is enhanced once the first has bound, signifying favorable protein-protein interactions within the complex.[17]
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.[16]
-
Binary Affinity Measurement (Control): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.[16]
-
Ternary Affinity Measurement: Prepare a solution containing a fixed, near-saturating concentration of the purified POI.[16]
-
Inject a series of concentrations of the PROTAC, pre-incubated with the saturating POI, over the E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.[16]
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) for both binary and ternary interactions.[17]
-
Calculate Cooperativity (α): The cooperativity factor is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary).[16][17] An α > 1 indicates positive cooperativity.
Protocol 2: Cellular Degradation Assay by Western Blot
Causality: Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in the level of a specific target protein within cells after PROTAC treatment.[2] It provides definitive evidence of degradation and allows for the calculation of DC50 and Dmax values.[18]
Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., MCF7 for estrogen receptor, MV4-11 for BRD4) in 6-well or 12-well plates and allow them to adhere overnight.[18]
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC linker variant in complete cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).[18]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.[2]
-
Cell Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][18]
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[2]
-
SDS-PAGE and Transfer: Normalize lysate concentrations and boil in sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal loading.
-
Detection & Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18] Apply a chemiluminescent substrate and capture the signal using an imaging system.[18] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.[18]
-
Calculate Degradation: Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax values.
Conclusion and Forward Outlook
The systematic evaluation of PROTACs with varying linker lengths is a cornerstone of modern degrader development. There is a clear, empirically-defined relationship between linker length and the ultimate biological activity of the PROTAC, driven by the thermodynamics and kinetics of ternary complex formation.[1] While flexible alkyl and PEG linkers remain the workhorses of linker optimization due to their synthetic tractability, the field is evolving.[9][19] Future strategies will increasingly incorporate more rigid or conformationally constrained linkers to reduce the entropic penalty of ternary complex formation and improve selectivity.[20] Furthermore, the integration of computational modeling and structural biology will continue to refine our ability to predict optimal linker lengths in silico, accelerating the design-build-test-learn cycle and paving the way for more potent and selective therapeutics.[20]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. aragen.com [aragen.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(Chloromethyl)phenylacetic acid proper disposal procedures
An Expert Guide to the Safe Disposal of 4-(Chloromethyl)phenylacetic Acid
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound (CAS No. 938-95-4), a compound frequently used in pharmaceutical and chemical synthesis. As a halogenated organic acid with irritant properties, adherence to strict disposal protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights grounded in established safety principles.
Hazard Profile and Core Safety Principles
This compound is classified as a hazardous substance requiring careful management. Its primary risks are associated with its irritant and corrosive potential. Understanding these hazards is the foundation of its safe disposal.
Analogous compounds with similar structural motifs, such as 4-chlorophenylacetic acid and brominated phenylacetic acids, are known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2] The presence of the chloromethyl group also suggests potential lachrymatory (tear-inducing) properties, demanding that the compound be handled with appropriate engineering controls and Personal Protective Equipment (PPE) at all times.[3]
| Hazard Classification | Description | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | P280, P305+P351+P338, P310[2][4] |
| Respiratory Irritation | May cause respiratory irritation. | P261, P304+P340, P312[1][2] |
| Hazardous Waste Category | Halogenated Organic Compound | 40 CFR Appendix III to Part 268[5][6] |
The Causality Behind Caution: The primary directive for disposing of this compound is to never discard it via standard trash or sanitary sewer systems.[7][8] As a halogenated organic compound, it is subject to specific waste management regulations, such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] Improper disposal can lead to the formation of persistent environmental pollutants and may react dangerously if mixed with incompatible waste streams, such as strong bases or oxidizing agents.[1]
Waste Segregation: The First and Most Critical Step
Effective waste management begins at the point of generation. The single most important principle is the strict segregation of halogenated organic waste from all other waste streams. This prevents cross-contamination and ensures the final disposal method is appropriate and safe. The following decision workflow illustrates the segregation process.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocols
Follow these validated procedures for different waste scenarios. Always perform these actions within a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
Protocol 3.1: Disposal of Unused or Expired Solid Reagent
This protocol applies to the original reagent in its container or solid material that has been weighed out but not used.
-
Do Not Open: If the original container is sealed and expired, do not open it.
-
Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound" and the associated hazards (e.g., "Irritant"). If this is now waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Segregation: Place the container in a designated satellite accumulation area for "Halogenated Organic Solids."
-
Documentation: Log the container for disposal according to your institutional procedures.
-
Pickup: Arrange for EHS to collect the waste.
Protocol 3.2: Disposal of Contaminated Solids and PPE
This includes items like weigh boats, contaminated paper towels from cleaning, and used gloves.
-
Collection: At the point of use, place all solid materials contaminated with this compound into a designated, clearly labeled plastic bag or container.
-
Waste Container: Periodically transfer the contents of the bag into the main "HALOGENATED ORGANIC SOLIDS" waste container. Avoid generating dust during transfer.[4]
-
Sealing: Keep the main solid waste container securely closed at all times, except when adding waste.[8]
-
Pickup: Once the container is full, complete the hazardous waste tag and arrange for EHS pickup.
Protocol 3.3: Disposal of Contaminated Liquid Waste
This applies to solutions containing the compound, such as mother liquor from crystallizations or the first rinsate from cleaning glassware.
-
Waste Container: Use a dedicated, compatible (e.g., glass or HDPE) and properly vented container labeled "HALOGENATED ORGANIC LIQUIDS."
-
Secondary Containment: The liquid waste container must be stored within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8][11]
-
pH Consideration: Do not mix with strong bases. While neutralization might seem intuitive for an acid, uncontrolled neutralization in a mixed waste drum is hazardous. Collect the acidic halogenated waste as-is.
-
Sealing and Storage: Keep the container tightly sealed when not in use and store it in a well-ventilated area, away from incompatible materials.[4]
-
Pickup: Once the container reaches 90% capacity, complete the hazardous waste tag and schedule a pickup with EHS.
Management of Accidental Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For Small Spills (< 1 gram) in a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing appropriate PPE (lab coat, goggles, double-gloved).
-
Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully sweep or scoop the absorbed material and place it into a designated container for solid hazardous waste.[1][12] Use forceps to pick up any remaining large particles.
-
Decontamination: Gently wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning cloth must be disposed of as halogenated solid waste.
-
Disposal: All cleanup materials must be placed in the "HALOGENATED ORGANIC SOLIDS" waste container.[13]
For Large Spills (> 1 gram) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.
-
Isolate: Close the doors to the area and prevent entry.
-
Do Not Attempt Cleanup: Allow trained emergency personnel to manage the cleanup.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not yet safe for regular trash. The residue must be managed correctly.
-
Initial Rinse: The first rinse of any container (e.g., beaker, flask) that held this compound must be treated as hazardous waste.[8] Pour a small amount of a suitable solvent (one that will be part of a subsequent reaction or is a common waste solvent), rinse the container thoroughly, and empty the rinsate into the "HALOGENATED ORGANIC LIQUIDS" waste stream.
-
Subsequent Rinses: After the initial hazardous rinse, the container can be washed normally with soap and water.
-
Original Reagent Bottle: For the original product bottle, after emptying and collecting the first rinse, obliterate or remove the label completely to avoid confusion.[8] The container can then typically be disposed of in designated laboratory glass or plastic recycling bins.
By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. reed.edu [reed.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. wku.edu [wku.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. westlab.com [westlab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Chloromethyl)phenylacetic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. 4-(Chloromethyl)phenylacetic acid, a key building block in various synthetic pathways, requires careful management due to its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and practical, field-proven insights. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure and efficient laboratory environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the intrinsic hazards of this compound is fundamental to implementing effective safety measures. Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation: It can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation: It is known to cause serious eye irritation.[1][2][3]
-
Specific target organ toxicity (single exposure): It may cause respiratory irritation.[1][2][3]
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory for all personnel handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: These are the minimum requirement and must conform to EN166 or NIOSH standards.[4]
-
Chemical Safety Goggles: For procedures with a higher risk of splashing, chemical safety goggles provide a more complete seal around the eyes.
-
Face Shield: When handling larger quantities or during procedures that could generate significant aerosols or splashes, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Skin and Body Protection
To mitigate the risk of skin irritation, comprehensive skin and body protection is essential.
-
Gloves:
-
Material: Chemical-resistant gloves, such as nitrile, are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Technique: Double-gloving is a best practice, especially for prolonged handling. Use proper glove removal technique to avoid contaminating your hands.[5] Contaminated gloves should be disposed of immediately in accordance with laboratory waste procedures.[4]
-
-
Laboratory Coat: A long-sleeved lab coat is required to protect the arms and torso. For procedures with a higher risk of contamination, a disposable gown that closes in the back is recommended.[5]
-
Protective Clothing: A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled at the specific workplace.[4]
-
Footwear: Closed-toe shoes are mandatory in the laboratory. For added protection, disposable shoe covers can prevent the tracking of contaminants outside of the work area.[5]
Respiratory Protection
To prevent respiratory tract irritation from airborne particles, appropriate respiratory protection is crucial.
-
Engineering Controls: The primary method of controlling airborne contaminants is through engineering controls, such as a chemical fume hood or other local exhaust ventilation.[6]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required. The type of respirator will depend on the specific conditions of use, but for nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[4] For higher concentrations, a full-face respirator may be necessary.[7]
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Rationale |
| Eye/Face | Safety glasses with side-shields (minimum), chemical safety goggles, face shield (as needed) | Prevents serious eye irritation from splashes and aerosols.[1][2][3] |
| Skin/Body | Chemical-resistant gloves (nitrile recommended), lab coat, closed-toe shoes | Protects against skin irritation and contamination of personal clothing.[1][2][3] |
| Respiratory | Use within a chemical fume hood. NIOSH-approved respirator as needed. | Prevents respiratory tract irritation from dust and aerosols.[1][2][3] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing the risk of exposure. The following step-by-step workflow should be adopted.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the potential for contamination of the general laboratory space.
-
Gather Materials: Before starting work, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Don PPE: Put on all required PPE before entering the designated handling area.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4]
-
Portioning: When weighing or transferring the compound, do so in a manner that minimizes the potential for spills and aerosolization.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashing.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in appropriately labeled hazardous waste containers.[4]
-
Remove PPE: Remove PPE in the designated area, being careful to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
Safe Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Exposure Response
-
Inhalation: Immediately move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][4]
Spill Management
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and entering drains.[4]
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Use an absorbent material for liquid spills.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: Unused this compound should be disposed of as hazardous waste. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, and spill cleanup materials, must be disposed of as hazardous waste in sealed and properly labeled containers.[4]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By adhering to the comprehensive PPE and operational guidelines outlined in this document, researchers can significantly mitigate the risks of exposure and maintain a secure laboratory environment. A proactive and informed approach to chemical safety is not merely a procedural requirement but a cornerstone of scientific excellence.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
